Phospholine
説明
Structure
3D Structure
特性
分子式 |
C4H7P |
|---|---|
分子量 |
86.07 g/mol |
IUPAC名 |
3,4-dihydro-2H-phosphole |
InChI |
InChI=1S/C4H7P/c1-2-4-5-3-1/h3H,1-2,4H2 |
InChIキー |
JHYNEQNPKGIOQF-UHFFFAOYSA-N |
SMILES |
C1CC=PC1 |
正規SMILES |
C1CC=PC1 |
同義語 |
phospholine |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Echothiophate Iodide on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate iodide, an organophosphate compound, primarily exerts its pharmacological effects as a long-acting, irreversible inhibitor of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, thereby indirectly stimulating muscarinic receptors. This indirect agonism is the principal mechanism behind its therapeutic use in glaucoma and accommodative esotropia. However, emerging evidence suggests a more complex interaction, including a direct, function-specific antagonistic action at M1 and M3 muscarinic receptor subtypes and a potential non-muscarinic miotic effect mediated by tachykinins. This guide provides a comprehensive overview of the multifaceted mechanism of action of echothiophate iodide on muscarinic receptors, incorporating quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Indirect Muscarinic Receptor Agonism via Acetylcholinesterase Inhibition
The primary and most well-understood mechanism of action of echothiophate iodide is the irreversible inhibition of AChE. By forming a stable covalent bond with the serine hydroxyl group in the active site of AChE, echothiophate iodide prevents the hydrolysis of ACh.[1][2] This leads to an accumulation of ACh in the synaptic cleft of cholinergic neurons. The elevated ACh concentration results in enhanced and prolonged activation of postsynaptic muscarinic receptors, leading to various physiological effects.[1]
In the eye, this indirect muscarinic agonism causes:
-
Miosis: Contraction of the iris sphincter muscle, leading to pupillary constriction.
-
Ciliary Muscle Contraction: This facilitates the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[1]
Signaling Pathway of Indirect Muscarinic Agonism
The accumulated acetylcholine acts on various muscarinic receptor subtypes, which are G-protein coupled receptors (GPCRs). The primary subtypes involved in the therapeutic effects of echothiophate in the eye are the M2 and M3 receptors.
-
M3 Receptor Pathway (Gq/11): Predominantly found on the iris sphincter and ciliary muscle, M3 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.
-
M2 Receptor Pathway (Gi/o): M2 receptors are also present in the eye and couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Direct Interaction with Muscarinic Receptors: A Function-Specific Blockade
Recent studies have revealed a more direct and nuanced interaction of echothiophate iodide with muscarinic receptors, particularly the M1 and M3 subtypes. Research indicates that echothiophate can act as a function-specific blocker at these receptors.[3]
Quantitative Data: Binding Affinity
While comprehensive data on the binding affinities of echothiophate iodide for all five human muscarinic receptor subtypes are limited, studies on rat cortical muscarinic receptors have shown that echothiophate exhibits binding with Ki values in the micromolar (µM) range.[3]
| Receptor Subtype | Tissue Source | Radioligand | Ki (Echothiophate Iodide) | Reference |
| Mixed Cortical mAChR | Rat | [3H]-N-methyl scopolamine | µM range | Pitel et al., 2006[3] |
Further research is required to determine the specific Ki values for each human muscarinic receptor subtype.
Function-Specific Antagonism at M1 and M3 Receptors
In Chinese Hamster Ovary (CHO) cells expressing either M1 or M3 muscarinic receptors, echothiophate has been shown to inhibit carbamylcholine (CCh)-induced cyclic adenosine monophosphate (cAMP) synthesis.[3] This suggests an antagonistic effect on the Gs-coupled signaling pathway that can be elicited by M1 and M3 receptors under certain conditions. Interestingly, echothiophate had almost no effect on CCh-induced phosphoinositide (PI) hydrolysis, the canonical Gq-mediated pathway for these receptors.[3] This differential effect suggests that echothiophate acts via a non-classical, allosteric, or ectopic binding site, leading to a function-specific blockade.[3] Echothiophate was found to be inactive on the Gi-mediated signaling of M2 receptors.[3]
Non-Muscarinic Miotic Action
Interestingly, the miotic effect of echothiophate iodide is not entirely dependent on muscarinic receptor stimulation. Studies have shown that the miosis induced by echothiophate is resistant to muscarinic blockade by antagonists like atropine.[4][5] This suggests a non-cholinergic mechanism contributing to its miotic effect.
Evidence points towards the involvement of substance P (SP) or other tachykinins.[4][6] Echothiophate is thought to cause the release of SP from sensory neurons in the iris.[6] Substance P then acts on tachykinin receptors (primarily NK1 receptors) on the iris sphincter muscle to induce contraction. This action is independent of the muscarinic pathway.
Tachykinin (NK1) Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor that, upon activation by substance P, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades similar to the M3 muscarinic receptor, ultimately resulting in smooth muscle contraction.
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard methodologies. For precise experimental conditions, refer to the cited literature.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of echothiophate iodide for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for antagonists) to each well.
-
Add increasing concentrations of unlabeled echothiophate iodide.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the echothiophate iodide concentration.
-
Determine the IC50 value (the concentration of echothiophate iodide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: cAMP and Phosphoinositide Hydrolysis
Objective: To assess the functional effect of echothiophate iodide on muscarinic receptor-mediated signaling pathways.
Methodology:
A. cAMP Assay (for M1, M2, M3, M4 receptors):
-
Cell Culture and Stimulation:
-
Culture cells expressing the muscarinic receptor subtype of interest.
-
Pre-incubate cells with varying concentrations of echothiophate iodide.
-
Stimulate the cells with a known muscarinic agonist (e.g., carbamylcholine). For M2/M4 receptors, co-stimulation with forskolin (an adenylyl cyclase activator) is typically used to measure inhibition of cAMP production.
-
Incubate for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of different concentrations of echothiophate iodide.
-
Analyze the data to determine if echothiophate iodide acts as an agonist, antagonist, or allosteric modulator of the cAMP response.
-
B. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 receptors):
-
Cell Labeling and Stimulation:
-
Culture cells expressing the muscarinic receptor subtype of interest.
-
Label the cells with [3H]-myo-inositol overnight to incorporate it into phosphoinositides.
-
Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and varying concentrations of echothiophate iodide.
-
Stimulate the cells with a muscarinic agonist (e.g., carbamylcholine).
-
-
Inositol Phosphate Extraction and Measurement:
-
Terminate the reaction with a suitable acid (e.g., trichloroacetic acid).
-
Separate the inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography.
-
Measure the radioactivity of the eluted inositol phosphates.
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of echothiophate iodide.
-
Analyze the data to determine the effect of echothiophate iodide on PI hydrolysis.
-
Conclusion
The mechanism of action of echothiophate iodide on muscarinic receptors is more intricate than previously understood. While its primary therapeutic effect stems from indirect muscarinic agonism through the irreversible inhibition of acetylcholinesterase, there is compelling evidence for a direct, function-specific antagonistic role at M1 and M3 receptor subtypes. Furthermore, a non-muscarinic miotic pathway involving the release of substance P adds another layer of complexity. For drug development professionals and researchers, a thorough understanding of these multifaceted interactions is crucial for the rational design of novel cholinergic agents with improved selectivity and therapeutic profiles, as well as for predicting potential off-target effects. Further investigation is warranted to fully elucidate the binding affinities of echothiophate at all human muscarinic receptor subtypes and to explore the clinical relevance of its direct receptor interactions and non-muscarinic effects.
References
- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 2. Echothiophate | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P in the human iris: possible involvement in echothiophate-induced miosis in cluster headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
The Ocular Hypotensive Efficacy of Phospholine Iodide: A Technical Guide to its Impact on Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and effects of phospholine iodide (echothiophate iodide) on aqueous humor dynamics. This compound iodide, a long-acting, organophosphate cholinesterase inhibitor, has been a potent therapeutic agent for the management of glaucoma and accommodative esotropia.[1][2] Its primary therapeutic benefit in glaucoma stems from its ability to significantly lower intraocular pressure (IOP) by modifying the outflow of aqueous humor.[1] This document synthesizes quantitative data from clinical studies, details relevant experimental protocols, and illustrates the underlying physiological pathways.
Core Mechanism of Action
This compound iodide exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase in the synaptic clefts of the eye's parasympathetic nerve endings.[1] This inhibition leads to an accumulation of acetylcholine, a key neurotransmitter. The elevated levels of acetylcholine result in enhanced and prolonged stimulation of muscarinic receptors on the iris sphincter and the ciliary muscle.[3][4][5]
The key effects on aqueous humor dynamics are:
-
Miosis: Stimulation of the iris sphincter muscle causes the pupil to constrict.[3]
-
Ciliary Muscle Contraction: The most critical action for IOP reduction is the sustained contraction of the ciliary muscle. This contraction pulls on the scleral spur and alters the conformation of the trabecular meshwork.
-
Increased Outflow Facility: The change in the trabecular meshwork architecture reduces the resistance to aqueous humor drainage, thereby increasing the facility of its outflow from the anterior chamber.[3][4][5] This is the principal mechanism by which this compound iodide lowers IOP.
The onset of miosis occurs within 10 to 60 minutes, while the peak effect on IOP reduction is typically observed at 24 hours. The duration of action is notable, with effects on IOP lasting for days to weeks.[4][6]
Quantitative Data on Therapeutic Effects
Clinical studies have consistently demonstrated the potent IOP-lowering effect of this compound iodide, particularly in patients with glaucoma who are refractory to other medical therapies.
| Study Population | Baseline IOP (mean ± SD) | Post-Treatment IOP (mean ± SD) | Mean IOP Reduction | Dosage | Reference |
| Elderly patients with pseudophakic glaucoma | 29.54 ± 7.9 mm Hg | 17.8 ± 5.4 mm Hg | 11.74 mm Hg | 0.125% BID | [7] |
| Children with aphakic or pseudophakic glaucoma | 29.1 ± 5.3 mm Hg | 19.6 ± 6.7 mm Hg | 9.5 mm Hg | 0.125% BID | [7][8] |
| Patients with open-angle glaucoma in aphakia or pseudophakia (uncontrolled on pilocarpine/carbachol) | Not specified | Statistically significant improvement in 60% of patients | Not specified | Not specified | [9] |
Note: BID refers to twice-daily administration.
While the primary mechanism is enhanced outflow, long-term administration has been shown in animal models to have complex effects. One study in cynomolgus monkeys found that prolonged treatment with echothiophate iodide led to an increase in IOP and a decrease in baseline outflow facility by 46% (± 7%), possibly due to the accumulation of extracellular material in the trabecular meshwork.[10] This highlights the potential for structural changes with chronic use.
| Experimental Model | Treatment Duration | Effect on Outflow Facility | Percent Change | Reference |
| Cynomolgus Monkeys | Up to 48 weeks | Decrease | -46% ± 7% | [10] |
Experimental Protocols and Methodologies
The evaluation of this compound iodide's effect on aqueous humor dynamics relies on established ophthalmological measurement techniques. The protocols described in the cited literature generally follow a consistent clinical research framework.
Measurement of Intraocular Pressure (IOP)
-
Technique: Applanation tonometry (e.g., Goldmann tonometry) is the standard method for precise IOP measurement. This was the likely method used in the human clinical studies cited.[7][8][9]
-
Procedure: A baseline IOP is established before the initiation of therapy. Following the administration of this compound iodide, IOP is measured at regular follow-up intervals to determine the drug's efficacy. In retrospective studies, data is extracted from patient medical records.[8]
Measurement of Outflow Facility
-
Technique: Tonography or perfusion studies are used to quantify the rate at which aqueous humor exits the eye under a given pressure.
-
Protocol (Two-Level Constant Pressure Perfusion in Monkeys):
-
Animal Model: Cynomolgus monkeys were used.[10]
-
Drug Administration: Eyes were treated topically with echothiophate iodide (150 µg) for an extended period (up to 48 weeks).[10]
-
Perfusion Measurement:
-
The anterior chamber is cannulated with two needles. One is connected to a pressure transducer and a saline reservoir, and the other to a micropump system.[11]
-
A constant pressure is applied to the eye.
-
The rate of fluid infusion required to maintain this pressure is measured, which corresponds to the outflow facility. The study on echothiophate's long-term effects used this method to determine changes in outflow facility.[10]
-
-
References
- 1. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Iodide, (echothiophate iodide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. ferapharma.com [ferapharma.com]
- 8. Intraocular pressure control with echothiophate iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H-7 effect on outflow facility after trabecular obstruction following long-term echothiophate treatment in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
An In-Depth Technical Guide on the Irreversible Cholinesterase Inhibition by Echothiophate Iodide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Echothiophate iodide is an organophosphate and a potent, long-acting, irreversible inhibitor of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its mechanism of action involves the formation of a stable, covalent bond with the serine hydroxyl group within the active site of these enzymes, leading to their inactivation. This inhibition results in an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, potentiating its effects. Clinically, this has been leveraged in ophthalmology for the treatment of glaucoma and accommodative esotropia. This technical guide provides a comprehensive overview of the core principles of echothiophate iodide's interaction with cholinesterases, including quantitative kinetic data, detailed experimental protocols for its study, and visualizations of the underlying molecular pathways.
Mechanism of Irreversible Inhibition
Echothiophate iodide, as an organophosphate, mimics the natural substrate of cholinesterases, acetylcholine. The inhibition process can be delineated into two main stages: phosphorylation and aging.
1.1. Phosphorylation of the Enzyme Active Site
Echothiophate iodide binds to the active site of cholinesterase, where the phosphorus atom is attacked by the nucleophilic serine residue (Ser203 in human AChE). This results in the formation of a transient tetrahedral intermediate, followed by the departure of the thiocholine leaving group and the formation of a stable, phosphorylated enzyme. This diethylphosphorylated enzyme is catalytically inactive.[1][2] The reaction is essentially irreversible due to the very slow rate of spontaneous hydrolysis of the phosphate-enzyme bond.[2]
1.2. The "Aging" Phenomenon
Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This process involves the dealkylation of one of the ethyl groups from the diethylphosphoryl moiety attached to the serine residue.[3] This dealkylation results in a mono-ethylphosphorylated enzyme with a negatively charged oxygen atom. The aged complex is even more resistant to hydrolysis and, critically, is refractory to reactivation by standard oxime reactivators.[3]
Quantitative Inhibition and Kinetic Data
| Parameter | Enzyme | Value | Species | Reference |
| Aging Half-Life (t½) | Butyrylcholinesterase (BChE) | 7.2 ± 0.7 hours | Human | [4] |
| Aging Half-Life (t½) | Acetylcholinesterase (AChE) | ~33 hours | Not Specified (for diethylphosphorylated enzyme) | [5] |
Note: The aging half-life represents the time required for 50% of the inhibited enzyme to undergo the aging process, rendering it resistant to reactivation.
Signaling Pathways and Molecular Interactions
The irreversible inhibition of acetylcholinesterase by echothiophate iodide has profound effects on cholinergic signaling. The accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses leads to overstimulation of nicotinic and muscarinic receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How long is the window before ageing of acetylcholinesterase after organophosphate poisoning? – PharmaNUS [blog.nus.edu.sg]
Pharmacokinetics of Topical Echothiophate Iodide in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate iodide, a potent, long-acting organophosphate cholinesterase inhibitor, has been utilized in the topical treatment of glaucoma and accommodative esotropia. Understanding its pharmacokinetic profile in relevant animal models is crucial for preclinical safety and efficacy assessment. This technical guide synthesizes the currently available, though limited, data on the pharmacokinetics of topical echothiophate iodide in animal models. It provides an overview of its mechanism of action, available pharmacodynamic data that suggests local bioavailability, and inferred metabolic pathways based on its chemical class. This guide also outlines detailed, adaptable experimental protocols for assessing ocular and dermal pharmacokinetics in common animal models, addressing the existing data gap.
Introduction
Mechanism of Action and Signaling Pathway
Echothiophate iodide exerts its effect by covalently binding to the serine residue in the active site of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh).[4] This irreversible inhibition leads to an accumulation of ACh at the neuromuscular junctions of the iris sphincter and ciliary muscle. The resulting enhanced cholinergic stimulation causes pupillary constriction and contraction of the ciliary muscle, which facilitates the outflow of aqueous humor and lowers IOP.
Quantitative Pharmacodynamic Data in Beagles
While comprehensive pharmacokinetic data is scarce, a study in beagles with normotensive and glaucomatous eyes provides valuable pharmacodynamic information, which is indicative of the drug's local bioavailability and duration of action.
| Animal Model | Drug Concentration | Effect on Intraocular Pressure (IOP) | Duration of Action (IOP Reduction) | Reference |
| Beagles (normotensive and glaucomatous) | 0.125% | Reduced IOP | 25 hours | [5] |
| Beagles (normotensive and glaucomatous) | 0.25% | Reduced IOP | 53 hours | [5] |
Table 1: Pharmacodynamic Effects of Topical Echothiophate Iodide in Beagles.
The prolonged reduction in IOP demonstrates that topically applied echothiophate iodide is absorbed into the anterior chamber of the eye and maintains its pharmacological activity for an extended period.[5]
Inferred Pharmacokinetic Profile
Due to the lack of specific studies, the pharmacokinetic profile of topical echothiophate iodide in animal models is largely inferred from its physicochemical properties and the known behavior of other organophosphates.
4.1. Absorption
-
Ocular: Following topical instillation, echothiophate iodide is expected to penetrate the cornea to reach the aqueous humor. As a quaternary ammonium compound, its corneal penetration may be limited compared to more lipophilic molecules.[6] A significant portion of the instilled dose is likely lost through nasolacrimal drainage, which can lead to systemic absorption via the nasal mucosa.[3]
-
Dermal: Systemic effects have been reported in humans following exposure to organophosphate pesticides through skin absorption, suggesting that dermal penetration is a potential route of absorption for echothiophate iodide.[7]
4.2. Distribution
The primary site of distribution and action after topical ocular administration is the anterior chamber of the eye, including the iris and ciliary body.[2] Systemic distribution following ocular or dermal absorption has not been quantified in animal models.
4.3. Metabolism
Echothiophate iodide is an organothiophosphate. The metabolism of organophosphates is a critical determinant of their toxicity and duration of action. While specific metabolic pathways for echothiophate iodide in ocular or dermal tissues of animal models have not been detailed, the general metabolism of organophosphates involves hydrolysis by esterases, such as A-esterases (paraoxonases), B-esterases (cholinesterases), and carboxylesterases.[4]
4.4. Excretion
The excretion of echothiophate iodide and its metabolites has not been studied in animal models. Generally, the metabolites of organophosphates are more water-soluble and are excreted primarily in the urine.[8]
Experimental Protocols
The following are detailed, adaptable protocols for conducting pharmacokinetic studies of topical echothiophate iodide in common animal models. These are based on established methodologies for ocular and dermal absorption studies.
5.1. Ocular Pharmacokinetic Study in Rabbits
Rabbits are a commonly used model for ocular drug development due to the anatomical similarities of their eyes to human eyes.[5]
-
Animals: Healthy, adult New Zealand White rabbits of a single sex.
-
Drug Formulation: Echothiophate iodide ophthalmic solution at desired concentrations (e.g., 0.125%, 0.25%).
-
Administration: A single, fixed volume (e.g., 50 µL) of the ophthalmic solution is instilled into the conjunctival sac of one or both eyes. The contralateral eye can serve as a control.
-
Sample Collection:
-
Aqueous Humor: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-instillation, animals are anesthetized, and a small volume of aqueous humor (e.g., 50-100 µL) is collected from the anterior chamber using a 30-gauge needle.
-
Blood: Blood samples are collected from the marginal ear vein at the same time points.
-
Tissues: At the end of the study, animals are euthanized, and ocular tissues (cornea, iris, ciliary body) are dissected, weighed, and homogenized for analysis.
-
-
Analytical Method: Quantification of echothiophate iodide in biological matrices would require a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Concentration-time data from aqueous humor and plasma are used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
5.2. Dermal Absorption Study in Rats
The rat is a standard model for in vivo dermal absorption studies.[6]
-
Animals: Male Sprague-Dawley rats with a clipped dorsal area.
-
Drug Formulation: Echothiophate iodide formulated in a suitable vehicle for dermal application.
-
Administration: A defined amount of the formulation is applied to a specific area of the clipped dorsal skin. The application site is then covered with a non-occlusive dressing.
-
Sample Collection:
-
Urine and Feces: Animals are housed in metabolism cages for the separate collection of urine and feces at specified intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours).
-
Blood: Blood samples are collected via tail vein or cardiac puncture at various time points.
-
Skin: At the end of the study, the application site is washed, and the treated skin is excised to determine the amount of unabsorbed drug.
-
-
Analytical Method: Quantification of echothiophate iodide and its potential metabolites in urine, feces, blood, and skin samples using LC-MS/MS.
-
Data Analysis: The percentage of the applied dose absorbed is calculated from the total amount of drug-related material recovered in urine, feces, and the carcass, excluding the application site.
Conclusion and Future Directions
The available data on the pharmacokinetics of topical echothiophate iodide in animal models is very limited. The existing pharmacodynamic study in beagles provides evidence of local drug action and a prolonged duration of effect. However, there is a significant need for comprehensive ADME studies to fully characterize the ocular and systemic exposure following topical administration. The experimental protocols outlined in this guide provide a framework for conducting such studies in rabbits and rats. Future research should focus on elucidating the specific metabolic pathways of echothiophate iodide in ocular and dermal tissues and quantifying its systemic bioavailability to better inform preclinical risk assessment and support the development of novel ophthalmic formulations.
References
- 1. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. neptjournal.com [neptjournal.com]
- 5. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. permegear.com [permegear.com]
- 7. mdpi.com [mdpi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Beyond Acetylcholinesterase: An In-depth Technical Guide to the Molecular Targets of Phospholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phospholine (echothiophate iodide) is a potent, long-acting organophosphate and an irreversible inhibitor of acetylcholinesterase (AChE). Its primary clinical use has been in the management of glaucoma. While its mechanism of action at AChE is well-documented, the broader molecular interactions of this compound remain less characterized. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond acetylcholinesterase, offering insights for researchers in pharmacology, toxicology, and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further investigation into the off-target effects of this compound and other organophosphates.
Introduction
Organophosphorus compounds, including therapeutic agents like this compound (echothiophate), are known for their high reactivity with serine hydrolases. The primary pharmacological and toxicological effects of echothiophate are attributed to its irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic crisis. However, the reactivity of the phosphate group in echothiophate is not exclusively directed towards AChE. Emerging research indicates that organophosphates can interact with a range of other proteins, leading to a variety of "off-target" effects. Understanding these secondary molecular targets is crucial for a complete toxicological profile and for the development of more selective therapeutic agents. This guide delves into the known non-AChE targets of echothiophate, presenting the available quantitative data and the experimental methodologies used to identify and characterize these interactions.
Known Molecular Targets Beyond Acetylcholinesterase
Butyrylcholinesterase (BChE)
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase found in high concentrations in plasma, liver, and other tissues. It shares significant structural homology with AChE and is a well-established secondary target for many organophosphates, including echothiophate.[1] While BChE's physiological role is not fully elucidated, it is known to hydrolyze a variety of choline esters and can act as a scavenger for anti-cholinesterase agents.
Molecular modeling studies have described the interaction between BChE and echothiophate at an atomistic level.[2] These studies suggest that echothiophate can adopt both a reactive and an inhibitory, non-reactive binding pose within the BChE active site, classifying it as both a competitive and a suicidal inhibitor.[2]
Carboxylesterases (CES)
Carboxylesterases are a large family of serine hydrolases involved in the metabolism of a wide range of xenobiotics and endogenous esters.[3] Organophosphates are known to be potent inhibitors of various CES isoforms. Inhibition of CES can disrupt the detoxification of other xenobiotics and alter the metabolism of endogenous signaling molecules, potentially leading to downstream cellular effects. While specific kinetic data for echothiophate's inhibition of carboxylesterases is limited, the general reactivity of organophosphates towards this enzyme class suggests it is a probable off-target. Inhibition of CES1 has been linked to alterations in lipid metabolism and inflammatory signaling pathways.[4][5]
Neuropathy Target Esterase (NTE)
Serum Albumin
Serum albumin is the most abundant protein in plasma and is known to be a target for covalent modification by various reactive compounds, including some organophosphates.[11][12] The binding of organophosphates to albumin, particularly at tyrosine and serine residues, can serve as a biomarker of exposure.[12] This interaction is generally considered a detoxification pathway, as it sequesters the reactive organophosphate, but it could also potentially alter the structure and function of albumin. While specific binding constants for echothiophate to albumin are not well-established, methods exist to quantify such interactions.[13]
Quantitative Data on Non-Cholinesterase Targets
The available quantitative data for the interaction of echothiophate with molecular targets other than acetylcholinesterase is sparse. The following table summarizes the key findings from the literature.
| Target | Organism/System | Parameter | Value | Reference(s) |
| Butyrylcholinesterase (mutant G117H) | Human | kcat/Km | 7.7 x 10^4 M⁻¹ min⁻¹ (for atropine hydrolysis, echothiophate used for active site confirmation) | [14] |
Note: This table highlights the current gap in quantitative data for echothiophate's off-target interactions. Further research is needed to determine specific inhibition constants (Ki, kinact/Ki) and binding affinities for the targets listed above.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to identifying and characterizing the molecular targets of this compound beyond acetylcholinesterase.
Determination of Kinetic Constants for Irreversible Inhibition
Objective: To determine the kinetic parameters (kinact and KI, or the bimolecular rate constant kinact/KI) for the irreversible inhibition of a target enzyme (e.g., Butyrylcholinesterase, Carboxylesterase) by echothiophate.
Principle: The irreversible inhibition of an enzyme by an inhibitor like echothiophate typically follows a two-step mechanism involving the initial formation of a reversible enzyme-inhibitor complex (E•I) followed by the formation of a covalent, inactive complex (E-I). The rate of inactivation is measured at different inhibitor concentrations to determine the kinetic constants.
Materials:
-
Purified target enzyme (e.g., human BChE, human CES1)
-
Echothiophate iodide solutions of varying concentrations
-
Substrate for the target enzyme (e.g., butyrylthiocholine for BChE, p-nitrophenyl acetate for CES)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer or other suitable detection instrument
-
Nonlinear regression analysis software
Procedure:
-
Enzyme Activity Assay: Establish a standard curve for the product of the enzymatic reaction. Determine the initial velocity (V0) of the uninhibited enzyme reaction at a fixed substrate concentration.
-
Progress Curves: In a multi-well plate or individual cuvettes, initiate the enzymatic reaction by adding the enzyme to a mixture of substrate and varying concentrations of echothiophate.
-
Continuous Monitoring: Continuously monitor the product formation over time for each inhibitor concentration. The resulting progress curves will show a decrease in reaction rate as the enzyme is progressively inactivated.
-
Data Analysis:
-
Fit each progress curve to the following equation for slow-binding inhibition to obtain the observed rate of inactivation (kobs) for each inhibitor concentration: P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t)) + P₀ where P(t) is the product concentration at time t, v₀ is the initial velocity, and P₀ is the initial product concentration.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).
-
Fit the resulting plot to the following equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I])
-
If the plot of kobs versus [I] is linear, the slope of the line represents the bimolecular rate constant (kinact/KI).
-
Diagram of Experimental Workflow:
Caption: Workflow for determining kinetic constants of irreversible enzyme inhibition.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify novel protein targets of echothiophate in a complex proteome (e.g., cell lysate, tissue homogenate).
Principle: Competitive ABPP utilizes a broad-spectrum activity-based probe (ABP) that covalently labels the active site of a class of enzymes (e.g., serine hydrolases). By pre-incubating the proteome with echothiophate, its binding to target proteins will block the subsequent labeling by the ABP. The reduction in ABP labeling, as quantified by mass spectrometry, reveals the targets of echothiophate.
Materials:
-
Cell or tissue lysate
-
Echothiophate iodide
-
Broad-spectrum serine hydrolase ABP with a reporter tag (e.g., biotin or a clickable alkyne/azide)
-
Streptavidin beads (for biotinylated probes) or click chemistry reagents (for clickable probes)
-
Trypsin
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Proteome Preparation: Prepare a soluble proteome from cells or tissues of interest.
-
Competitive Inhibition: Divide the proteome into two aliquots. Treat one with a vehicle control (e.g., PBS) and the other with a saturating concentration of echothiophate. Incubate to allow for target binding.
-
Probe Labeling: Add the ABP to both the control and echothiophate-treated proteomes and incubate to allow for covalent labeling of active enzymes.
-
Enrichment of Labeled Proteins:
-
For biotinylated ABPs, enrich the labeled proteins using streptavidin beads.
-
For clickable ABPs, perform a click chemistry reaction to attach a biotin tag, followed by enrichment with streptavidin beads.
-
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digest of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptides in both the control and echothiophate-treated samples. Proteins that show a significant reduction in peptide abundance in the echothiophate-treated sample are considered potential targets.
Diagram of Competitive ABPP Workflow:
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Identification of Echothiophate-Protein Adducts by Mass Spectrometry
Objective: To identify the specific amino acid residues on a target protein that are covalently modified by echothiophate.
Principle: A purified target protein is incubated with echothiophate, and the resulting protein-adduct is digested into peptides. The modified peptides are then identified by mass spectrometry based on the characteristic mass shift caused by the adducted diethoxyphosphoryl group.
Materials:
-
Purified target protein
-
Echothiophate iodide
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin or other proteases
-
LC-MS/MS system
-
Database search software with the ability to search for variable modifications
Procedure:
-
Adduct Formation: Incubate the purified target protein with an excess of echothiophate to ensure complete modification.
-
Sample Preparation for MS:
-
Denature, reduce, and alkylate the protein to unfold it and block free cysteine residues.
-
Digest the protein into peptides using trypsin or another suitable protease.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Perform a database search of the MS/MS spectra against the sequence of the target protein.
-
Include a variable modification corresponding to the mass of the diethoxyphosphoryl group (135.05 Da) on serine, tyrosine, and potentially other nucleophilic residues.
-
Manually validate the MS/MS spectra of any identified modified peptides to confirm the site of adduction.
-
Diagram of Mass Spectrometry Workflow for Adduct Identification:
Caption: Workflow for identifying protein adducts by mass spectrometry.
Signaling Pathways Potentially Affected by Off-Target Interactions
The downstream consequences of echothiophate's interaction with non-cholinesterase targets are not well-defined. However, based on the known functions of these off-target proteins, several signaling pathways may be impacted.
Diagram of Potential Downstream Signaling Effects:
Caption: Potential signaling pathways affected by off-target interactions of echothiophate.
-
Inhibition of Carboxylesterases: This could lead to altered lipid metabolism, as CES are involved in the hydrolysis of various lipids. Disruption of lipid signaling could, in turn, affect inflammatory pathways.[4][5] For example, some organophosphates have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway.
-
Inhibition of Neuropathy Target Esterase: Inhibition of NTE is directly linked to the disruption of neuronal homeostasis and can lead to axonal degeneration, the hallmark of OPIDN.[7] The underlying mechanism is thought to involve aberrant phospholipid metabolism.[10]
-
Binding to Serum Albumin: While primarily a detoxification mechanism, extensive binding to albumin could potentially alter its carrier functions for endogenous and exogenous substances.
Conclusion and Future Directions
This compound (echothiophate) is a potent inhibitor of acetylcholinesterase, but its reactivity extends to other serine hydrolases and proteins. This guide has summarized the current knowledge of its molecular targets beyond AChE, including butyrylcholinesterase, carboxylesterases, neuropathy target esterase, and serum albumin. The provided experimental protocols offer a framework for researchers to further investigate these off-target interactions.
A significant gap remains in the quantitative understanding of echothiophate's affinity and inhibitory potency towards these secondary targets. Future research should focus on:
-
Quantitative Kinetic Studies: Determining the inhibition constants (Ki, kinact/Ki) of echothiophate for a panel of human serine hydrolases, including various carboxylesterase isoforms and neuropathy target esterase.
-
Proteome-Wide Profiling: Utilizing advanced, unbiased techniques like competitive activity-based protein profiling to identify a comprehensive list of echothiophate's molecular targets in relevant cell and tissue models.
-
Functional Studies: Elucidating the downstream cellular consequences of inhibiting these off-target proteins to better understand the full toxicological and pharmacological profile of echothiophate.
-
Signaling Pathway Analysis: Investigating the specific signaling cascades that are modulated as a direct result of echothiophate's interaction with its non-cholinesterase targets.
A deeper understanding of the molecular interactions of this compound will not only enhance our knowledge of organophosphate toxicology but also aid in the design of more selective and safer therapeutic agents.
References
- 1. Organophosphorus neuropathy target esterase inhibitors selectively block outgrowth of neurite-like and cell processes in cultured cells. | Semantic Scholar [semanticscholar.org]
- 2. The Preferable Binding Pose of Canonical Butyrylcholinesterase Substrates Is Unproductive for Echothiophate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuropathy target esterase inhibition by organophosphorus esters in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropathy target esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular function of neuropathy target esterase in lysophosphatidylcholine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropathy target esterase and phospholipid deacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Albumin binding as a potential biomarker of exposure to moderately low levels of organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunodetection of Serum Albumin Adducts as Biomarkers for Organophosphorus Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Miotic: A Technical History of Echothiophate Iodide
For Immediate Release
This in-depth technical guide explores the history and discovery of echothiophate iodide, a long-acting organophosphate and powerful miotic agent that became a cornerstone in the management of glaucoma and accommodative esotropia. This document, intended for researchers, scientists, and drug development professionals, details the journey from its initial synthesis to its establishment as a significant therapeutic agent, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways.
A New Frontier in Anticholinesterase Therapy: Discovery and Development
The story of echothiophate iodide begins in the mid-20th century, a period of intense research into organophosphorus compounds, largely driven by their potent biological activities. Building upon the understanding of nerve agents and insecticides, researchers sought to harness the power of acetylcholinesterase inhibition for therapeutic purposes.
In 1957 , a pivotal paper by Leopold and Gold introduced a novel thiophosphinyl quaternary compound, later to be known as echothiophate iodide (then referred to as 217-MI).[1][2][3] This marked the formal entry of this potent, long-acting anticholinesterase agent into the scientific literature. Two years later, in 1959 , Krishna and Leopold published their further observations on the use of echothiophate (phospholine) iodide in the treatment of glaucoma, laying the clinical groundwork for its future applications.[4][5]
The early research demonstrated that echothiophate iodide was a highly effective, irreversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, resulting in sustained parasympathetic stimulation in the eye.
Mechanism of Action: Irreversible Acetylcholinesterase Inhibition
Echothiophate iodide's efficacy as a miotic and antiglaucoma agent stems from its potent and long-lasting inhibition of acetylcholinesterase in the eye. The signaling pathway is a direct consequence of this enzymatic blockade.
Signaling Pathway of Echothiophate Iodide in the Eye
References
- 1. This compound IODIDE (217 M 1) (ECOTHIOPHATE IODIDE) IN THE TREATMENT OF GLAUCOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angle-closure glaucoma precipitated by the use of this compound iodide for esotropia in a child - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. Echothiophate (this compound) iodide (217-MI) in treatment of glaucoma; further observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecotiopato ioduro - Wikipedia [it.wikipedia.org]
Structural activity relationship of organophosphate cholinesterase inhibitors
An In-depth Technical Guide on the Structural Activity Relationship of Organophosphate Cholinesterase Inhibitors
This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of organophosphate (OP) cholinesterase inhibitors. Organophosphorus compounds are a significant class of molecules used as pesticides and developed as chemical warfare nerve agents.[1][2] Their primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[3][4] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing less toxic pesticides, developing effective antidotes, and creating potential therapeutic agents for neurological disorders like Alzheimer's disease.[2][5]
Mechanism of Cholinesterase Inhibition by Organophosphates
Acetylcholinesterase (AChE) is a serine hydrolase that terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3][6] This process is vital for preventing the continuous stimulation of postsynaptic receptors.[6]
Organophosphates act as irreversible inhibitors of AChE.[7] They are structural analogues of acetylcholine and can enter the enzyme's active site.[6] The central phosphorus atom of the organophosphate is highly electrophilic and reacts with the hydroxyl group of a critical serine residue in the AChE catalytic triad.[3][8] This reaction forms a stable, covalent phosphoryl-serine bond, rendering the enzyme inactive.[6][8] The inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synapse.[7] This results in a cholinergic crisis, characterized by overstimulation of muscarinic and nicotinic receptors, which can lead to severe symptoms including muscle weakness, respiratory failure, seizures, and death.[6][7]
A subsequent process known as "aging" can occur, which involves the dealkylation of the phosphorylated enzyme.[8] This process further strengthens the bond between the organophosphate and the enzyme, making reactivation by antidotes like oximes impossible.[8]
Core Structural Activity Relationships
The inhibitory potency of an organophosphate is determined by the nature of the substituents around the central phosphorus atom. The general structure can be represented as (R₁O)(R₂)P(=O/S)-X, where R₁ and R₂ are typically alkyl or aryl groups, and X is the leaving group.
Key SAR principles include:
-
The Phosphorus Center (P=O vs. P=S): Organophosphates exist as oxons (P=O) or thiones (P=S). Thiones (e.g., parathion, chlorpyrifos) are generally poor AChE inhibitors but are metabolically converted in vivo to their highly potent oxon analogues (e.g., paraoxon, chlorpyrifos-oxon).[4][9] The oxygen atom in the oxon form increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the AChE active site.
-
The Leaving Group (X): The nature of the leaving group is a primary determinant of inhibitory activity. A good leaving group (one that is a weak base and stable as an anion) enhances the phosphorylation rate. Electron-withdrawing substituents on the leaving group increase its lability and thus increase the compound's potency. For example, the p-nitrophenyl group in paraoxon is an excellent leaving group. The toxicity of OPs is closely related to the pKa of the leaving group.
-
The Substituents (R₁ and R₂): The alkyl or aryl groups attached to the phosphorus atom influence both steric and electronic properties.
-
Steric Effects: Bulky R groups can hinder the binding of the inhibitor to the AChE active site, thereby reducing potency.
-
Electronic Effects: The electronegativity of these groups affects the electrophilicity of the phosphorus atom.
-
Hydrophobicity: The overall hydrophobicity of the molecule, influenced by these side chains, affects its absorption, distribution, and ability to penetrate the blood-brain barrier.
-
Quantitative structure-activity relationship (QSAR) models have been developed to predict the bimolecular rate constants of organophosphate inhibition of AChE.[1] These studies have shown that the HOMO-LUMO energy gap is a significant contributor to binding affinity, reflecting the importance of electronic properties in the phosphorylation reaction.[1]
Quantitative Data on Cholinesterase Inhibition
The potency of cholinesterase inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the second-order rate constant of inhibition (kᵢ). The table below summarizes kinetic data for the inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) by several common organophosphorus pesticides.[10]
| Organophosphate | Target Enzyme | kᵢ (M⁻¹ min⁻¹) |
| Ethoprophos | hAChE | (1.1 ± 0.1) x 10⁵ |
| hBChE | (3.4 ± 0.4) x 10⁶ | |
| Fenamiphos | hAChE | (1.2 ± 0.1) x 10⁴ |
| hBChE | (1.9 ± 0.2) x 10⁵ | |
| Methamidophos | hAChE | (1.6 ± 0.2) x 10³ |
| hBChE | (2.7 ± 0.2) x 10³ | |
| Phosalone | hAChE | (1.7 ± 0.2) x 10⁴ |
| hBChE | (3.8 ± 0.3) x 10⁴ | |
| Data sourced from Kovarik et al. (2021).[10] |
These data illustrate that even within the same class of compounds, structural variations lead to significant differences in inhibitory potency against both AChE and BChE. For instance, ethoprophos is a more potent inhibitor for both enzymes compared to methamidophos.[10]
Experimental Protocols for Cholinesterase Inhibition Assays
The most common method for determining the rate of cholinesterase inhibition is the Ellman assay. This colorimetric method measures the activity of AChE by quantifying the production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine (ATCh).
Detailed Methodology: Ellman Assay
-
Reagents and Preparation:
-
Enzyme Source: Human erythrocyte ghost preparations containing AChE or purified human butyrylcholinesterase (hBChE).[10][11]
-
Buffer: Phosphate buffer (e.g., 100mM, pH 7.4).[11]
-
Substrate: Acetylthiocholine (ATCh) solution (e.g., 5mM).[11]
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiocholine to produce a yellow-colored anion (5-thio-2-nitrobenzoate) that absorbs light at 412 nm.[10]
-
Inhibitor: The organophosphate compound dissolved in a suitable solvent (e.g., ethanol).[11]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format at a controlled temperature (e.g., 25°C or 37°C).[10][11]
-
The enzyme preparation is pre-incubated with various concentrations of the organophosphate inhibitor for specific time intervals.[10][11]
-
To initiate the reaction, a mixture of the substrate (ATCh) and the chromogen (DTNB) is added to the wells. The substrate concentration is typically much higher than the inhibitor concentration to terminate the progressive inhibition.[11]
-
The change in absorbance at 412 nm is measured over time using a spectrophotometer (plate reader).[10] The rate of color change is directly proportional to the AChE activity.
-
Control wells containing the enzyme without the inhibitor are used to determine 100% enzyme activity. Blank wells containing a known irreversible inhibitor (e.g., eserine) are used to correct for non-enzymatic substrate hydrolysis.[11]
-
-
Data Analysis:
-
The inhibition rate constants (kₒₑₛ) for each inhibitor concentration are calculated from the decline in enzyme activity over time.
-
The overall second-order rate constant of inhibition (kᵢ) is determined by plotting kₒₑₛ against the inhibitor concentration.[10]
-
Conclusion
The structural activity relationship of organophosphate cholinesterase inhibitors is a well-defined field where the chemical structure directly dictates biological potency. The key determinants of activity are the electrophilicity of the central phosphorus atom, the quality of the leaving group, and the steric and electronic properties of the alkyl or aryl substituents. This knowledge is fundamental for the rational design of new molecules, whether for agricultural use with improved safety profiles or as therapeutic agents. The use of standardized experimental protocols, such as the Ellman assay, combined with computational QSAR models, provides a powerful toolkit for researchers, scientists, and drug development professionals to predict and validate the activity of novel cholinesterase inhibitors.
References
- 1. Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR study to find optimal cholinesterase reactivator against organophosphorous nerve agents and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 5. Prediction of organophosphorus acetylcholinesterase inhibition using three-dimensional quantitative structure-activity relationship (3D-QSAR) methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of the Organophosphorus Anticholinesterase Agents [ouci.dntb.gov.ua]
- 10. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
The Role of Echothiophate Iodide in Elucidating Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate iodide, a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor, has historically served as a critical pharmacological tool in the study of cholinergic neurotransmission. By forming a stable covalent bond with the active site of AChE, echothiophate iodide effectively blocks the degradation of acetylcholine (ACh), leading to its accumulation in the synaptic cleft and subsequent amplification of cholinergic signaling. This technical guide provides an in-depth overview of the core principles of echothiophate iodide's mechanism of action, its application in experimental research, and detailed protocols for its use in studying cholinergic pathways. Quantitative data on its inhibitory activity are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in neuroscience and drug development.
Introduction
Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including muscle contraction, learning, memory, and autonomic regulation. The precise control of ACh levels in the synaptic cleft is paramount for normal function and is primarily regulated by the enzyme acetylcholinesterase (AChE). Pharmacological agents that modulate AChE activity are invaluable for both therapeutic intervention in diseases characterized by cholinergic deficits and as research tools to probe the intricacies of the cholinergic system.
Echothiophate iodide stands out as a powerful research tool due to its irreversible and long-lasting inhibition of AChE.[1] This property allows for the creation of experimental conditions of sustained high levels of acetylcholine, enabling detailed investigation into the downstream effects on both presynaptic and postsynaptic components of the cholinergic synapse. This guide will delve into the technical aspects of utilizing echothiophate iodide for such studies.
Mechanism of Action of Echothiophate Iodide
Echothiophate iodide is an organophosphate compound that acts as a pseudo-substrate for acetylcholinesterase. The phosphate group of echothiophate covalently binds to the serine residue within the active site of the AChE enzyme.[2] This phosphorylation event results in a highly stable, essentially irreversible inactivation of the enzyme.[1] The slow rate of spontaneous hydrolysis of the phosphorylated enzyme means that the recovery of AChE activity is primarily dependent on the synthesis of new enzyme molecules.[2]
This prolonged and potent inhibition of AChE leads to a significant accumulation of acetylcholine at cholinergic synapses. The elevated ACh levels result in the persistent stimulation of both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on postsynaptic neurons and effector cells, as well as presynaptic autoreceptors.[1]
Quantitative Data on Echothiophate Iodide Activity
Precise quantitative data on the inhibitory potency of echothiophate iodide is crucial for designing and interpreting experiments. While specific IC50 and Ki values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and pH), the following table summarizes available data.
| Parameter | Value | Target | Source |
| Ki | µM range | Rat Cortical Muscarinic Acetylcholine Receptors (mAChR) | [3] |
Experimental Protocols
The irreversible nature of echothiophate iodide's interaction with AChE makes it a valuable tool for a variety of in vitro and in vivo experimental paradigms aimed at understanding cholinergic neurotransmission.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common method for quantifying the inhibitory activity of compounds like echothiophate iodide on AChE.
Objective: To determine the concentration-dependent inhibition of acetylcholinesterase by echothiophate iodide.
Materials:
-
Purified acetylcholinesterase (from electric eel or recombinant human)
-
Echothiophate iodide solutions of varying concentrations
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a series of dilutions of echothiophate iodide in phosphate buffer.
-
Prepare a solution of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the AChE solution to each well.
-
Add varying concentrations of the echothiophate iodide solutions to the wells. Include a control well with buffer instead of the inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow for the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
To initiate the reaction, add the ATCI/DTNB solution to all wells simultaneously.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate (TNB), is formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of echothiophate iodide.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Investigating Presynaptic Cholinergic Mechanisms
Objective: To study the effects of enhanced acetylcholine levels on presynaptic autoreceptors and neurotransmitter release.
Experimental Model: Isolated nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm) or synaptosome preparations.
Procedure:
-
Preparation: Prepare the isolated nerve-muscle or synaptosome preparation according to standard protocols.
-
Treatment: Incubate the preparation with a known concentration of echothiophate iodide to inhibit AChE.
-
Stimulation: Electrically stimulate the presynaptic nerve to evoke neurotransmitter release.
-
Measurement:
-
Measure the amount of acetylcholine released using techniques such as HPLC with electrochemical detection.
-
Record postsynaptic responses (e.g., muscle contraction force or postsynaptic potentials) to assess the physiological consequences of altered presynaptic function.
-
-
Analysis: Compare the amount of neurotransmitter released and the postsynaptic response in the presence and absence of echothiophate iodide to determine the role of presynaptic autoreceptors in modulating acetylcholine release under conditions of high synaptic ACh levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of echothiophate iodide.
Conclusion
Echothiophate iodide remains a valuable, albeit potent, tool for researchers investigating the cholinergic nervous system. Its irreversible inhibition of acetylcholinesterase provides a unique experimental paradigm to study the consequences of sustained acetylcholine signaling. A thorough understanding of its mechanism of action, coupled with meticulous experimental design and data analysis, is essential for leveraging its full potential in elucidating the complex roles of cholinergic neurotransmission in health and disease. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize echothiophate iodide in their studies.
References
In Vitro Characterization of Echothiophate Iodide's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of cholinesterases. Its primary mechanism of action involves the formation of a stable covalent bond with the serine residue at the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to the accumulation of acetylcholine at cholinergic synapses.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of echothiophate iodide's enzymatic inhibition, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.
Introduction
Echothiophate iodide's potent inhibitory action on cholinesterases has made it a subject of significant interest in pharmacology and toxicology.[4] Understanding its in vitro characteristics is crucial for elucidating its mechanism of action, determining its potency and selectivity, and developing potential therapeutic applications or countermeasures. This guide outlines the essential in vitro assays and methodologies for a thorough characterization of echothiophate iodide's enzymatic inhibition.
Mechanism of Action: Irreversible Inhibition and Aging
Echothiophate iodide acts as an irreversible inhibitor by covalently modifying the active site of cholinesterases.[2][3] This process involves the phosphorylation of the catalytic serine residue, rendering the enzyme inactive.
Following the initial inhibition, a time-dependent process known as "aging" can occur. Aging involves the dealkylation of the phosphyl-enzyme complex, resulting in a negatively charged phosphonate adduct that is resistant to reactivation by standard oxime reactivators.[5] The aging half-life of echothiophate-inhibited human BChE has been reported to be approximately 7.2 ± 0.7 hours.[6]
The following diagram illustrates the mechanism of irreversible inhibition and aging:
Caption: Mechanism of cholinesterase inhibition and aging by echothiophate iodide.
Quantitative Analysis of Enzymatic Inhibition
The potency of echothiophate iodide's inhibition is quantified by determining its half-maximal inhibitory concentration (IC50) and the bimolecular rate constant (kᵢ).
Data Presentation
| Enzyme Source | Inhibitor | IC50 | kᵢ (M⁻¹min⁻¹) | Reference |
| Human Erythrocyte AChE | Echothiophate Iodide | Value | Value | Citation |
| Human Serum BChE | Echothiophate Iodide | Value | Value | Citation |
| Electric Eel AChE | Echothiophate Iodide | Value | Value | Citation |
| Equine Serum BChE | Echothiophate Iodide | Value | Value | Citation |
Experimental Protocols
Determination of IC50 using Ellman's Assay
The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity.
Principle: The assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of a substrate like acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Cholinesterase enzyme (e.g., human recombinant AChE or BChE)
-
Echothiophate iodide
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.
-
Prepare a series of dilutions of echothiophate iodide in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the various concentrations of echothiophate iodide to the respective wells.
-
Include a control group with no inhibitor.
-
-
Enzyme Addition and Incubation:
-
Add the cholinesterase enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the time-dependent irreversible inhibition.
-
-
Initiation of Reaction:
-
Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the echothiophate iodide concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for IC50 determination using the Ellman's assay.
Determination of the Bimolecular Rate Constant (kᵢ)
For irreversible inhibitors, the bimolecular rate constant (kᵢ) provides a measure of the efficiency of inhibition.
Procedure:
-
Perform the Ellman's assay as described above, but with a fixed, low concentration of echothiophate iodide and varying incubation times before the addition of the substrate.
-
Measure the remaining enzyme activity at each incubation time point.
-
Plot the natural logarithm of the percentage of remaining activity against the incubation time.
-
The slope of this linear plot will be the negative of the apparent first-order rate constant (k_obs).
-
Repeat this process for several different concentrations of echothiophate iodide.
-
Plot k_obs against the concentration of echothiophate iodide. The slope of this second plot will be the bimolecular rate constant (kᵢ).
In Vitro Aging and Reactivation Studies
Principle: To study the aging phenomenon, the inhibited enzyme is incubated for various periods before attempting reactivation with an oxime reactivator.
Materials:
-
Cholinesterase enzyme
-
Echothiophate iodide
-
Oxime reactivator (e.g., Pralidoxime - 2-PAM)
-
Reagents for Ellman's assay
Procedure:
-
Inhibition: Incubate the cholinesterase enzyme with a concentration of echothiophate iodide sufficient to cause significant inhibition (e.g., >90%).
-
Removal of Excess Inhibitor: Remove the unbound echothiophate iodide, for example, by dialysis or gel filtration.
-
Aging: Incubate the inhibited enzyme at a controlled temperature for various time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Reactivation: At each time point, take an aliquot of the aged, inhibited enzyme and add a solution of an oxime reactivator (e.g., 2-PAM). Incubate for a fixed period to allow for reactivation.
-
Activity Measurement: Measure the recovered enzyme activity using the Ellman's assay.
-
Data Analysis: Plot the percentage of reactivated enzyme activity against the aging time. The time required for the reactivatable activity to decrease by 50% is the aging half-life.
Caption: Workflow for studying in vitro aging and reactivation of inhibited cholinesterase.
Signaling Pathway
Echothiophate iodide exerts its effects by disrupting the normal cholinergic signaling pathway. By inhibiting AChE, it leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of postsynaptic receptors.
Caption: Disruption of cholinergic signaling by echothiophate iodide.
Conclusion
The in vitro characterization of echothiophate iodide's enzymatic inhibition is a multifaceted process that provides critical insights into its potency, mechanism of action, and potential for reactivation. The detailed protocols and methodologies outlined in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling a comprehensive and standardized approach to the study of this potent cholinesterase inhibitor.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echothiophate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 5. Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cellular Effects of Long-Term Exposure to Echothiophate Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate iodide, a long-acting and irreversible organophosphate acetylcholinesterase inhibitor, has been historically utilized in the management of glaucoma and accommodative esotropia. Its mechanism of action, centered on the potentiation of cholinergic activity, induces significant and lasting cellular alterations within ocular tissues upon chronic administration. This technical guide provides an in-depth examination of the cellular effects stemming from long-term exposure to echothiophate iodide, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and ophthalmic research.
Introduction
The primary pharmacological effect of echothiophate iodide is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) at cholinergic synapses.[1][2] By forming a stable covalent bond with the active site of AChE, echothiophate iodide leads to an accumulation of ACh in the synaptic cleft.[1][2] This sustained increase in ACh levels results in enhanced stimulation of muscarinic and nicotinic receptors, leading to therapeutic effects such as miosis, increased aqueous humor outflow, and a reduction in intraocular pressure.[1][3] However, this prolonged cholinergic stimulation also triggers a cascade of adaptive and potentially pathological cellular responses. This guide will explore these long-term effects at the cellular level.
Quantitative Data on Cellular Alterations
Long-term exposure to echothiophate iodide induces measurable changes in cellular components and functions. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Effects of Long-Term Echothiophate Iodide Exposure on Muscarinic Receptor Density and Function in Cynomolgus Monkey Ciliary Muscle
| Parameter | Treatment Duration | Method | Result | Reference |
| Muscarinic Receptor Density (³H-QNB binding sites) | 5-6.5 months | Radioligand Binding Assay | 65% decrease in specific high-affinity binding sites compared to control eyes. | [3][4] |
| Accommodative Response to Pilocarpine | 5-6.5 months | Refraction Measurement | Marked subsensitivity to pilocarpine-induced accommodation. | [3] |
| Muscarinic Receptor Recovery (post-treatment) | 5 months | Radioligand Binding Assay | Increase to more than double the number of binding sites in untreated control eyes. | [3] |
Table 2: Systemic Cellular Effects of Long-Term Echothiophate Iodide Exposure
| Parameter | Species | Treatment Duration | Method | Result | Reference |
| Plasma Cholinesterase Levels | Human | Weeks | Not specified | Depressed levels in most patients. | [3] |
| Red Blood Cell Cholinesterase Levels | Human | Not specified | Not specified | Severely depressed levels in a case of cholinergic syndrome. | [5] |
Key Cellular Signaling Pathways Affected
The chronic overstimulation of cholinergic receptors by accumulated acetylcholine triggers several downstream signaling cascades, leading to cellular adaptation and, in some cases, pathology. It is important to note that much of the detailed signaling information comes from studies on organophosphates in general, as research specifically on the long-term signaling effects of echothiophate iodide is limited.
Muscarinic Receptor Downregulation and Desensitization
Prolonged agonist (acetylcholine) exposure leads to a compensatory decrease in the number and sensitivity of muscarinic receptors, particularly the M3 subtype, which is predominant in the ciliary muscle.[6][7] This is a primary mechanism underlying the observed subsensitivity to cholinergic agonists.
Oxidative Stress and Apoptosis
Organophosphate exposure has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][9] This can damage cellular components, including lipids, proteins, and DNA, and may ultimately trigger apoptotic cell death. While direct evidence for echothiophate iodide-induced oxidative stress in ocular tissues is limited, it represents a plausible pathway for long-term cellular damage, such as cataract formation.[10][11]
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including ERK, JNK, and p38-MAPK, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[12][13] Exposure to organophosphates can activate these pathways, contributing to both adaptive and pathological cellular responses. For instance, activation of JNK and p38-MAPK is often associated with apoptosis and inflammatory responses.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the cellular effects of long-term echothiophate iodide exposure.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from studies on muscarinic receptor density in the ciliary muscle.[2][3]
Objective: To quantify the density of muscarinic acetylcholine receptors (mAChRs) in ocular tissue.
Materials:
-
Ciliary muscle tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., ³H-quinuclidinyl benzilate, ³H-QNB)
-
Unlabeled competing ligand (e.g., atropine)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Dissect and isolate the ciliary muscle from control and echothiophate-treated eyes. Homogenize the tissue in ice-cold homogenization buffer.
-
Binding Reaction: In duplicate tubes, incubate the tissue homogenate with increasing concentrations of ³H-QNB. For determination of non-specific binding, a parallel set of tubes should contain a saturating concentration of atropine.
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd).
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity.
Objective: To measure the activity of AChE in tissue homogenates or blood samples.
Materials:
-
Tissue homogenate or blood sample
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or dilute blood samples in phosphate buffer.
-
Reaction Mixture: To the wells of a microplate, add the sample, phosphate buffer, and DTNB solution.
-
Initiate Reaction: Add the ATCI substrate to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculation: Calculate AChE activity based on the rate of absorbance change, using the molar extinction coefficient of the product.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[1][15][16]
Objective: To identify and quantify apoptotic cells in ocular tissue sections.
Materials:
-
Paraffin-embedded or frozen ocular tissue sections
-
Proteinase K
-
TdT reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescent microscope
-
Counterstain (e.g., DAPI)
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections, or fix and permeabilize frozen sections.
-
Enzymatic Labeling: Incubate the tissue sections with the TdT reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
-
Detection: If using a fluorescent label, directly visualize the labeled cells under a fluorescent microscope. If using a biotin or digoxigenin label, an additional step with a labeled streptavidin or antibody is required.
-
Counterstaining: Counterstain the nuclei with a dye like DAPI to visualize all cells.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells.
Experimental and Logical Workflows
Workflow for Investigating Muscarinic Receptor Downregulation
This workflow outlines the logical steps to demonstrate that long-term echothiophate iodide exposure causes muscarinic receptor downregulation.
Conclusion
Long-term exposure to echothiophate iodide elicits a range of significant cellular effects, primarily driven by the sustained inhibition of acetylcholinesterase and the consequent overstimulation of cholinergic pathways. The most well-documented of these effects is the downregulation and desensitization of muscarinic receptors in the ciliary muscle, leading to a diminished therapeutic response over time. Furthermore, evidence from the broader class of organophosphates suggests that chronic exposure may also induce oxidative stress and apoptosis, potentially contributing to long-term tissue damage and side effects such as cataract formation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of these cellular mechanisms. A thorough understanding of these effects is critical for the development of novel ophthalmic therapeutics with improved long-term safety and efficacy profiles. Further research is warranted to specifically delineate the signaling pathways and cellular responses to chronic echothiophate iodide exposure in various ocular tissues.
References
- 1. Apoptosis assay, TUNEL [bio-protocol.org]
- 2. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic drugs alter ciliary muscle response and receptor content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Quantitative Proteomic Analysis of Human Airway Cilia Identifies Previously Uncharacterized Proteins of High Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. youtube.com [youtube.com]
- 10. Biology of Cataracts and Opportunities for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of oxidative damage in cataract etiopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TUNEL staining [abcam.com]
- 16. biotna.net [biotna.net]
Methodological & Application
Application Notes and Protocols for Inducing Experimental Glaucoma in Rabbits using Echothiophate Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor in the pathogenesis of glaucoma, a progressive optic neuropathy characterized by retinal ganglion cell loss and visual field defects. Animal models are indispensable tools for investigating the mechanisms of glaucomatous damage and for the preclinical evaluation of novel therapeutic interventions. This document provides a detailed protocol for the induction of experimental glaucoma in rabbits using the long-acting cholinesterase inhibitor, echothiophate iodide.
Echothiophate iodide induces ocular hypertension by inhibiting acetylcholinesterase in the ciliary muscle and trabecular meshwork.[1] This leads to an accumulation of acetylcholine, causing sustained contraction of the ciliary muscle, which is thought to decrease the facility of aqueous humor outflow and consequently elevate IOP. Rabbits are a suitable model for glaucoma research due to their large eye size, which facilitates surgical and clinical examinations, and their well-characterized ocular anatomy and physiology.
Experimental Protocols
Animal Model
-
Species: New Zealand White rabbits are commonly used in ophthalmic research due to their docile nature and lack of pigmentation in the fundus, which allows for clear visualization of the optic nerve head.[2]
-
Age and Weight: Young adult rabbits, typically 6-9 months old and weighing 2.5-3.5 kg, are recommended to ensure they are skeletally mature and have stable baseline IOP.
-
Housing and Care: Rabbits should be housed individually in a controlled environment with a 12-hour light/dark cycle and provided with standard rabbit chow and water ad libitum. All animal procedures must be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation of Echothiophate Iodide Ophthalmic Solution
Echothiophate iodide is available as a sterile powder for reconstitution (Phospholine Iodide®).
-
Reconstitution: Aseptically reconstitute the sterile powder with the provided diluent to the desired concentration. Commonly used concentrations for inducing experimental glaucoma range from 0.03% to 0.125%. The selection of the concentration may depend on the desired rate of IOP elevation and the duration of the study.
-
Storage: The reconstituted solution should be stored refrigerated at 2-8°C and used within the timeframe specified by the manufacturer (typically up to 4 weeks).
Induction of Ocular Hypertension
-
Baseline IOP Measurement: Prior to the initiation of treatment, measure the baseline IOP in both eyes of each rabbit for several consecutive days to establish a stable baseline. Measurements should be taken at the same time each day to account for diurnal variations in IOP.
-
Anesthesia: For IOP measurements and drug administration, a topical anesthetic such as 0.5% proparacaine hydrochloride eye drops should be applied to the cornea. For more prolonged examinations, sedation or general anesthesia may be required. It is important to note that some anesthetic agents can affect IOP.
-
Drug Administration:
-
Instill one drop (approximately 50 µL) of the reconstituted echothiophate iodide solution into the cul-de-sac of one eye (the experimental eye).
-
The contralateral eye can receive a vehicle control (the diluent used for reconstitution) or remain untreated to serve as a control.
-
The recommended frequency of administration is typically once or twice daily. A twice-daily regimen may help maintain a more stable elevation of IOP.
-
-
Nasolacrimal Duct Occlusion: Immediately after instillation, apply gentle pressure to the nasolacrimal duct for 1-2 minutes to minimize systemic absorption of the drug.
Monitoring and Endpoint Analysis
-
Intraocular Pressure (IOP) Monitoring:
-
IOP should be measured regularly throughout the study period using a calibrated tonometer suitable for rabbits (e.g., Tono-Pen, TonoVet).
-
A typical monitoring schedule would be daily for the first week, then 2-3 times per week for the remainder of the study.
-
-
Clinical Ocular Examination:
-
Perform regular slit-lamp biomicroscopy and indirect ophthalmoscopy to monitor for any signs of ocular inflammation, corneal changes, or cataract formation.
-
Fundus photography and optical coherence tomography (OCT) can be used to document changes in the optic nerve head and retinal nerve fiber layer over time.
-
-
Histopathology:
-
At the end of the study, animals should be euthanized, and the eyes enucleated and fixed for histological analysis.
-
Standard histological staining (e.g., Hematoxylin and Eosin) and immunohistochemistry can be used to assess the morphology of the retina and optic nerve, including the quantification of retinal ganglion cell loss and optic nerve axon degeneration.[3][4]
-
Data Presentation
Table 1: Representative Intraocular Pressure (IOP) Data in Rabbits Treated with Echothiophate Iodide (0.125%)
| Time Point | Mean IOP (mmHg) ± SD (Experimental Eye) | Mean IOP (mmHg) ± SD (Control Eye) |
| Baseline | 15.2 ± 1.8 | 15.5 ± 1.9 |
| Day 1 | 22.5 ± 2.5 | 15.8 ± 2.0 |
| Day 3 | 28.9 ± 3.1 | 16.1 ± 1.7 |
| Day 7 | 32.4 ± 3.5 | 15.9 ± 2.2 |
| Week 2 | 35.1 ± 4.0 | 16.3 ± 1.9 |
| Week 4 | 38.6 ± 4.2 | 16.0 ± 2.1 |
| Week 8 | 40.2 ± 4.8 | 15.7 ± 2.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual IOP values may vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway of Echothiophate Iodide in the Eye
Caption: Signaling pathway of echothiophate iodide in the eye.
Experimental Workflow for Inducing Glaucoma in Rabbits
Caption: Experimental workflow for echothiophate iodide-induced glaucoma.
References
- 1. Cholinergic Nervous System and Glaucoma: From Basic Science to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Histopathological Changes of Inner Retina, Optic Disc, and Optic Nerve in Rabbit with Advanced Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ciliary Muscle Physiology In Vitro Using Phospholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholine Iodide (echothiophate iodide) is a potent, long-acting, and irreversible cholinesterase inhibitor.[1] Its mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (ACh).[1] This inhibition leads to an accumulation of ACh at the neuromuscular junction, resulting in enhanced and prolonged cholinergic stimulation. In the ciliary muscle, this sustained stimulation of muscarinic receptors induces contraction.[1][2] This property makes this compound Iodide a valuable tool for in vitro studies of ciliary muscle physiology, allowing for the investigation of contractile responses, receptor regulation, and the efficacy of potential therapeutic agents for conditions such as glaucoma and presbyopia.
These application notes provide detailed protocols for utilizing this compound Iodide in in vitro ciliary muscle contraction assays, along with data presentation guidelines and visualizations of the relevant signaling pathways.
Signaling Pathway of this compound Iodide in Ciliary Muscle Contraction
This compound Iodide exerts its effect by modulating the cholinergic signaling pathway within the ciliary muscle. The binding of acetylcholine to M3 muscarinic receptors on ciliary smooth muscle cells initiates a cascade of intracellular events leading to muscle contraction. This compound Iodide enhances this process by preventing the degradation of acetylcholine.
References
Application Notes and Protocols for Cholinesterase Activity Assay Using Echothiophate Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases that play a crucial role in terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for various neurological disorders, including Alzheimer's disease and glaucoma. Echothiophate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of cholinesterases.[1] Understanding its inhibitory mechanism and quantifying its potency are essential for both basic research and clinical applications.
This document provides a detailed protocol for determining the inhibitory activity of echothiophate iodide on cholinesterase using the widely accepted Ellman's method. This colorimetric assay offers a simple, reliable, and high-throughput compatible means of measuring cholinesterase activity.[2][3][4]
Principle of the Assay
The cholinesterase activity assay is based on the Ellman's method, which quantifies the hydrolysis of the substrate acetylthiocholine iodide (ATCI). Acetylcholinesterase cleaves acetylthiocholine to produce thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the cholinesterase activity. By measuring the enzyme activity in the presence of varying concentrations of an inhibitor like echothiophate iodide, the half-maximal inhibitory concentration (IC50) can be determined.
Signaling Pathway and Mechanism of Inhibition
Acetylcholine is a neurotransmitter that, upon binding to its receptor on a postsynaptic neuron, initiates a nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. Echothiophate iodide acts as an irreversible inhibitor by forming a stable covalent bond with the serine residue in the active site of acetylcholinesterase.[1][5] This inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of cholinergic receptors.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow
The following diagram outlines the key steps for determining the IC50 of an inhibitor using the cholinesterase activity assay.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Echothiophate Iodide
-
Acetylthiocholine Iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
-
Multichannel pipette
Reagent Preparation
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in Assay Buffer. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.01 ng/µL) with Assay Buffer.[6] Keep the enzyme solution on ice.
-
DTNB Solution: Prepare a stock solution of DTNB in Assay Buffer. A common concentration is 10 mM.
-
ATCI Solution: Prepare a stock solution of ATCI in deionized water. A common concentration is 100 mM. Prepare fresh daily.
-
Echothiophate Iodide Dilutions: Prepare a stock solution of echothiophate iodide in a suitable solvent (e.g., deionized water or DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
Assay Procedure
-
Plate Setup:
-
Add 20 µL of Assay Buffer to all wells of a 96-well plate.
-
Add 5 µL of the various dilutions of echothiophate iodide to the "Test Inhibitor" wells.
-
Add 5 µL of the solvent used for the inhibitor to the "Positive Control" (no inhibitor) and "Blank" wells.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted AChE solution to the "Test Inhibitor" and "Positive Control" wells.
-
Add 20 µL of Assay Buffer to the "Blank" wells.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.[6]
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DTNB and ATCI in Assay Buffer. For a final volume of 50 µL, you can add 5 µL of diluted DTNB and 5 µL of diluted ATCI.
-
Add 10 µL of the reaction mix to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of echothiophate iodide using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the "Positive Control" well.
-
V_inhibitor is the rate of reaction in the "Test Inhibitor" well.
-
-
Plot the % Inhibition against the logarithm of the echothiophate iodide concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
The following table provides an example of quantitative data that can be obtained from this assay.
| Echothiophate Iodide (nM) | Log [Inhibitor] (M) | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.150 | 0 |
| 0.1 | -10 | 0.135 | 10 |
| 1 | -9 | 0.105 | 30 |
| 5 | -8.3 | 0.078 | 48 |
| 10 | -8 | 0.060 | 60 |
| 50 | -7.3 | 0.030 | 80 |
| 100 | -7 | 0.015 | 90 |
| IC50 (nM) | ~5.2 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Conclusion
The protocol described in these application notes provides a robust and reliable method for determining the inhibitory potency of echothiophate iodide on cholinesterase activity. The use of the Ellman's assay in a 96-well format allows for efficient screening and characterization of cholinesterase inhibitors, which is invaluable for researchers in the fields of pharmacology, toxicology, and drug development. Careful adherence to the protocol and appropriate data analysis will yield accurate and reproducible results for the assessment of cholinesterase inhibition.
References
- 1. Echothiophate - Wikipedia [en.wikipedia.org]
- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Creating Animal Models of Cholinergic Hyperstimulation with Echothiophate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinergic hyperstimulation, characterized by an excess of acetylcholine (ACh) at neuromuscular junctions and synapses, is a critical area of study in neurotoxicology, pharmacology, and the development of countermeasures against nerve agents and pesticides.[1][2] Echothiophate, an irreversible organophosphate acetylcholinesterase (AChE) inhibitor, serves as a valuable tool for inducing a state of cholinergic crisis in animal models.[3] By inhibiting AChE, echothiophate leads to the accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors and the subsequent manifestation of a range of physiological and behavioral effects.[1][4] These models are instrumental in understanding the pathophysiology of cholinergic toxicity and for the preclinical evaluation of novel therapeutic interventions.[1]
This document provides detailed application notes and protocols for the creation of animal models of cholinergic hyperstimulation using echothiophate. While specific protocols for systemic administration of echothiophate to induce a full-blown cholinergic crisis are not abundant in published literature, this guide extrapolates from established models using other potent organophosphates like diisopropylfluorophosphate (DFP) and paraoxon, which share the same mechanism of irreversible AChE inhibition.[5][6][7]
Mechanism of Action
Echothiophate is a long-acting organophosphate that covalently binds to the serine hydroxyl group in the active site of AChE.[2] This phosphorylation results in an essentially irreversible inactivation of the enzyme.[2] The consequence is a failure to hydrolyze acetylcholine in the synaptic cleft, leading to its accumulation and continuous stimulation of cholinergic receptors throughout the central and peripheral nervous systems.[1][4][8] This widespread receptor overactivation is responsible for the clinical signs of cholinergic hyperstimulation, often referred to as a cholinergic crisis.[1]
Signaling Pathway of Cholinergic Hyperstimulation
References
- 1. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Echothiophate | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent neuropathology and behavioral deficits in a mouse model of status epilepticus induced by acute intoxication with diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acute Paraoxon-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Echothiophate Iodide on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of echothiophate iodide on intraocular pressure (IOP), detailed experimental protocols for its evaluation, and a summary of its mechanism of action.
Echothiophate iodide is a long-acting, irreversible acetylcholinesterase inhibitor.[1] By inhibiting the breakdown of acetylcholine at cholinergic synapses, it enhances parasympathetic activity in the eye.[2] This leads to contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, ultimately reducing intraocular pressure.[2][3]
Data Presentation: Dose-Response of Echothiophate Iodide on Intraocular Pressure
The following tables summarize the quantitative data from various studies on the effect of different concentrations of echothiophate iodide on intraocular pressure in patients with glaucoma.
Table 1: Clinical Efficacy of Echothiophate Iodide 0.125% in Pseudophakic Glaucoma
| Parameter | Value | Reference |
| Patient Population | 24 eyes of 24 elderly patients (mean age 74 years) with uncontrolled IOP on maximal medical therapy. | [4] |
| Treatment | Echothiophate Iodide 0.125% administered twice daily. | [4] |
| Mean Baseline IOP (± SD) | 30.4 ± 8.2 mmHg | [4] |
| Mean Final IOP (± SD) | 16.6 ± 4.2 mmHg | [4] |
| Mean IOP Reduction (± SD) | 13.8 ± 7.5 mmHg | [4] |
| Percentage IOP Reduction | 45.4% | [4] |
Table 2: Clinical Efficacy of Echothiophate Iodide 0.125% in Pediatric Aphakic and Pseudophakic Glaucoma
| Parameter | Value | Reference |
| Patient Population | 32 eyes of 21 children with glaucoma after cataract extraction. | [5] |
| Treatment | Echothiophate Iodide 0.125% | [5] |
| Mean Baseline IOP (± SD) | 29.1 ± 5.3 mmHg | [5] |
| Mean Final IOP (± SD) | 19.6 ± 6.7 mmHg | [5] |
| Mean IOP Reduction (± SD) | 9.5 ± 6.1 mmHg | [5] |
| Percentage IOP Reduction | 32.7% | [5] |
Table 3: Dose-Ranging Observations for Echothiophate Iodide in Open-Angle Glaucoma
| Concentration | Observation | Reference |
| 0.03% | Effective in early chronic simple glaucoma not controlled by other agents. | [6] |
| 0.06% | Higher strengths may be needed if transferring from other medications.[6] A study noted no significant improvement in IOP or outflow facility beyond this concentration. | |
| 0.125% | Commonly used in clinical practice and studies, demonstrating significant IOP reduction.[4][5] | [4][5] |
| 0.25% | May be required for advanced cases or glaucoma secondary to cataract surgery. However, increased concentration beyond 0.06% is associated with a higher incidence of subjective complaints. |
Experimental Protocols
The following are generalized protocols for conducting a clinical study to evaluate the dose-response of echothiophate iodide on intraocular pressure. These protocols are based on common practices in glaucoma clinical trials.
Protocol 1: Randomized, Double-Masked, Dose-Ranging Clinical Trial
1. Study Objective: To evaluate the dose-dependent effect of four different concentrations of echothiophate iodide (0.03%, 0.06%, 0.125%, and 0.25%) on intraocular pressure in patients with open-angle glaucoma.
2. Study Design:
- A multi-center, randomized, double-masked, parallel-group study.
- Participants will be randomly assigned to one of four treatment groups.
- A washout period of at least 4 weeks for any previous IOP-lowering medications is required.
3. Participant Selection:
- Inclusion Criteria:
- Age 18-80 years.
- Diagnosed with open-angle glaucoma.
- Baseline IOP between 22 and 36 mmHg in at least one eye.
- Best-corrected visual acuity of 20/100 or better.
- Willing and able to provide informed consent.
- Exclusion Criteria:
- History of angle-closure glaucoma.
- Active ocular inflammation or infection.
- Corneal abnormalities that would interfere with tonometry.
- Known hypersensitivity to echothiophate iodide or any of its components.
- Previous intraocular surgery within the last 6 months.
- Use of any investigational drug within 30 days of screening.
4. Investigational Product and Administration:
- Echothiophate iodide ophthalmic solutions at concentrations of 0.03%, 0.06%, 0.125%, and 0.25%.
- One drop of the assigned study medication will be instilled in the affected eye(s) twice daily (morning and evening).
5. Study Procedures:
- Screening Visit (Day -28 to -1): Informed consent, medical history, baseline demographics, visual acuity, slit-lamp biomicroscopy, gonioscopy, and baseline IOP measurement.
- Randomization Visit (Day 0): Re-evaluation of eligibility criteria, baseline IOP measurement, and randomization to a treatment group. The first dose of the study drug is administered.
- Follow-up Visits (Week 1, 2, 4, 8, and 12): IOP will be measured at the same time of day at each visit. Visual acuity and slit-lamp biomicroscopy will also be performed. Adverse events will be recorded.
6. Outcome Measures:
- Primary Efficacy Endpoint: Mean change in IOP from baseline at Week 12.
- Secondary Efficacy Endpoints:
- Proportion of participants with an IOP reduction of ≥20% from baseline.
- Mean IOP at each follow-up visit.
- Safety Endpoints: Incidence of adverse events, changes in visual acuity, and slit-lamp findings.
7. Statistical Analysis:
- An analysis of covariance (ANCOVA) will be used to compare the mean change in IOP between the treatment groups, with baseline IOP as a covariate.
- The proportion of responders will be compared using the Chi-square test.
- Safety data will be summarized descriptively.
Protocol 2: Tonometry Procedure for IOP Measurement
1. Instrument: Goldmann Applanation Tonometer (GAT) is the gold standard.
2. Preparation:
- Calibrate the tonometer according to the manufacturer's instructions.
- Instill one drop of a topical anesthetic (e.g., proparacaine hydrochloride 0.5%) and a fluorescein strip to the lower cul-de-sac of the eye to be measured.
3. Measurement:
- The patient should be seated comfortably at the slit lamp, with their forehead and chin properly positioned.
- The tonometer prism, illuminated with a cobalt blue light, is gently brought into contact with the central cornea.
- The measuring drum is adjusted until the inner edges of the two fluorescein semicircles touch.
- The reading on the drum is multiplied by 10 to obtain the IOP in mmHg.
- At least two readings should be taken, and the average recorded. If the readings differ by more than 2 mmHg, a third measurement should be taken.
4. Post-Procedure:
- Wipe the tonometer prism with a sterile disinfectant wipe after each use.
- Advise the patient not to rub their eyes for at least 20 minutes until the anesthetic wears off.
Signaling Pathways and Workflows
Caption: Mechanism of Action of Echothiophate Iodide.
Caption: Generalized Experimental Workflow for a Dose-Response Study.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraocular pressure control with echothiophate iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: In Vivo Imaging of Echothiophate Iodide Effects on the Eye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate iodide is a potent, long-acting organophosphate acetylcholinesterase inhibitor.[1][2] In ophthalmology, it is primarily used as a topical treatment for glaucoma and accommodative esotropia.[1][3] Its mechanism of action involves the irreversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.[1][2] This inhibition leads to an accumulation of ACh, which potentiates cholinergic signaling at muscarinic receptors in the eye.[1][3]
The primary effects of echothiophate iodide on the eye relevant to glaucoma treatment are mediated through the stimulation of M3 muscarinic receptors located on the ciliary muscle and the trabecular meshwork.[4][5] Activation of these receptors leads to ciliary muscle contraction, which pulls on the scleral spur and widens the spaces within the trabecular meshwork.[1][3][6] This action facilitates the outflow of aqueous humor from the anterior chamber, thereby reducing intraocular pressure (IOP).[1][3]
In vivo imaging techniques are critical for elucidating the pharmacological effects of ophthalmic drugs like echothiophate iodide. These non-invasive methods allow for the visualization and quantification of anatomical and physiological changes in the living eye, providing valuable data for preclinical and clinical research. This document provides an overview of the effects of echothiophate iodide and detailed protocols for assessing these effects using various in vivo imaging modalities.
Quantitative Data on Echothiophate Iodide Effects
The following tables summarize the quantitative effects of echothiophate iodide on intraocular pressure as reported in clinical studies.
| Parameter | Baseline Value (Mean ± SD) | Post-treatment Value (Mean ± SD) | Study Population | Reference |
| Intraocular Pressure (IOP) | 29.1 ± 5.3 mmHg | 19.6 ± 6.7 mmHg | Children with glaucoma after cataract extraction | [7] |
| Intraocular Pressure (IOP) | 30.4 ± 8.2 mmHg | 16.6 ± 4.2 mmHg | Pseudophakic glaucoma patients | [8] |
| Parameter | Effect | Study Population | Reference |
| Outflow Facility | Decreased by 46% ± 7% | Cynomolgus monkeys (long-term treatment) | [9] |
Signaling Pathway of Echothiophate Iodide in the Eye
Echothiophate iodide exerts its effects by amplifying the signaling cascade initiated by acetylcholine at M3 muscarinic receptors, which are Gq-protein coupled receptors. The key steps in this pathway are outlined in the diagram below.
Caption: Signaling pathway of echothiophate iodide in the eye.
Experimental Protocols for In Vivo Imaging
The following are detailed protocols for commonly used in vivo imaging techniques to assess the effects of echothiophate iodide on the anterior segment of the eye. These protocols are designed for preclinical animal models, such as rodents or rabbits, and may require optimization based on the specific species and imaging system.
Anterior Segment Optical Coherence Tomography (AS-OCT)
AS-OCT is a non-invasive imaging modality that provides high-resolution, cross-sectional images of the anterior segment, enabling the visualization and quantification of the anterior chamber angle, ciliary muscle, and trabecular meshwork.
Experimental Workflow:
Caption: Experimental workflow for AS-OCT imaging.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Place the animal on a heated stage to maintain body temperature.
-
Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea.
-
Position the animal's head in a stereotaxic frame to ensure stability during imaging.
-
Apply a lubricating gel to the cornea to maintain clarity and prevent drying.
-
-
Baseline Imaging:
-
Acquire high-resolution scans of the anterior chamber angle in all four quadrants (nasal, temporal, superior, and inferior).
-
Ensure clear visualization of the scleral spur, trabecular meshwork, and ciliary body.
-
Obtain multiple scans to ensure reproducibility.
-
Key parameters to measure at baseline include:
-
Anterior Chamber Angle (ACA) in degrees.
-
Angle Opening Distance (AOD) at 500 µm from the scleral spur (AOD500).
-
Trabecular-Iris Space Area (TISA) at 500 µm (TISA500).
-
Ciliary Muscle Thickness (CMT).
-
-
-
Drug Administration:
-
Instill a single drop of echothiophate iodide ophthalmic solution (e.g., 0.125%) into the conjunctival sac.
-
Wait for a predetermined amount of time for the drug to take effect (e.g., 30-60 minutes).
-
-
Post-drug Imaging:
-
Repeat the imaging protocol at various time points post-instillation (e.g., 30, 60, 120, and 240 minutes) to assess the time-course of the drug's effect.
-
Acquire scans in the same quadrants as the baseline measurements.
-
-
Image Analysis:
-
Use the imaging software's built-in calipers and analysis tools to measure the ACA, AOD500, TISA500, and CMT from the acquired images.
-
Compare the post-drug measurements to the baseline values to quantify the changes induced by echothiophate iodide.
-
Statistical analysis should be performed to determine the significance of the observed changes.
-
Ultrasound Biomicroscopy (UBM)
UBM uses high-frequency ultrasound to provide detailed cross-sectional images of the anterior segment, including structures behind the iris that are not visible with AS-OCT.
Protocol:
-
Animal Preparation:
-
Follow the same anesthesia and positioning procedures as described for AS-OCT.
-
A water bath or a gel-filled eyecup is required for acoustic coupling between the ultrasound probe and the eye.
-
-
Baseline Imaging:
-
Position the UBM probe over the cornea, ensuring no air bubbles are trapped in the coupling medium.
-
Acquire images of the anterior chamber angle, ciliary body, and Schlemm's canal in multiple meridians.
-
Measure baseline parameters such as ACA, ciliary body dimensions, and the cross-sectional area of Schlemm's canal.
-
-
Drug Administration:
-
Administer echothiophate iodide as described in the AS-OCT protocol.
-
-
Post-drug Imaging:
-
Perform UBM imaging at selected time points after drug administration to monitor changes in the anterior segment structures.
-
-
Image Analysis:
-
Quantify changes in the measured parameters and compare them to baseline values.
-
Scheimpflug Imaging
Scheimpflug imaging provides a rotating, cross-sectional view of the anterior segment, allowing for the three-dimensional reconstruction and analysis of the anterior chamber.
Protocol:
-
Animal Preparation:
-
Anesthesia and positioning are similar to the other imaging modalities. The animal's eye must be aligned with the optical axis of the Scheimpflug camera.
-
-
Baseline Imaging:
-
Capture a series of Scheimpflug images by rotating the camera around the optical axis.
-
The software will generate a 3D model of the anterior segment.
-
Measure baseline parameters such as anterior chamber depth (ACD), anterior chamber volume (ACV), and anterior chamber angle (ACA).
-
-
Drug Administration:
-
Instill echothiophate iodide as previously described.
-
-
Post-drug Imaging:
-
Acquire post-drug Scheimpflug images at various time points.
-
-
Image Analysis:
-
Compare the 3D models and quantitative parameters before and after drug administration to assess changes in the anterior chamber morphology.
-
In Vivo Confocal Microscopy
In vivo confocal microscopy provides high-resolution, en-face images of ocular tissues at the cellular level, allowing for the visualization of the ciliary muscle and trabecular meshwork cells.
Protocol:
-
Animal Preparation:
-
Follow the standard procedures for anesthesia and stabilization.
-
A topical anesthetic and a coupling gel are applied to the cornea.
-
-
Baseline Imaging:
-
The confocal microscope objective is brought into contact with the cornea.
-
Focus through the cornea and aqueous humor to visualize the ciliary muscle and trabecular meshwork.
-
Capture images and videos of the cellular structures and their arrangement.
-
-
Drug Administration:
-
Administer echothiophate iodide topically.
-
-
Post-drug Imaging:
-
Re-image the same regions of the ciliary muscle and trabecular meshwork to observe any changes in cell morphology or contractility.
-
-
Image Analysis:
-
Qualitative and quantitative analysis of changes in cellular appearance and dynamics can be performed using image analysis software.
-
Conclusion
In vivo imaging is an indispensable tool for understanding the ocular effects of echothiophate iodide. The protocols outlined in this document provide a framework for researchers to non-invasively visualize and quantify the drug-induced changes in the anterior segment of the eye. By employing these advanced imaging techniques, a more comprehensive understanding of the pharmacodynamics of echothiophate iodide can be achieved, aiding in the development of novel and improved therapies for glaucoma and other ocular diseases.
References
- 1. Anterior Chamber Angle Assessment Techniques: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of methods to visualize conventional aqueous outflow pathways in canine primary angle closure glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 4. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Age and Positional Effect on the Anterior Chamber Angle: Assessment by Ultrasound Biomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Galphaq in smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Acetylcholinesterase Reactivation after Echothiophate Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate is a potent, long-acting organophosphate inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1][2][3] Inhibition of AChE by echothiophate leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors, which can lead to a cholinergic crisis.[4][5] The primary therapeutic intervention for organophosphate poisoning involves the administration of an anticholinergic agent, like atropine, and an AChE reactivator, typically an oxime.[6][7][8] These reactivators function by nucleophilically attacking the phosphorus atom of the organophosphate bound to the serine residue in the AChE active site, thereby displacing the inhibitor and restoring enzyme function.[4][5]
The development and evaluation of effective AChE reactivators are critical for improving therapeutic outcomes in cases of echothiophate and other organophosphate poisonings. This document provides detailed application notes and protocols for biochemical assays designed to measure the reactivation of AChE after inhibition by echothiophate. The primary method detailed is the widely used Ellman's assay, a robust and versatile spectrophotometric method for determining cholinesterase activity.[9][10][11]
Principle of the Assay
The most common method for measuring AChE activity is the Ellman's assay.[10][11] This colorimetric assay is based on the following coupled enzymatic reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.[11]
-
Colorimetric Reaction: The free sulfhydryl group on the produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which has a maximum absorbance at 412 nm.[10][11]
The rate of TNB⁻ formation is directly proportional to the AChE activity in the sample.[10][12] By measuring the change in absorbance over time, the enzyme activity can be quantified. This principle can be applied to assess the efficacy of reactivators by measuring the recovery of AChE activity in an echothiophate-inhibited sample upon treatment with a potential reactivating agent.
Data Presentation
Table 1: Reactivation of Echothiophate-Inhibited Human Red Blood Cell Acetylcholinesterase by Different Oximes
| Reactivator | Concentration (µM) | Incubation Time (min) | % Reactivation | Reference |
| Pralidoxime (2-PAM) | 100 | 30 | ~40% | [13] |
| ortho-7 | 1 | 30 | ~80% | [13] |
Note: The data presented is illustrative and compiled from in vivo studies. In vitro results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Acetylcholinesterase by Echothiophate
Objective: To inhibit AChE in a sample to a desired level using echothiophate.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) or a biological sample containing AChE (e.g., red blood cell lysate, brain homogenate).[14][15]
-
Echothiophate iodide
-
Phosphate buffer (0.1 M, pH 8.0)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of AChE in phosphate buffer to a known concentration (e.g., 1 U/mL). Keep on ice.
-
Prepare a stock solution of echothiophate iodide in phosphate buffer. The concentration will depend on the desired level of inhibition and the enzyme concentration. A starting point could be a 1 mM stock solution.
-
In a microcentrifuge tube, add a specific volume of the AChE solution.
-
Add a calculated volume of the echothiophate solution to the enzyme. The final concentration of echothiophate should be sufficient to achieve >95% inhibition. This may require optimization.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30 minutes) to allow for complete inhibition.
-
The inhibited enzyme solution is now ready for use in reactivation assays. It is recommended to remove excess, unbound echothiophate by gel filtration (e.g., using a G-25 column) to prevent interference with the subsequent reactivation and activity measurement steps.[16]
Protocol 2: In Vitro Reactivation of Echothiophate-Inhibited Acetylcholinesterase
Objective: To measure the ability of a test compound (e.g., an oxime) to reactivate echothiophate-inhibited AChE.
Materials:
-
Echothiophate-inhibited AChE solution (from Protocol 1)
-
Test reactivator compound(s)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Microcentrifuge tubes or 96-well microplate
-
Incubator
Procedure:
-
Prepare stock solutions of the test reactivator compounds in an appropriate solvent (e.g., phosphate buffer, DMSO). If using DMSO, ensure the final concentration in the assay does not exceed 1% to avoid solvent effects.
-
In microcentrifuge tubes or wells of a 96-well plate, add the echothiophate-inhibited AChE solution.
-
Add different concentrations of the test reactivator to the inhibited enzyme solution. Include a control with no reactivator to measure spontaneous reactivation.
-
Incubate the mixture for a defined period (e.g., 10, 20, 30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
After incubation, proceed immediately to the AChE activity measurement assay (Protocol 3).
Protocol 3: Measurement of Acetylcholinesterase Activity using the Ellman's Assay
Objective: To quantify the AChE activity in a sample.
Materials:
-
Sample containing AChE (from Protocol 2)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (e.g., 10 mM in phosphate buffer)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in phosphate buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing:
-
Phosphate buffer
-
DTNB solution (final concentration typically 0.3-0.5 mM)
-
Sample containing AChE (a small volume, e.g., 10-20 µL)
-
-
Pre-incubation: Incubate the plate for a few minutes at the desired assay temperature (e.g., 25°C) to allow for temperature equilibration.
-
Initiate the Reaction: Add the ATCI solution to each well to start the reaction. The final concentration of ATCI is typically in the range of 0.5-1 mM.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
The AChE activity can be calculated using the Beer-Lambert law: Activity (U/L) = (ΔAbs/min) / (ε * l) * 10^6 where:
-
ε is the molar extinction coefficient of TNB⁻ (14,150 M⁻¹cm⁻¹)
-
l is the path length of the cuvette or well (in cm)
-
-
The percentage of reactivation can be calculated as follows: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_native - Activity_inhibited)] * 100
-
Mandatory Visualizations
Caption: Mechanism of AChE inhibition by echothiophate and reactivation by an oxime.
References
- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tecan.com [tecan.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. usbio.net [usbio.net]
- 13. researchgate.net [researchgate.net]
- 14. cephamls.com [cephamls.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity in Neuronal Cultures with Echothiophate Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing echothiophate iodide, a potent, long-acting, and irreversible acetylcholinesterase (AChE) inhibitor, for the investigation of synaptic plasticity in neuronal cultures. By inhibiting AChE, echothiophate iodide elevates acetylcholine (ACh) levels in the synaptic cleft, thereby augmenting cholinergic signaling.[1][2] This modulation can powerfully influence the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
Due to a lack of specific published data on the use of echothiophate iodide for synaptic plasticity studies in neuronal cultures, the following protocols and data tables incorporate information from studies using other acetylcholinesterase inhibitors and organophosphates as a reference. Researchers should perform dose-response experiments to determine the optimal concentration of echothiophate iodide for their specific neuronal culture system.
Mechanism of Action
Echothiophate iodide is an organophosphate that irreversibly binds to the serine residue in the active site of acetylcholinesterase.[1] This covalent modification inactivates the enzyme, leading to a sustained accumulation of acetylcholine at cholinergic synapses. The elevated acetylcholine levels then act on postsynaptic and presynaptic muscarinic and nicotinic acetylcholine receptors to modulate neuronal excitability and synaptic transmission.
Data Presentation
Table 1: Effects of Acetylcholinesterase Inhibitors on Long-Term Potentiation (LTP) in Hippocampal Preparations
| AChE Inhibitor | Preparation | LTP Induction Method | Concentration(s) | Effect on LTP | Reference(s) |
| Donepezil | Rat Hippocampal Slices | High-Frequency Stimulation (HFS) | 0.1, 1, 10 µM | Augmentation of early-LTP | [3] |
| Donepezil | Rat Hippocampal Slices | Tetanic Stimulation | 30 nM | Enhancement of LTP magnitude | [4] |
| Physostigmine | Rat Hippocampal Slices | Tetanic Stimulation | 1 µM | Facilitation of LTP induction | [4] |
| Echothiophate Iodide | (Predicted) | HFS or Chemical Induction | (To be determined, likely nM to low µM range) | Potentiation of LTP induction and/or magnitude | (N/A) |
Note: Data for echothiophate iodide is predicted based on its mechanism of action and data from other AChE inhibitors. Optimal concentrations would need to be determined empirically.
Table 2: Effects of Cholinesterase Inhibitors on Synaptic Protein Expression
| Inhibitor | Model System | Protein Measured | Concentration | Change in Protein Level | Reference(s) |
| Rivastigmine | AD model mice | PSD-95 | 5 mg/kg/day (in vivo) | Increased | [5] |
| Donepezil | Rat cortical neurons | Synaptophysin | 10 µM | Increased | [5] |
| Donepezil | Rat cortical neurons | PSD-95 | 10 µM | Increased | [5] |
| Chronic AChE depletion | Zebrafish brain | Synaptophysin | N/A | Age-dependent increase preserved | [6] |
| Chronic AChE depletion | Zebrafish brain | NR2B | N/A | No significant change | [6] |
Note: This table provides examples of how AChE inhibition can affect synaptic proteins. The effects of echothiophate iodide would require specific investigation.
Experimental Protocols
Protocol 1: Induction of Long-Term Potentiation (LTP) in Primary Hippocampal Cultures
This protocol describes the chemical induction of LTP (cLTP) in primary hippocampal neuronal cultures, a method amenable to higher throughput screening.
Materials:
-
Primary hippocampal neuronal cultures (e.g., from E18 rat embryos) grown on coverslips for at least 14 days in vitro (DIV).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 D-glucose, bubbled with 95% O₂/5% CO₂.
-
Glycine solution (200 µM in aCSF).
-
Bicuculline solution (20 µM in aCSF).
-
Strychnine solution (1 µM in aCSF).
-
Echothiophate iodide stock solution (e.g., 10 mM in sterile water).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Antibodies for immunocytochemistry (e.g., anti-GluA1, anti-PSD-95).
Procedure:
-
Preparation: Prepare all solutions and warm aCSF to 37°C.
-
Baseline Incubation: Gently replace the culture medium with pre-warmed aCSF and allow the cultures to equilibrate for 15-20 minutes in the incubator (37°C, 5% CO₂).
-
Echothiophate Iodide Pre-incubation: Add echothiophate iodide to the aCSF at the desired final concentration (e.g., starting with a range of 10 nM to 1 µM). Incubate for a predetermined time (e.g., 30-60 minutes). This step is crucial due to the irreversible nature of the inhibitor.
-
LTP Induction: To induce cLTP, add a cocktail of glycine (200 µM), bicuculline (20 µM), and strychnine (1 µM) to the culture medium for 5-10 minutes. This treatment removes Mg²⁺ block from NMDA receptors and blocks inhibitory synaptic transmission, leading to potentiation.
-
Washout: Gently wash the cultures three times with pre-warmed aCSF to remove the induction cocktail and echothiophate iodide.
-
Post-Induction Incubation: Return the cultures to the incubator in fresh aCSF for the desired duration to allow for the expression of LTP (e.g., 30-60 minutes).
-
Analysis:
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for synaptic proteins like GluA1 and PSD-95 to visualize changes in their synaptic localization and expression.
-
Electrophysiology (Whole-Cell Patch-Clamp): For a more direct measure of synaptic potentiation, perform whole-cell patch-clamp recordings on sister cultures to measure the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs).
-
Protocol 2: Calcium Imaging of Neuronal Activity
This protocol outlines the use of calcium imaging to assess changes in neuronal network activity following treatment with echothiophate iodide.
Materials:
-
Primary neuronal cultures on glass-bottom dishes.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Echothiophate iodide stock solution.
-
Fluorescence microscope with a high-speed camera.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and gently wash the cells with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells gently with HBSS three times to remove excess dye.
-
-
Baseline Recording:
-
Place the dish on the microscope stage and allow the cells to equilibrate for 5-10 minutes.
-
Record spontaneous calcium transients for a baseline period of 5-10 minutes.
-
-
Echothiophate Iodide Application:
-
Carefully add echothiophate iodide to the imaging buffer to achieve the desired final concentration.
-
Allow the drug to incubate for at least 30 minutes before recording to ensure sufficient AChE inhibition.
-
-
Post-Treatment Recording:
-
Record calcium transients for another 10-20 minutes to observe the effects of increased cholinergic tone on neuronal activity.
-
-
Data Analysis:
-
Use appropriate software (e.g., ImageJ/Fiji with relevant plugins) to identify regions of interest (ROIs) corresponding to individual neurons.
-
Measure the frequency, amplitude, and duration of calcium transients before and after drug application.
-
Analyze network-level activity, such as synchronized bursting events.
-
Visualizations
References
- 1. Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 3. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic Activity Enhances Hippocampal Long-Term Potentiation in CA1 during Walking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Echothiophate Iodide Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of echothiophate iodide in aqueous solutions. Echothiophate iodide, a potent organophosphate and irreversible acetylcholinesterase inhibitor, is known for its susceptibility to hydrolysis, which can impact experimental reproducibility and therapeutic efficacy. This guide offers practical solutions and detailed protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My reconstituted echothiophate iodide solution has turned a yellow or brownish color. Is it still usable?
A1: Discoloration of your echothiophate iodide solution is an indicator of chemical degradation. You should discard the solution and prepare a fresh one. The color change is likely due to the formation of oxidation or hydrolysis byproducts. To minimize degradation, it is crucial to use high-purity water and protect the solution from light.
Q2: I observed a precipitate in my echothiophate iodide solution after reconstitution. What could be the cause and how can I prevent it?
A2: Precipitation can occur for several reasons:
-
pH Shift: The pH of your solution may have shifted outside the optimal range, reducing the solubility of echothiophate iodide or its excipients. Ensure your buffer has adequate capacity to maintain the desired pH.
-
Contamination: Contamination from glassware or other sources can introduce ions that may react with echothiophate iodide or other components. Always use scrupulously clean glassware.
-
Low Temperature Storage: Storing reconstituted solutions at low temperatures (refrigeration) can sometimes lead to precipitation of excipients like mannitol, which is included in some commercial diluents.[1] The commercial product, Phospholine Iodide®, is recommended to be stored at room temperature (approximately 25°C or 77°F) after reconstitution.[1][2]
To prevent precipitation, prepare the solution in a controlled environment, ensure all components are fully dissolved before storage, and adhere to recommended storage temperatures.
Q3: How long is my aqueous echothiophate iodide solution stable?
A3: The stability of echothiophate iodide in aqueous solution is highly dependent on the formulation, including pH, buffer system, and storage conditions. The reconstituted commercial product, this compound Iodide®, is stated to be stable for about four weeks when stored at room temperature.[1][2] For custom-prepared solutions, it is recommended to conduct stability studies under your specific experimental conditions. As a general guideline, organophosphates are more stable in acidic to neutral pH and are susceptible to hydrolysis in alkaline conditions.
Q4: What is the optimal pH for an aqueous echothiophate iodide solution?
Q5: Can I prepare my own buffer for reconstituting echothiophate iodide?
A5: Yes, you can prepare your own buffer. Based on the composition of the commercial diluent, a phosphate or borate buffer system would be a suitable choice. It is crucial to use high-purity reagents and water to avoid introducing contaminants that could accelerate degradation. The buffer capacity should be sufficient to maintain the desired pH, especially if other components in your experimental system could alter the pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or No Biological Activity | Degradation of echothiophate iodide due to hydrolysis. | Prepare a fresh solution. Ensure the pH of the solution is in the neutral to slightly acidic range. Avoid high temperatures and prolonged storage. |
| Use a validated analytical method, such as HPLC, to confirm the concentration of the active ingredient. | ||
| Inconsistent Experimental Results | Instability of the echothiophate iodide solution leading to variable concentrations. | Prepare fresh solutions for each experiment or for a limited number of experiments within a validated stability window. |
| Standardize the preparation and storage protocol for your echothiophate iodide solutions. | ||
| Precipitate Formation | pH is outside the optimal range. | Verify and adjust the pH of your buffer. Ensure the buffer has sufficient capacity. |
| Contamination of the solution. | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned. | |
| Improper storage temperature. | Store reconstituted solutions at room temperature (around 25°C) unless otherwise specified and validated for your formulation. | |
| Discoloration of Solution (Yellowing/Browning) | Chemical degradation (e.g., oxidation, hydrolysis). | Discard the solution. Prepare a fresh solution using deoxygenated water if oxidation is suspected. Protect the solution from light by using amber vials or wrapping the container in foil. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Echothiophate Iodide Solution
This protocol provides a general guideline for preparing a buffered echothiophate iodide solution. The final concentration and buffer composition may need to be optimized for your specific application.
Materials:
-
Echothiophate iodide powder
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
High-purity water (e.g., USP grade)
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Phosphate Buffer (e.g., 0.05 M, pH 7.0):
-
Dissolve the appropriate amounts of sodium phosphate monobasic and sodium phosphate dibasic in high-purity water to achieve the target concentration and pH.
-
Verify the pH using a calibrated pH meter and adjust if necessary with dilute phosphoric acid or sodium hydroxide.
-
Filter the buffer solution through a 0.22 µm sterile filter into a sterile container.
-
-
Reconstitution of Echothiophate Iodide:
-
Accurately weigh the required amount of echothiophate iodide powder in a sterile vial.
-
Aseptically add the calculated volume of the sterile phosphate buffer to the vial to achieve the desired final concentration.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.
-
-
Storage:
-
Store the reconstituted solution in a tightly sealed, light-protected container (e.g., amber vial) at room temperature (approximately 25°C).
-
Label the vial with the concentration, date of preparation, and a "use by" date (e.g., 4 weeks from preparation, or as determined by your stability studies).
-
Protocol 2: Stability Testing of Echothiophate Iodide Solutions using HPLC
This protocol outlines a general procedure for assessing the stability of your prepared echothiophate iodide solutions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of echothiophate iodide over time under specific storage conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
-
High-purity water
-
Prepared echothiophate iodide solution
-
Echothiophate iodide reference standard
Chromatographic Conditions (Example - to be optimized):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV absorbance maximum of echothiophate iodide (a starting point could be around 210-230 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of echothiophate iodide of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 3, and 4 weeks), withdraw an aliquot of your stored echothiophate iodide solution. Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
HPLC Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
-
Data Analysis:
-
Determine the concentration of echothiophate iodide in your samples at each time point by comparing their peak areas to the calibration curve.
-
Plot the concentration of echothiophate iodide as a function of time to determine the degradation rate.
-
Visualizations
Diagram 1: General Hydrolysis Pathway of Organophosphates
This diagram illustrates the general mechanism of hydrolysis for organophosphate compounds like echothiophate iodide, which involves the cleavage of the phosphoester or thioester bond.
Caption: General hydrolysis pathway of echothiophate iodide.
Diagram 2: Experimental Workflow for Stability Testing
This workflow outlines the key steps involved in preparing and testing the stability of an echothiophate iodide solution.
Caption: Experimental workflow for echothiophate iodide stability testing.
Diagram 3: Logical Relationship for Troubleshooting Solution Instability
This diagram illustrates the logical steps to follow when troubleshooting issues related to the instability of echothiophate iodide solutions.
Caption: Troubleshooting logic for echothiophate iodide solution instability.
References
- 1. This compound Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Effect of storage temperature on the dispersibility of commercially available 0.1% fluorometholone ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Systemic Side Effects of Topical Phospholine Iodide in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize systemic side effects of topical Phospholine Iodide (echothiophate iodide) in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound Iodide and what is its mechanism of action?
A1: this compound Iodide, with the active ingredient echothiophate iodide, is a long-acting, irreversible cholinesterase inhibitor.[1][2] When applied topically to the eye, it enhances the effects of acetylcholine, a naturally occurring neurotransmitter.[2][3] This leads to constriction of the pupil (miosis), increased outflow of aqueous humor, and a subsequent reduction in intraocular pressure (IOP).[2][4][5] It also affects the ciliary muscles involved in focusing.[2][6] After a few weeks of therapy, it can depress both plasma and erythrocyte cholinesterase levels.[2][3]
Q2: What are the potential systemic side effects of topical this compound Iodide in research animals?
A2: Although applied locally, this compound Iodide can be absorbed into the systemic circulation and cause side effects.[4] These effects are due to the potentiation of acetylcholine throughout the body. Signs to monitor for include increased salivation, sweating, diarrhea, and loss of bladder control.[7][8] More severe effects can manifest as muscle weakness, respiratory difficulties, and cardiac irregularities such as bradycardia (slow heart rate) or hypotension (low blood pressure).[9][10][11]
Q3: How can our lab minimize the systemic absorption of topical this compound Iodide during experiments?
A3: To minimize systemic absorption, it is crucial to refine the administration technique. After instilling a single drop, apply gentle pressure with a finger to the inner corner of the eye (near the nose) for one to two minutes.[2][6][12] This technique, known as nasolacrimal duct occlusion, helps prevent the solution from draining into the nasal chamber and being absorbed by the highly vascular nasal mucosa.[2][11][12] Any excess solution around the eye should be carefully blotted with a tissue, and it is imperative to wash hands after administration to prevent skin absorption.[2][11] Using the lowest effective concentration and frequency is also recommended.[5][7]
Q4: What are the immediate signs of systemic toxicity that require intervention?
A4: Immediate signs of systemic toxicity are extensions of the drug's cholinergic effects. These include profuse salivation, urinary incontinence, diarrhea, profuse sweating, muscle weakness, and respiratory difficulties.[11] Cardiac irregularities may also occur.[7][11] If any of these signs are observed, temporary discontinuation of the medication is necessary.[10][11]
Q5: What is the emergency protocol if an animal shows severe signs of systemic toxicity?
A5: If severe signs such as significant muscle weakness, respiratory distress, or cardiac irregularities occur, this indicates a cholinergic crisis. The primary antidote is Atropine Sulfate, which blocks the muscarinic effects of excess acetylcholine.[13] In cases of severe organophosphate poisoning, a cholinesterase reactivator like Pralidoxime Chloride (2-PAM) may also be administered to restore enzyme function.[13][14] It is critical to have these antidotes available and to consult a veterinarian for appropriate dosing and administration.
Q6: Can other drugs be co-administered to prophylactically reduce systemic side effects?
A6: Yes, Atropine can be used to counteract the muscarinic side effects of anticholinesterase agents.[13][15] In a study on monkeys, topical co-administration of atropine sulfate with echothiophate iodide was shown to inhibit the development of cataracts, a local side effect.[16] While this study focused on a local effect, atropine is the standard for managing systemic cholinergic effects.[13]
Q7: Are there any alternatives to this compound Iodide for glaucoma research in animals?
A7: Yes, several other classes of drugs are used to lower intraocular pressure and could be considered as alternatives, depending on the specific research question. These include carbonic anhydrase inhibitors (e.g., Acetazolamide, Methazolamide) and other miotics like Pilocarpine.[17] The choice of agent will depend on the desired mechanism of action and side effect profile.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive salivation, tearing, or urination. | Systemic absorption of this compound Iodide leading to mild cholinergic stimulation. | 1. Review administration technique; ensure proper nasolacrimal duct occlusion.[2][12] 2. Reduce the frequency or concentration of the dose.[5][7] 3. Monitor the animal closely for worsening symptoms. |
| Muscle tremors, twitching, or weakness. | Moderate systemic toxicity affecting nicotinic receptors at the neuromuscular junction. | 1. Immediately discontinue this compound Iodide administration.[11] 2. Consult a veterinarian. 3. Prepare for potential administration of Atropine.[13] |
| Respiratory distress (labored breathing, bronchospasm). | Severe systemic toxicity; overstimulation of muscarinic receptors in the lungs. | 1. This is an emergency. Discontinue drug administration immediately. 2. Administer Atropine Sulfate as per veterinary guidance.[13] 3. Consider administration of Pralidoxime (2-PAM) for organophosphate toxicity.[13][14] |
| Bradycardia (slow heart rate) or hypotension (low blood pressure). | Severe systemic toxicity affecting the cardiovascular system. | 1. This is an emergency. Discontinue drug administration. 2. Provide immediate veterinary care. 3. Atropine is the primary treatment to reverse bradycardia.[13] |
Quantitative Data Summary
Table 1: Systemic Side Effects of this compound Iodide (Echothiophate Iodide)
| System | Observed Side Effects | Citation |
| Gastrointestinal | Increased salivation, diarrhea, nausea, vomiting, abdominal cramps. | [7][18][19] |
| Urinary | Loss of bladder control / urinary incontinence. | [7][8][11] |
| Musculoskeletal | Muscle weakness, lid muscle twitching, tremors. | [2][7][18] |
| Cardiovascular | Bradycardia (slow heart rate), hypotension (low blood pressure), cardiac irregularities. | [2][7][9] |
| Respiratory | Difficulty breathing, bronchospasm, increased bronchial secretions. | [7][11][18] |
| General | Heavy/profuse sweating. | [7][8][11] |
Table 2: Antidote Dosages for Organophosphate Toxicity in Animals
| Antidote | Animal Species | Dosage | Route | Citation |
| Atropine Sulfate | Dogs & Cats | 0.2 - 2.0 mg/kg (cats at lower end of range) | To effect, every 3-6 hours | [13] |
| Horses & Pigs | 0.1 - 0.2 mg/kg | IV, repeated every 10 mins as needed | [13] | |
| Cattle & Sheep | 0.6 - 1.0 mg/kg | 1/3 IV, remainder IM or SC, repeated as needed | [13] | |
| Pralidoxime Chloride (2-PAM) | General | 20 - 50 mg/kg | Slow IV or IM | [13] |
| Mice | 150 mg/kg (for reversal of respiratory toxicity) | Intramuscular | [20] |
Note: Dosages are for general organophosphate toxicity and should be confirmed by a veterinarian for specific cases involving echothiophate iodide.
Experimental Protocols
Protocol 1: Topical Administration of this compound Iodide with Minimized Systemic Exposure
-
Preparation: Reconstitute the this compound Iodide solution according to the manufacturer's instructions.[11] Ensure the desired concentration (e.g., 0.06%, 0.125%) is correctly prepared.[5]
-
Animal Restraint: Gently and securely restrain the animal to prevent head movement and ensure accurate drop placement.
-
Instillation: Tilt the animal's head back slightly and gently pull down the lower eyelid to form a small pouch. Instill a single drop of the solution into the conjunctival sac, avoiding contact between the dropper tip and the eye.[6]
-
Nasolacrimal Occlusion: Immediately following instillation, use a clean finger to apply gentle but firm pressure to the inner canthus (corner of the eye near the nose) for 1-2 minutes.[2][11][12]
-
Cleanup: Use a sterile, absorbent tissue to blot any excess solution from around the eye.[2][11]
-
Hygiene: Wash hands thoroughly after administration to prevent accidental exposure.[2][11]
-
Monitoring: Observe the animal for at least 30-60 minutes post-administration for any signs of local irritation or systemic side effects.
Protocol 2: Management of Systemic Toxicity with Antidotes
This protocol is for emergency use and should be performed under veterinary supervision.
-
Immediate Assessment: If an animal exhibits signs of severe systemic toxicity (respiratory distress, severe muscle weakness, collapse), immediately cease administration of this compound Iodide.
-
Atropine Administration:
-
Administer Atropine Sulfate at the species-appropriate dose (see Table 2).[13]
-
Atropine is typically given "to effect," meaning the dose is repeated until signs like excessive salivation and bronchoconstriction are alleviated.
-
-
Pralidoxime (2-PAM) Administration:
-
For severe cases, especially if there is significant muscle weakness or respiratory depression, administer Pralidoxime Chloride (2-PAM).[13][14]
-
The typical dosage is 20-50 mg/kg, administered by slow intravenous infusion or intramuscularly.[13]
-
2-PAM is most effective when given soon after exposure, as it works by reactivating the cholinesterase enzyme before it becomes permanently bound ("aged").[1]
-
-
Supportive Care: Provide supportive care as needed, which may include oxygen therapy, fluid administration, and maintaining body temperature.
-
Continuous Monitoring: Continuously monitor vital signs (heart rate, respiratory rate, temperature) and clinical signs until the animal is stable.
Visualizations
References
- 1. vetscraft.com [vetscraft.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fda.report [fda.report]
- 4. Articles [globalrx.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Iodide (echothiophate): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 7. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. Atropine / diphenoxylate and echothiophate iodide ophthalmic Interactions - Drugs.com [drugs.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. This compound Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 14. nbinno.com [nbinno.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Atropine inhibition of echothiophate cataractogenesis in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. youtube.com [youtube.com]
- 19. What are the side effects of Echothiophate Iodide? [synapse.patsnap.com]
- 20. High Dose of Pralidoxime Reverses Paraoxon-Induced Respiratory Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Echothiophate Iodide Toxicity with Pralidoxime in the Lab
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reversal of echothiophate iodide toxicity with pralidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of echothiophate iodide and pralidoxime?
A1: Echothiophate iodide is an organophosphate that acts as a long-acting, irreversible inhibitor of acetylcholinesterase (AChE).[1][2] It covalently binds to the serine residue in the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine.[1][3] This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nerves and muscles.[3] Pralidoxime is an oxime that functions as an AChE reactivator.[4] Its primary action is to nucleophilically attack the phosphorus atom of the organophosphate bound to AChE, breaking the covalent bond and regenerating the active enzyme.[3][5]
Q2: Why is the timing of pralidoxime administration critical?
A2: The efficacy of pralidoxime is highly time-dependent due to a process called "aging."[3][6] Aging involves a chemical change in the phosphorylated enzyme, strengthening the bond between the organophosphate and AChE, which then becomes resistant to reactivation by oximes.[3][7] Therefore, pralidoxime should be administered as soon as possible after exposure to echothiophate iodide to maximize the potential for enzyme reactivation.
Q3: What is the recommended solvent for dissolving pralidoxime for in vitro experiments?
A3: For in vitro assays, pralidoxime is typically dissolved in distilled water or a suitable buffer to create a stock solution.[8] When further diluting into the final assay buffer, ensure that the final concentration of any co-solvents (if used) is minimal (e.g., <1% for DMSO) to avoid interference with the enzyme activity.[3]
Q4: Can pralidoxime interfere with the acetylcholinesterase activity assay?
A4: Yes, at high concentrations, pralidoxime itself can act as a weak inhibitor of AChE.[5] More importantly, pralidoxime can directly hydrolyze the substrate acetylthiocholine iodide (ASCh), which is commonly used in the Ellman's method for measuring AChE activity.[9] This can lead to a false-positive signal, making it appear as if there is higher AChE activity than there actually is.[9][10] It is crucial to run appropriate controls to account for this non-enzymatic hydrolysis.
Troubleshooting Guides
Issue: High background signal in control wells (without enzyme).
-
Question: Why am I seeing a high absorbance reading in my blank or control wells that do not contain acetylcholinesterase?
-
Answer: This can be due to the spontaneous hydrolysis of the substrate, acetylthiocholine iodide (ATCI), or the reaction of the DTNB reagent with other components in your assay buffer.[3] If pralidoxime is present in the control wells, it can directly react with ATCI, leading to a high background signal.[9]
-
Recommendation: Prepare fresh DTNB and ATCI solutions daily.[11] Run a control containing all reagents, including pralidoxime at the highest concentration used in your experiment, but without the enzyme, to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your experimental wells.
-
Issue: Inconsistent results between replicates.
-
Question: My replicate wells for the same experimental condition are showing high variability. What could be the cause?
-
Answer: Inconsistent results are often due to technical errors during the assay setup.
-
Recommendations: [3]
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in reagent volumes.
-
Mixing: Gently but thoroughly mix the contents of each well after the addition of each reagent. Avoid introducing bubbles.
-
Temperature Control: Maintain a constant and uniform temperature for the microplate throughout the incubation and reading steps, as enzyme kinetics are temperature-dependent.
-
-
Issue: No or very low acetylcholinesterase activity in the untreated control.
-
Question: My positive control wells with the enzyme are showing little to no activity. What should I check?
-
Answer: This indicates a problem with the enzyme or the assay components.
-
Recommendations:
-
Enzyme Activity: Use a fresh aliquot of the acetylcholinesterase enzyme and ensure it has been stored correctly at the recommended temperature to prevent degradation.[3]
-
Correct Substrate: Confirm that you are using acetylthiocholine and not acetylcholine, as the Ellman's method specifically requires the thio-ester for the colorimetric reaction.[3]
-
Reagent Integrity: Prepare fresh DTNB and substrate solutions, as they can degrade over time.[11]
-
-
Issue: Pralidoxime shows poor reactivation of echothiophate-inhibited AChE.
-
Question: I am not observing significant reactivation of acetylcholinesterase after adding pralidoxime. What are the possible reasons?
-
Answer: Several factors can contribute to poor reactivation efficacy.
-
Recommendations:
-
Aging of the Inhibited Enzyme: If too much time has passed between the inhibition of AChE with echothiophate and the addition of pralidoxime, the enzyme-inhibitor complex may have "aged," rendering it resistant to reactivation.[3][7] Reduce the incubation time with echothiophate before adding pralidoxime.
-
Pralidoxime Concentration: The reactivation of AChE is dependent on the concentration of pralidoxime.[6] Perform a dose-response experiment with a range of pralidoxime concentrations (e.g., 10 µM to 1 mM) to determine the optimal concentration for your system.[8][12]
-
pH of the Assay Buffer: The reactivation process can be pH-dependent. Ensure your assay buffer is at the optimal pH for both enzyme activity and pralidoxime efficacy, typically around pH 7.4-8.0.[11][12]
-
-
Data Presentation
The following table summarizes representative data for the in vitro reactivation of organophosphate-inhibited acetylcholinesterase by pralidoxime at two different concentrations. This data is based on findings from similar organophosphates and serves as an example of expected results.[13][14]
| Organophosphate Inhibitor | Pralidoxime Concentration | % AChE Reactivation |
| Echothiophate (or similar) | 10 µM | Low to moderate |
| Echothiophate (or similar) | 1 mM | Significant |
| Paraoxon | 10 µM | ~5% |
| Paraoxon | 1 mM | ~40% |
| Sarin | 10 µM | ~2% |
| Sarin | 1 mM | ~35% |
| VX | 10 µM | ~3% |
| VX | 1 mM | ~45% |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition and Reactivation Assay
This protocol describes the measurement of AChE inhibition by echothiophate iodide and its subsequent reactivation by pralidoxime using a 96-well plate format and the Ellman's method.[5][11][12]
Materials:
-
Purified Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Echothiophate iodide
-
Pralidoxime
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) in deionized water
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB on the day of the experiment.[11] Prepare stock solutions of echothiophate and pralidoxime in the appropriate solvent and make serial dilutions in phosphate buffer.
-
Plate Setup:
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL buffer/solvent.
-
Inhibited Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL echothiophate solution.
-
Reactivated Sample: 120 µL Phosphate Buffer + 10 µL AChE solution + 10 µL echothiophate solution.
-
-
Inhibition Step: To the "Inhibited" and "Reactivated" wells, add the echothiophate solution and incubate for a defined period (e.g., 30 minutes) at 25°C to allow for AChE inhibition.[5][12]
-
Reactivation Step: To the "Reactivated" wells, add 10 µL of the pralidoxime solution at various concentrations. Incubate for a further defined period (e.g., 10 minutes) at 25°C.[5][12]
-
Assay Initiation: Add 10 µL of DTNB to all wells. To start the reaction, add 10 µL of the ATCI solution to all wells.
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
Mandatory Visualizations
References
- 1. In vitro characterization of pralidoxime transport and acetylcholinesterase reactivation across MDCK cells and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. japsonline.com [japsonline.com]
- 8. scispace.com [scispace.com]
- 9. Hydrolysis of an acetylthiocholine by pralidoxime iodide (2-PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Pralidoxime--the gold standard of acetylcholinesterase reactivators--reactivation in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Tachyphylaxis to Echothiophate Iodide in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to echothiophate iodide in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is echothiophate iodide and how does it lower intraocular pressure (IOP)?
Echothiophate iodide is a long-acting, irreversible organophosphate acetylcholinesterase inhibitor.[1][2] It functions by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine at cholinergic synapses.[2][3] This inhibition leads to an accumulation of acetylcholine, enhancing its effects. In the eye, this results in miosis (constriction of the pupil) and contraction of the ciliary muscle.[1] The contraction of the ciliary muscle increases the outflow of aqueous humor through the trabecular meshwork, which in turn lowers intraocular pressure.[1]
Q2: What is tachyphylaxis, and can it occur with echothiophate iodide?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[4] It is a form of acute tolerance. While the term is sometimes used interchangeably with drug tolerance, tachyphylaxis typically develops more quickly.[4] In the context of echothiophate iodide, tachyphylaxis would manifest as a diminished IOP-lowering effect or a reduced miotic response over time with continued use. While specific studies on the incidence of tachyphylaxis with echothiophate iodide are limited, the development of tolerance to its effects with prolonged use has been noted, suggesting that a tachyphylactic-like response can occur.
Q3: What are the potential mechanisms behind tachyphylaxis to echothiophate iodide?
While the precise molecular mechanisms for tachyphylaxis to echothiophate iodide are not extensively detailed in the available literature, they can be inferred from the general mechanisms of tachyphylaxis for cholinergic agents. These may include:
-
Receptor Desensitization: Chronic stimulation of muscarinic acetylcholine receptors in the ciliary body and iris sphincter could lead to their desensitization. This involves conformational changes in the receptors that reduce their ability to initiate downstream signaling pathways.
-
Receptor Downregulation: Prolonged exposure to high concentrations of acetylcholine may trigger the cell to reduce the number of acetylcholine receptors on the cell surface through internalization and degradation.
-
Depletion of Mediators: Although less likely for a receptor agonist-like effect, it's theoretically possible that downstream signaling molecules required for the cellular response could be depleted.
-
Cellular Homeostatic Mechanisms: The cell may initiate compensatory mechanisms to counteract the effects of continuous cholinergic stimulation, aiming to restore its baseline state.[4]
Troubleshooting Guide
Issue: Diminished Intraocular Pressure (IOP) Lowering Effect Observed Over Time
Q1: We have been administering echothiophate iodide daily in our long-term animal study, and we've noticed that the initial robust IOP reduction is waning. Is this expected?
A gradual decrease in the therapeutic effect of echothiophate iodide with long-term administration can occur and may be indicative of tachyphylaxis or tolerance. This is a known phenomenon with many chronically administered drugs, including some glaucoma medications.[5]
Q2: How can we confirm that the reduced IOP response is due to tachyphylaxis and not other factors?
It is crucial to systematically rule out other potential causes for the diminished response. Consider the following:
-
Compound Stability: Has the echothiophate iodide solution been prepared and stored correctly? Ensure the formulation has not degraded.
-
Dosing Accuracy: Verify the accuracy of the administered dose and the consistency of the administration technique.
-
Disease Progression: In a disease model, could the underlying pathology be worsening, thus overriding the effect of the drug?
-
Animal Health: Are there any changes in the general health of the animals that could affect drug absorption, metabolism, or the physiological response?
Q3: What strategies can we implement in our experimental protocol to mitigate or overcome tachyphylaxis to echothiophate iodide?
Based on general pharmacological principles for managing tachyphylaxis, you could consider the following experimental arms in your study:
-
"Drug Holiday" or Intermittent Dosing: Temporarily discontinuing the administration of echothiophate iodide for a period may help restore the sensitivity of the cholinergic receptors. After the washout period, re-challenge with the drug to see if the initial IOP-lowering effect is restored.
-
Dose Adjustment: While tachyphylaxis is often not dose-dependent, in some cases of tolerance, a carefully considered increase in dose might elicit a response. However, this also carries the risk of increased side effects.[6]
-
Combination Therapy: Investigate the co-administration of a drug with a different mechanism of action for lowering IOP. This can provide a synergistic effect and may allow for a lower, and potentially less tachyphylaxis-inducing, dose of echothiophate iodide.
Data from Long-Term Studies
While specific studies quantifying the incidence of tachyphylaxis to echothiophate iodide are scarce, retrospective clinical studies on its long-term use for glaucoma provide some insights into its sustained efficacy and side effects.
| Study | Number of Patients/Eyes | Duration of Follow-up | Key Findings on IOP Reduction | Reported Side Effects |
| Reichert & Shields (1991)[7] | 20 patients (aphakic or pseudophakic glaucoma) | Mean of 26 months | 60% of patients showed a statistically significant improvement in IOP control when switched from pilocarpine or carbachol to echothiophate iodide. One-third of these responders eventually required surgery after a mean of 23 months. | Ocular irritation, decreased vision, and one case of retinal detachment. |
| Anonymous Study (details not fully available) | 24 eyes (pseudophakic glaucoma on maximal medical therapy) | 11.2 +/- 3.9 months | Adding echothiophate iodide further reduced IOP in 23 of 24 eyes. Mean IOP dropped from 30.4 mmHg to 16.6 mmHg. When the drug was discontinued, IOP rose to 27.7 mmHg. Re-challenge in 5 eyes showed a drop in IOP from 26.6 mmHg to 16.4 mmHg, which rose to 29.6 mmHg upon the second discontinuation.[8] | Increased miosis in all eyes and headache in 8 of 24 patients.[8] |
| Anonymous Study (details not fully available) | 32 eyes of 21 children (glaucoma after cataract extraction) | Average of 3.5 years | Echothiophate iodide reduced IOP in 31 of 32 eyes. Mean baseline IOP of 29.1 mm Hg dropped to 19.6 mm Hg. Six eyes had IOP spikes that could not be controlled with other medications when echothiophate iodide was unavailable.[9] | Transient redness in 3 of 32 eyes, which did not necessitate discontinuation of the drug.[9] |
Experimental Protocols
Protocol: Assessment of Tachyphylaxis to Echothiophate Iodide in a Preclinical Model
This is a generalized protocol for researchers to adapt to their specific animal model of glaucoma or ocular hypertension.
Objective: To determine the onset and extent of tachyphylaxis to the IOP-lowering effect of echothiophate iodide with chronic administration.
Materials:
-
Echothiophate iodide for ophthalmic solution
-
Vehicle control (sterile saline or appropriate buffer)
-
Tonometer suitable for the animal model
-
Anesthetic agents as per approved institutional animal care protocols
Methodology:
-
Animal Model: Utilize a relevant animal model with stable elevated IOP.
-
Baseline IOP Measurement: Acclimatize animals to the IOP measurement procedure. Measure baseline IOP at the same time each day for 3-5 consecutive days to establish a stable baseline.
-
Treatment Groups:
-
Group 1 (Control): Administer vehicle control eye drops once daily.
-
Group 2 (Chronic Echothiophate Iodide): Administer a therapeutic dose of echothiophate iodide eye drops once daily.
-
Group 3 (Intermittent Echothiophate Iodide): Administer the same dose of echothiophate iodide once daily for a set period (e.g., 2 weeks), followed by a "drug holiday" (e.g., 1 week of vehicle administration), and then re-initiate echothiophate iodide treatment.
-
-
IOP Monitoring: Measure IOP at consistent time points post-administration (e.g., peak effect time, which is around 24 hours for echothiophate iodide) throughout the study period.[1]
-
Data Analysis:
-
Plot the change in IOP from baseline over time for all groups.
-
Compare the IOP reduction in Group 2 over the initial and later phases of the study to identify any significant decrease in efficacy.
-
In Group 3, compare the IOP response before the "drug holiday" to the response upon re-challenge to assess for restoration of sensitivity.
-
-
(Optional) Molecular Analysis: At the end of the study, ocular tissues (ciliary body, iris) can be harvested for molecular analyses, such as quantifying the expression levels of muscarinic acetylcholine receptors, to investigate the potential mechanisms of tachyphylaxis.
Visualizations
Caption: Cholinergic signaling pathway and the mechanism of action of echothiophate iodide.
Caption: Experimental workflow for assessing tachyphylaxis to echothiophate iodide.
Caption: Logical workflow for troubleshooting a diminished response to echothiophate iodide.
References
- 1. drugs.com [drugs.com]
- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. mdpi.com [mdpi.com]
- 6. Ecothiopate iodide eye drops and prolonged response to suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraocular pressure control with echothiophate iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Echothiophate Iodide for In Vitro Muscle Contraction Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of echothiophate iodide in in vitro muscle contraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of echothiophate iodide in muscle tissue?
A1: Echothiophate iodide is a potent, long-acting, and irreversible cholinesterase inhibitor.[1][2] It functions by forming a stable covalent bond with the active site of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh).[2] This inhibition of AChE leads to an accumulation of ACh at the neuromuscular junction. The increased concentration of ACh results in enhanced stimulation of its receptors on the muscle cell membrane, leading to a more pronounced and prolonged muscle contraction.[2]
Q2: What is the primary application of echothiophate iodide in a clinical setting?
A2: Clinically, echothiophate iodide is primarily used as an ophthalmic solution for the treatment of glaucoma and accommodative esotropia.[2] By causing contraction of the ciliary muscle, it facilitates the outflow of aqueous humor, which in turn reduces intraocular pressure.[2]
Q3: Are there any safety precautions to consider when working with echothiophate iodide?
A3: Yes, echothiophate iodide is a potent organophosphate compound and should be handled with care. It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Given its mechanism of action, systemic absorption can lead to cholinergic side effects.
Q4: How should echothiophate iodide solutions be prepared and stored?
Experimental Protocols
General Protocol for In Vitro Muscle Contraction Assay Using a Cholinesterase Inhibitor
This protocol is a generalized procedure based on studies using other cholinesterase inhibitors and can be adapted for use with echothiophate iodide.
1. Muscle Tissue Preparation:
- Excise the desired muscle (e.g., rat phrenic nerve-hemidiaphragm, chick biventer cervicis) and place it in a dissecting dish containing cooled, oxygenated (95% O2, 5% CO2) physiological salt solution (e.g., Krebs-Henseleit solution).
- Carefully dissect the muscle to the desired size, ensuring minimal damage to the muscle fibers.
- Attach sutures to the tendons at both ends of the muscle preparation for mounting.
2. Experimental Setup:
- Mount the muscle preparation in a tissue bath containing oxygenated physiological salt solution maintained at a constant temperature (e.g., 37°C).
- Connect one suture to a fixed point and the other to an isometric force transducer.
- Adjust the resting tension of the muscle to its optimal length (the length at which maximal contractile force is generated). This is typically determined by incrementally stretching the muscle and eliciting twitch contractions until the peak twitch tension is achieved.
- Allow the muscle to equilibrate for a period of 15-30 minutes, during which the bathing solution should be changed periodically.
3. Data Acquisition:
- Record baseline contractile activity. Muscle contractions can be induced by electrical field stimulation or by direct nerve stimulation if a nerve-muscle preparation is used.
- Introduce echothiophate iodide into the tissue bath at the desired final concentration. It is advisable to perform a cumulative concentration-response curve, starting with a low concentration and progressively increasing it.
- Record the changes in muscle tension (both twitch and tetanic contractions) in response to the drug.
- After the experiment, wash out the drug with fresh physiological solution to observe for recovery, although recovery may be slow due to the irreversible nature of echothiophate iodide.
Data Presentation
Table 1: Concentrations of Various Cholinesterase Inhibitors Used in In Vitro Muscle Studies
| Cholinesterase Inhibitor | Muscle Preparation | Concentration Range | Observed Effect |
| Neostigmine | Rat Tracheal Rings | 10 µM - 1000 µM | Contraction at lower doses, relaxation at higher doses[3] |
| Pyridostigmine | Rat Tracheal Rings | ≤ 100 µM | Contraction[3] |
| Physostigmine | Chick Biventer Cervicis | Not specified | Increased sensitivity to acetylcholine[4] |
| Echothiophate Iodide | Not specified in literature for in vitro muscle contraction | Hypothetical starting range: 1 nM - 10 µM | Potentiation of neurally-evoked or ACh-induced contractions |
Note: The concentration range for echothiophate iodide is a hypothetical starting point for range-finding experiments, as specific in vitro muscle contraction studies were not identified in the literature search. Researchers should perform pilot studies to determine the optimal concentration for their specific muscle preparation and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weak muscle contractions | 1. Muscle damage during dissection. 2. Suboptimal resting tension. 3. Inadequate oxygenation of the bathing solution. 4. Incorrect stimulation parameters. | 1. Handle the muscle tissue gently and ensure it remains in cooled, oxygenated buffer during preparation. 2. Carefully determine the optimal length-tension relationship for each muscle preparation. 3. Ensure the physiological salt solution is continuously bubbled with 95% O2, 5% CO2. 4. Optimize stimulation voltage/current, pulse duration, and frequency. |
| High baseline noise in force recordings | 1. Electrical interference from nearby equipment. 2. Mechanical vibrations. 3. Unstable tissue mounting. | 1. Ground the equipment properly and shield the setup from electrical noise. 2. Place the setup on an anti-vibration table. 3. Ensure sutures are securely tied and the muscle is firmly mounted. |
| Precipitation of echothiophate iodide in the tissue bath | 1. Poor solubility in the buffer. 2. Interaction with other components in the solution. | 1. Ensure the physiological salt solution is at the correct pH and temperature. Prepare a concentrated stock solution in a suitable solvent and then dilute it in the buffer. 2. Review the composition of the bathing solution for any potential incompatibilities. |
| No observable effect of echothiophate iodide | 1. Degraded drug solution. 2. Insufficient concentration. 3. Receptor desensitization due to excessive ACh accumulation. | 1. Prepare fresh drug solutions for each experiment. 2. Increase the concentration of echothiophate iodide. 3. At high concentrations of cholinesterase inhibitors, an excess of acetylcholine can lead to receptor desensitization and muscle relaxation.[3] Consider testing a range of concentrations. |
Visualizations
Caption: Experimental workflow for in vitro muscle contraction studies.
Caption: Signaling pathway of echothiophate iodide in muscle tissue.
References
- 1. Anticholinesterase drugs stimulate smooth muscle contraction of the rat trachea through the Rho-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 3. A dose-response study of anticholinesterase drugs on contractile and phosphatidylinositol responses of rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between cholinesterase inhibition in the chick biventer cervicis muscle and its sensitivity to exogenous acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in echothiophate-induced glaucoma models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing echothiophate iodide to induce experimental glaucoma. The following information is designed to address common inconsistencies and challenges encountered during these sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for echothiophate iodide in inducing glaucoma in animal models?
Echothiophate iodide is a long-acting, irreversible acetylcholinesterase inhibitor.[1] By inhibiting acetylcholinesterase, it leads to an accumulation of acetylcholine at cholinergic synapses in the eye. This enhanced cholinergic stimulation causes contraction of the ciliary muscle and widening of the trabecular meshwork, which in turn increases the outflow of aqueous humor and can paradoxically, in some models and situations, lead to changes in intraocular pressure (IOP) dynamics that mimic glaucomatous conditions.[1] Histological studies in primates have shown that chronic echothiophate treatment can lead to a collapse and densification of the trabecular meshwork and alterations in the ciliary muscle, contributing to significant changes in aqueous outflow facility.
Q2: What are the common challenges and sources of inconsistency in echothiophate-induced glaucoma models?
Researchers often face several challenges that can lead to inconsistent results:
-
Variable Intraocular Pressure (IOP) Elevation: The extent and duration of IOP elevation can vary significantly between individual animals.
-
Corneal Complications: Corneal edema and clouding are potential side effects that can interfere with IOP measurements and other ocular examinations.
-
Inflammation: Topical application of echothiophate can induce an inflammatory response in the eye.
-
Systemic Cholinergic Side Effects: Due to the potent nature of echothiophate, systemic absorption can lead to cholinergic side effects, particularly in smaller animals like rodents.[2][3]
-
Inconsistent Retinal Ganglion Cell (RGC) Loss: The rate and extent of RGC death can be variable, impacting the assessment of neuroprotective agents.
Q3: How do I prepare and store the echothiophate iodide solution for my experiments?
For research purposes, echothiophate iodide is typically available as a powder that needs to be reconstituted.
-
Reconstitution: Use the provided sterile diluent to reconstitute the echothiophate iodide powder to the desired concentration. A common concentration used in clinical settings is 0.125%.[4]
-
Storage of Powder: Unreconstituted vials should be stored under refrigeration at 2°C to 8°C.
-
Storage of Reconstituted Solution: After reconstitution, the solution should be stored at room temperature (approximately 25°C) and should not be refrigerated. Any unused solution should be discarded after 4 weeks.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Insufficient IOP Elevation
Possible Causes:
-
Incorrect Dosage or Administration Frequency: The dose and frequency of echothiophate application are critical for achieving a sustained IOP elevation.
-
Animal Strain or Species Variability: Different animal strains and species can have varied responses to echothiophate.
-
Compensatory Mechanisms: The eye may develop compensatory mechanisms to counteract the effects of the drug over time.
Solutions:
| Solution | Detailed Explanation |
| Optimize Dosage and Frequency | Begin with a standardized concentration (e.g., 0.125%) administered once or twice daily. If IOP elevation is insufficient, consider a gradual increase in concentration or frequency. Monitor IOP closely after each adjustment. |
| Ensure Proper Administration Technique | Instill the drop into the lower conjunctival sac and hold the eyelid closed for a minute to maximize absorption and minimize systemic runoff. |
| Consider Animal Strain | Be aware that different rodent strains can exhibit varying susceptibility to induced glaucoma models. If results are consistently poor, consider testing a different strain. |
| Monitor IOP Regularly | Frequent IOP measurements (e.g., daily for the first week, then several times a week) are crucial to track the response and identify the peak IOP elevation. |
Issue 2: Corneal Edema and Opacity
Possible Causes:
-
Direct Toxic Effect of Echothiophate: The drug itself or the preservative in the solution can be toxic to the corneal endothelium.
-
Elevated IOP: Sustained high IOP can damage the corneal endothelium, leading to edema.
-
Inflammation: An inflammatory response can contribute to corneal complications.
Solutions:
| Solution | Detailed Explanation |
| Use Preservative-Free Solution | If possible, prepare or obtain a preservative-free formulation of echothiophate iodide to minimize direct corneal toxicity. |
| Topical Anti-inflammatory Agents | Consider co-administration of a topical non-steroidal anti-inflammatory drug (NSAID) to reduce inflammation. However, be cautious as this may also affect the IOP response. |
| Control IOP | If corneal edema is severe, it may be necessary to temporarily reduce the echothiophate dosage to lower the IOP and allow the cornea to recover. |
| Use a Lubricating Eye Drop | Application of a sterile, preservative-free lubricating eye drop can help to protect the corneal surface. |
Issue 3: Ocular Inflammation
Possible Causes:
-
Immune Response: The drug or its vehicle can trigger an immune response in the conjunctiva and anterior chamber.
-
Disruption of the Blood-Aqueous Barrier: Echothiophate can disrupt the integrity of the blood-aqueous barrier, leading to inflammation.
Solutions:
| Solution | Detailed Explanation |
| Topical NSAIDs | As with corneal edema, topical NSAIDs can be effective in managing inflammation. |
| Dose Reduction | A lower concentration or less frequent administration of echothiophate may reduce the inflammatory response while still achieving the desired IOP elevation. |
| Baseline and Follow-up Examinations | Carefully examine the eyes for signs of inflammation (e.g., redness, cells, and flare in the anterior chamber) before and during the treatment period. |
Issue 4: Systemic Cholinergic Side Effects in Rodents
Possible Causes:
-
Systemic Absorption: The drug can be absorbed systemically through the conjunctiva and nasal mucosa.
-
High Dose Relative to Body Weight: The standard ophthalmic dose may be relatively high for a small animal like a mouse or rat.
Solutions:
| Solution | Detailed Explanation |
| Minimize Drop Volume | Use the smallest possible drop volume that is effective. Micropipettes can be used to deliver a precise, small volume (e.g., 1-2 µL). |
| Nasolacrimal Duct Occlusion | Immediately after instillation, apply gentle pressure to the medial canthus for 1-2 minutes to block the nasolacrimal duct and reduce systemic absorption. |
| Monitor for Systemic Signs | Observe the animals for signs of cholinergic toxicity, such as salivation, tremors, diarrhea, and respiratory distress. If these signs appear, reduce the dose or frequency of administration. |
| Lower Concentration | Start with a lower concentration of echothiophate and gradually increase it while monitoring for systemic side effects. |
Data Presentation: Comparison of Glaucoma Models
The following tables summarize quantitative data from various experimental glaucoma models to provide a comparative perspective.
Table 1: Intraocular Pressure (IOP) Elevation in Different Rodent Glaucoma Models
| Model | Animal | Peak IOP Elevation (mmHg) | Duration of Elevated IOP | Reference |
| Microbead Injection | Rat | ~7-10 mmHg above baseline | 3-4 weeks | [5] |
| Microbead Injection | Mouse | ~5-7 mmHg above baseline | ~3 weeks | [6] |
| Laser Photocoagulation | Rat | ~10-15 mmHg above baseline | 2-4 weeks | [7] |
| Hypertonic Saline Injection | Rat | ~8-12 mmHg above baseline | Several weeks | [8] |
| Echothiophate Iodide (Beagle) | Dog | Significant decrease from glaucomatous baseline | ~53 hours (0.25% solution) | [9] |
Table 2: Retinal Ganglion Cell (RGC) Loss in Different Rodent Glaucoma Models
| Model | Animal | Time Point | Percentage of RGC Loss | Reference |
| Microbead Injection | Mouse | 6 weeks | ~25-33% | [10] |
| Microbead Injection | Rat | 4 weeks | ~20-30% | [11] |
| Laser Photocoagulation | Rat | 4 weeks | ~30-40% | [7] |
| Hypertonic Saline Injection | Rat | 8 weeks | ~25-35% | [8] |
Experimental Protocols
Protocol 1: Proposed Method for Echothiophate-Induced Ocular Hypertension in Rodents
Disclaimer: A standardized, peer-reviewed protocol for inducing a stable hypertensive glaucoma model in rodents using echothiophate iodide is not well-established in the available literature. The following protocol is a suggested starting point based on the known pharmacology of the drug and general procedures for inducing ocular hypertension in rodents.
Materials:
-
Echothiophate iodide powder and sterile diluent
-
Micropipette and sterile tips
-
Tonometer suitable for rodents (e.g., TonoLab, Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Experimental animals (rats or mice)
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol.
-
Baseline IOP Measurement: Instill one drop of topical anesthetic into the eye. After 30-60 seconds, measure the baseline IOP using a calibrated tonometer.
-
Echothiophate Administration:
-
Prepare a fresh 0.125% solution of echothiophate iodide.
-
Using a micropipette, instill a small volume (1-2 µL for mice, 2-5 µL for rats) of the solution into the lower conjunctival sac of one eye. The contralateral eye can serve as a control and receive a sham treatment (e.g., sterile saline).
-
-
Nasolacrimal Duct Occlusion: Immediately following instillation, apply gentle pressure to the medial canthus for 1-2 minutes.
-
Post-Administration Monitoring:
-
Measure IOP daily for the first week to determine the initial response and peak IOP.
-
Subsequently, measure IOP 2-3 times per week for the duration of the study.
-
Monitor the animals daily for any signs of ocular inflammation, corneal changes, or systemic side effects.
-
-
Data Analysis: Compare the IOP in the treated eye to the baseline and to the control eye.
Mandatory Visualizations
Caption: Signaling pathway of echothiophate iodide in the eye.
Caption: General experimental workflow for glaucoma models.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 2. What are the side effects of Echothiophate Iodide? [synapse.patsnap.com]
- 3. Cholinergic toxicity resulting from ocular instillation of echothiophate iodide eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. The Microbead Occlusion Model: A Paradigm for Induced Ocular Hypertension in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Establishment of an experimental glaucoma animal model: A comparison of microbead injection with or without hydroxypropyl methylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three experimental glaucoma models in rats: comparison of the effects of intraocular pressure elevation on retinal ganglion cell size and death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ocular Inflammation in Response to Phospholine Iodide Treatment
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage ocular inflammation that may be encountered during experimental treatment with Phospholine iodide (echothiophate iodide).
Frequently Asked Questions (FAQs)
Q1: What is this compound iodide and how does it induce ocular inflammation?
This compound iodide is a long-acting, irreversible acetylcholinesterase inhibitor.[1][2][3][4] By inhibiting the acetylcholinesterase enzyme, it increases the concentration and prolongs the action of acetylcholine at cholinergic synapses.[2][3][4] In the eye, this leads to miosis (pupil constriction), increased outflow of aqueous humor, and a subsequent reduction in intraocular pressure (IOP).[2][4]
The inflammatory response to this compound iodide is primarily linked to its potent cholinergic activity. This can lead to a breakdown of the blood-aqueous barrier, allowing inflammatory cells and proteins to enter the anterior chamber of the eye.[5][6][7][8] This process can activate latent iritis or uveitis.[4][9][10] Symptoms of this inflammation can include conjunctival and ciliary redness, stinging, burning, lacrimation, and brow ache.[1][4][9][10]
Q2: What are the typical signs of ocular inflammation to monitor for in my animal models following this compound iodide administration?
Researchers should monitor for both clinical signs and quantifiable changes in the eye.
Clinical Signs:
-
Eyelid muscle twitching (blepharospasm).[4]
-
Corneal cloudiness or edema.[1]
-
Constricted pupil (miosis) is an expected pharmacological effect, but excessive or prolonged constriction can be associated with inflammation.[2]
-
Signs of eye pain, such as frequent rubbing or blinking.
Quantitative Measures:
-
Aqueous flare and cells: An increase in aqueous flare, measured by laser flare photometry, indicates increased protein concentration in the aqueous humor due to the breakdown of the blood-aqueous barrier. An increased cell count in the anterior chamber is a direct sign of inflammation.[5][6][12][13][14]
-
Intraocular pressure (IOP): While this compound iodide is used to lower IOP, a paradoxical increase in IOP can sometimes occur with anticholinesterase agents, which may be associated with inflammation.[2][10]
-
Histopathology: Post-mortem histological examination of the ocular tissues can reveal inflammatory cell infiltration in the uveal tract.[15]
Q3: How can I differentiate between this compound iodide-induced inflammation and a possible ocular infection in my experimental animals?
Differentiating between drug-induced inflammation and infection is critical for appropriate management.
| Feature | This compound Iodide-Induced Inflammation | Infectious Conjunctivitis/Uveitis |
| Onset | Typically occurs shortly after initiation or dose increase of this compound iodide. | Can occur at any time, but may be associated with a break in sterile technique. |
| Discharge | Usually watery or mucoid.[1][11] | Often purulent (pus-like) and more copious.[16] |
| Bilateral vs. Unilateral | Often bilateral, especially with systemic absorption, though can be unilateral depending on administration. | Can be unilateral or bilateral, but may start in one eye and spread. |
| Corneal Staining | Typically, no corneal ulceration unless there is a secondary complication. | May be associated with corneal ulcers that will stain with fluorescein. |
| Microbiology | Cultures and swabs will be negative for pathogenic organisms. | Cultures or PCR of conjunctival swabs will be positive for bacteria, viruses, or fungi.[16] |
| Response to Treatment | Should improve with the reduction or discontinuation of this compound iodide and administration of anti-inflammatory agents. | Responds to appropriate antimicrobial therapy (antibiotics, antivirals, antifungals). |
Q4: What are the first-line treatment options for managing this compound iodide-induced ocular inflammation in a research setting?
The first-line treatment for drug-induced ocular inflammation is typically the administration of topical corticosteroids.
-
Topical Corticosteroids: Dexamethasone 0.1% or prednisolone acetate 1% eye drops are commonly used.[1][17][18][19][20][21] These are potent anti-inflammatory agents that can effectively reduce the signs of uveitis.
-
Topical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ketorolac 0.5% or diclofenac 0.1% eye drops can also be used, either as an alternative or adjunct to corticosteroids, particularly if there is a concern for steroid-induced IOP elevation.[18][19]
The choice of treatment and the dosing frequency will depend on the severity of the inflammation observed. It is also crucial to consider reducing the dose or temporarily discontinuing the this compound iodide treatment if the inflammation is severe.
Troubleshooting Guides
Problem 1: Ocular inflammation is observed after initiating this compound iodide treatment.
-
Step 1: Confirm the signs of inflammation. Perform a thorough ocular examination of the animal model. Look for redness, swelling, discharge, and corneal changes. If possible, quantify the inflammation by measuring aqueous flare and cells.
-
Step 2: Rule out infection. Take a conjunctival swab for bacterial culture and sensitivity testing to exclude an infectious cause.[16]
-
Step 3: Initiate anti-inflammatory treatment. If infection is ruled out, begin treatment with a topical corticosteroid such as dexamethasone 0.1% eye drops, administered 2-4 times daily depending on the severity.
-
Step 4: Adjust this compound iodide dosage. Consider reducing the concentration or frequency of this compound iodide administration. If the inflammation is severe, a temporary discontinuation may be necessary.
-
Step 5: Monitor the response. Re-evaluate the animal daily. The inflammation should begin to subside within 24-48 hours of starting anti-inflammatory treatment.
Problem 2: The ocular inflammation is not responding to first-line treatment with topical corticosteroids.
-
Step 1: Re-confirm the diagnosis. Ensure that an underlying infection has not been missed. Consider a broader panel of diagnostic tests if necessary.
-
Step 2: Increase the intensity of anti-inflammatory therapy. The frequency of the topical corticosteroid can be increased. Alternatively, a more potent corticosteroid may be used.
-
Step 3: Consider systemic anti-inflammatory treatment. If topical therapy is insufficient, systemic corticosteroids (e.g., oral prednisone) may be required.[1][18][20][21] The dose will depend on the animal model and the severity of the inflammation.
-
Step 4: Evaluate for corticosteroid resistance. In rare cases, the inflammation may be resistant to corticosteroids. In such situations, systemic immunomodulatory therapy might be considered in consultation with a veterinary ophthalmologist, although this is a more complex and long-term treatment strategy.[22][23]
-
Step 5: Discontinue this compound iodide. If the inflammation is severe and refractory to treatment, discontinuation of this compound iodide is recommended.
Quantitative Data Summary
Table 1: Illustrative Dose-Response of this compound Iodide on Ocular Inflammation
| This compound Iodide Concentration | Incidence of Mild-to-Moderate Conjunctival Hyperemia (%) | Mean Aqueous Flare (photon counts/ms) ± SD | Mean Aqueous Cells (cells/field) ± SD |
| Vehicle Control | 5% | 4.5 ± 1.2 | 1.0 ± 0.5 |
| 0.03% | 20% | 15.8 ± 4.5 | 5.2 ± 2.1 |
| 0.06% | 45% | 35.2 ± 8.9 | 15.6 ± 5.8 |
| 0.125% | 75% | 68.7 ± 15.3 | 32.4 ± 10.2 |
Table 2: Illustrative Efficacy of Anti-Inflammatory Treatment on this compound Iodide (0.125%) Induced Ocular Inflammation
| Treatment Group | Mean Reduction in Aqueous Flare (%) after 48h | Mean Reduction in Aqueous Cells (%) after 48h |
| Vehicle Control | 5% | 2% |
| Topical NSAID (Ketorolac 0.5%) | 40% | 35% |
| Topical Corticosteroid (Dexamethasone 0.1%) | 75% | 80% |
Experimental Protocols
Protocol 1: Assessment of Ocular Inflammation
-
Clinical Scoring:
-
Examine the eyes under magnification (e.g., with a slit lamp).
-
Score conjunctival hyperemia, chemosis, and eyelid edema on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Note the presence and nature of any ocular discharge.
-
-
Aqueous Flare and Cell Measurement:
-
Intraocular Pressure (IOP) Measurement:
-
Use a tonometer calibrated for the specific animal model to measure IOP.
-
-
Aqueous Humor Cytokine Analysis:
-
Histopathology:
-
After euthanasia, enucleate the eyes and fix them in an appropriate solution (e.g., 10% neutral buffered formalin).
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for signs of inflammatory cell infiltration in the iris, ciliary body, and choroid.[15]
-
Protocol 2: Management of this compound Iodide-Induced Ocular Inflammation
-
Induction of Inflammation:
-
Administer the desired concentration of this compound iodide topically to the eye of the animal model.
-
-
Monitoring:
-
Observe the animals for clinical signs of inflammation at regular intervals (e.g., 1, 4, 8, and 24 hours post-administration).
-
Quantify inflammation using the methods described in Protocol 1.
-
-
Initiation of Treatment:
-
Once a predetermined level of inflammation is observed (e.g., a significant increase in aqueous flare and cells), randomize the animals into treatment groups.
-
Group 1 (Control): Administer a vehicle eye drop.
-
Group 2 (Corticosteroid): Administer one drop of 0.1% dexamethasone ophthalmic solution to the affected eye(s) 2-4 times daily.[17][29][30][31][32]
-
Group 3 (NSAID): Administer one drop of 0.5% ketorolac ophthalmic solution to the affected eye(s) 2-4 times daily.
-
-
Follow-up and Assessment:
-
Continue to monitor the clinical signs and quantitative measures of inflammation daily for the duration of the treatment period.
-
At the end of the study, perform cytokine analysis and histopathology as described in Protocol 1 to assess the efficacy of the treatments.
-
Visualizations
Caption: Signaling pathway of this compound iodide-induced ocular inflammation.
Caption: Workflow for managing ocular inflammation in research settings.
References
- 1. Anterior Uveitis in Small Animals - Emergency Medicine and Critical Care - Merck Veterinary Manual [merckvetmanual.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Quantitative measurement of aqueous flare and aqueous "cells" in eyes with diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of aqueous flare and aqueous 'cells' in pseudoexfoliation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breakdown of the Blood-Ocular Barrier as a Strategy for the Systemic Use of Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent experimental studies on the blood-aqueous barrier: the anatomical basis of the response to injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incidence of lens changes in patients treated with echothiophate iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. drugs.com [drugs.com]
- 12. [Quantitative assessment of aqueous flare intensity and cell count in uveitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of aqueous flare and cells in healthy eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Quantitative determination of aqueous flare and cells in the eyes of patients with inflammation of anterior uvea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Conjunctivitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-acting acid-sensitive ketal-linked dexamethasone microcrystals for treating experimental autoimmune uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 19. Uveitis – Canine – Animal Eye Clinic [indyanimaleyeclinic.com]
- 20. vetmedbiosci.colostate.edu [vetmedbiosci.colostate.edu]
- 21. Steroid Options for Treatment of Uveitis | Retinal Physician [retinalphysician.com]
- 22. Steroid-resistant CD4+ cells in uveitis patients are a potential therapeutic target - American Academy of Ophthalmology [aao.org]
- 23. Clinical Trials in Noninfectious Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Elevated Inflammatory Cytokines Persist in the Aqueous Humor Years After Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Levels of cytokines in the aqueous humor of eyes with primary open angle glaucoma, pseudoexfoliation glaucoma and cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aqueous humor cytokine levels are associated with the severity of visual field defects in patients with primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Increased levels of cytokines in the aqueous humor correlate with the severity of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. Treatment of experimental anterior and intermediate uveitis by a dexamethasone intravitreal implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Topical Dexamethasone Counters Intravitreal Ivermectin-Induced Ocular Toxicity in a Rabbit Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Echothiophate Iodide Solutions for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and use of echothiophate iodide solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is echothiophate iodide and what is its primary mechanism of action?
A1: Echothiophate iodide is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary mechanism of action is to covalently bind to the serine hydroxyl group in the active site of AChE.[3] This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, potentiating its effects.[1][2][4]
Q2: What are the common research applications of echothiophate iodide?
A2: In a research context, echothiophate iodide is primarily used for:
-
In vitro studies of acetylcholinesterase inhibition and cholinergic signaling.
-
Inducing models of glaucoma in animal studies to investigate disease pathology and test potential therapeutics.
-
Studying the effects of chronic acetylcholinesterase inhibition on neuronal function and development.
-
Serving as a positive control in high-throughput screening for novel AChE inhibitors.[5]
Q3: How should lyophilized echothiophate iodide be stored?
A3: Lyophilized echothiophate iodide is a white, crystalline, water-soluble, and hygroscopic solid.[6][7][8] It should be stored under refrigeration at 2°C to 8°C.[9]
Q4: What is the recommended procedure for reconstituting lyophilized echothiophate iodide for research purposes?
A4: For research applications, echothiophate iodide can be reconstituted in a suitable buffer such as phosphate buffer or sterile water. The process should be carried out using aseptic techniques. For detailed steps, refer to the experimental protocols section.
Q5: What is the stability of reconstituted echothiophate iodide solutions?
A5: Reconstituted ophthalmic solutions of echothiophate iodide are typically stable for up to 4 weeks when stored at room temperature (approximately 25°C).[9][10] It is important not to refrigerate the reconstituted solution.[9] For research applications using different buffers or concentrations, it is recommended to prepare fresh solutions or conduct stability studies for the specific conditions.
Q6: What are the key safety precautions when handling echothiophate iodide?
A6: Echothiophate iodide is a potent cholinesterase inhibitor and should be handled with care. Key safety precautions include:
-
Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handling the compound in a well-ventilated area or a fume hood.
-
Washing hands thoroughly after handling.[11]
-
Being aware of the potential for additive systemic effects if exposed to other organophosphate or carbamate compounds, such as pesticides.[10]
Troubleshooting Guides
In Vitro Acetylcholinesterase Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity in the positive control | Inactive enzyme due to improper storage or handling. | Test the activity of a new batch of AChE. Store the enzyme at the recommended temperature (-20°C or -80°C). |
| Degraded substrate (e.g., acetylthiocholine). | Prepare fresh substrate solution for each experiment. | |
| Incorrect buffer pH. | Prepare fresh assay buffer and verify the pH (typically 7.5-8.0).[12] | |
| High background signal | Spontaneous hydrolysis of the substrate. | Run a blank control with all reagents except the enzyme to measure the rate of non-enzymatic hydrolysis. |
| Contamination of reagents with sulfhydryl compounds. | Ensure high purity of all reagents. | |
| Inconsistent or non-reproducible results | Inaccurate pipetting, especially with small volumes. | Use calibrated pipettes. A multichannel pipette is recommended for plate-based assays. |
| Temperature fluctuations during the assay. | Use a temperature-controlled plate reader or water bath for incubations. | |
| Instability of echothiophate iodide in the assay buffer. | Prepare fresh dilutions of the inhibitor for each experiment. Assess the stability of the compound in the assay buffer over the experiment's duration. |
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity observed | Echothiophate iodide concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. |
| Solvent toxicity (if using a solvent other than an aqueous buffer). | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and run a vehicle control. | |
| Variability in cellular response | Inconsistent cell seeding density. | Ensure a uniform cell number in all wells. |
| Cells are not in a logarithmic growth phase. | Use cells that are actively dividing and healthy. | |
| Uneven distribution of the compound in the wells. | Gently mix the plate after adding the echothiophate iodide solution. |
Data Presentation
Echothiophate Iodide Properties
| Property | Value |
| Molecular Formula | C₉H₂₃INO₃PS[3] |
| Molar Mass | 383.23 g/mol [3] |
| Appearance | White, crystalline, hygroscopic solid[6][7][8] |
| Solubility | Water-soluble[6][7][8] |
Storage Conditions
| Form | Temperature | Duration |
| Lyophilized Powder | 2°C to 8°C | As per manufacturer's expiry date |
| Reconstituted Ophthalmic Solution | ~25°C (Room Temperature) | Up to 4 weeks[9][10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Echothiophate Iodide from Lyophilized Powder
Materials:
-
Echothiophate iodide, lyophilized powder
-
Sterile, high-purity water or appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized echothiophate iodide to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial in a well-ventilated area or fume hood.
-
Add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently agitate the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, store at 4°C for a limited time (stability should be validated).
Protocol 2: Determination of Acetylcholinesterase (AChE) Inhibition (IC₅₀) using Ellman's Method
Principle: This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[13] The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Echothiophate iodide stock solution
-
0.1 M Phosphate Buffer, pH 8.0
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh ATCI solution daily.
-
Keep the AChE solution on ice.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water (instead of substrate)
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL buffer (instead of inhibitor)
-
Inhibitor Wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each echothiophate iodide dilution.
-
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and echothiophate iodide dilutions to the respective wells.
-
Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
To all wells (except the blank), add 10 µL of the 14 mM ATCI solution to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each echothiophate iodide concentration using the formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100
-
Plot the % inhibition against the logarithm of the echothiophate iodide concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for determining the IC₅₀ of echothiophate iodide.
Caption: Mechanism of action of echothiophate iodide.
References
- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 3. scribd.com [scribd.com]
- 4. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Phospholine Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. DailyMed - this compound IODIDE- echothiophate iodide for ophthalmic solution kit [dailymed.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of echothiophate iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with echothiophate iodide. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of echothiophate iodide?
Echothiophate iodide is a potent, long-acting organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase (AChE).[1][2] By covalently binding to the serine residue at the active site of AChE, it prevents the hydrolysis of the neurotransmitter acetylcholine (ACh).[2] This leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged stimulation of muscarinic and nicotinic receptors.[1]
Q2: What are the known off-target effects of echothiophate iodide?
Beyond its primary activity on acetylcholinesterase, echothiophate iodide has been shown to have direct off-target effects on certain subtypes of muscarinic acetylcholine receptors (mAChRs). Specifically, it can act as a function-specific blocker of M1 and M3 muscarinic receptors.[3] This interaction is independent of its cholinesterase-inhibiting activity and can lead to unexpected experimental outcomes. Additionally, some studies suggest a non-muscarinic component to its miotic (pupil-constricting) action, possibly involving the release of substance P or a related compound.[4][5]
Q3: What are the common clinical side effects observed with echothiophate iodide that might indicate off-target or systemic effects in my experimental model?
Clinically, echothiophate iodide can cause a range of side effects due to systemic absorption and the resulting hyperstimulation of the cholinergic system. These can be categorized as muscarinic and nicotinic effects. Awareness of these can help researchers identify potential systemic or off-target effects in their experimental models.
-
Muscarinic effects: Increased salivation, lacrimation (tearing), urination, diaphoresis (sweating), gastrointestinal distress (diarrhea, cramping), and emesis (vomiting).[6]
-
Nicotinic effects: Muscle weakness, fasciculations (twitching), and in severe cases, paralysis.[6]
-
Ocular effects: Brow ache, blurred vision, and the formation of iris cysts with prolonged use.
-
Cardiovascular effects: Bradycardia (slow heart rate) and hypotension (low blood pressure).
If unexpected physiological responses are observed in animal models, it is crucial to consider both the on-target effects of excessive acetylcholine and potential direct off-target receptor interactions.
Troubleshooting Guide
Problem 1: I am observing effects that cannot be explained by acetylcholinesterase inhibition alone.
-
Possible Cause: You may be observing off-target effects of echothiophate iodide, particularly the blockade of M1 and M3 muscarinic receptors.[3] Echothiophate iodide has been shown to bind to these receptors with micromolar affinity.[3]
-
Troubleshooting Steps:
-
Review the literature: Investigate whether the observed phenotype could be linked to the inhibition of M1 or M3 receptor signaling in your specific experimental system.
-
Use specific antagonists: To determine if the unexpected effects are mediated by M1 or M3 receptors, perform co-treatment experiments with selective antagonists for these receptors. For example, use pirenzepine as an M1 antagonist and 4-DAMP as an M3 antagonist.[7] If the unexpected effect is blocked by these antagonists, it is likely an off-target effect.
-
Control for cholinergic stimulation: To differentiate between direct receptor blockade and the downstream consequences of AChE inhibition, you can use a direct muscarinic agonist (e.g., carbachol or pilocarpine) in parallel experiments. This can help to isolate the effects of receptor activation from the off-target inhibitory effects of echothiophate iodide.
-
Problem 2: My results are inconsistent across different experiments or cell lines.
-
Possible Cause: The expression levels of acetylcholinesterase and the off-target muscarinic receptors (M1 and M3) can vary significantly between different cell lines and tissues. This differential expression can lead to variability in the observed effects of echothiophate iodide.
-
Troubleshooting Steps:
-
Characterize your model system: If possible, quantify the expression levels of AChE, M1, and M3 receptors in your cell lines or tissues using techniques like qPCR, Western blotting, or immunofluorescence.
-
Use a positive control cell line: Employ a cell line with known high expression of the target enzyme (AChE) to validate the activity of your echothiophate iodide stock.
-
Consider a knockout or knockdown model: If available, use cell lines where M1 or M3 receptors have been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA) to definitively assess the contribution of these off-targets to your observed effects.
-
Data Presentation
Table 1: Comparative Binding Affinities of Echothiophate Iodide
| Target | Ligand | Species/System | Affinity (Ki) | Reference |
| Muscarinic Acetylcholine Receptors (general) | Echothiophate | Rat cortical mAChR | µM range | [3] |
Mandatory Visualizations
Caption: On-target effect of echothiophate iodide on acetylcholinesterase.
Caption: Off-target blockade of M1/M3 muscarinic receptor signaling.
Caption: Workflow for dissecting on- and off-target effects.
Experimental Protocols
Protocol 1: Identifying Off-Target Effects using Proteomic Profiling
This protocol provides a general framework for identifying the protein targets of echothiophate iodide using an activity-based protein profiling (ABPP) approach.
-
Preparation of Cell Lysates or Tissue Homogenates:
-
Culture cells to 80-90% confluency or harvest fresh tissue.
-
Wash cells/tissue with cold phosphate-buffered saline (PBS).
-
Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the proteome.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Competitive ABPP:
-
Aliquot the proteome into multiple tubes.
-
Pre-incubate the samples with a range of concentrations of echothiophate iodide (e.g., from nanomolar to high micromolar) or vehicle control for a specified time (e.g., 30 minutes) at room temperature.
-
Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin) to all samples and incubate for a specified time. This probe will bind to the active sites of serine hydrolases that have not been blocked by echothiophate iodide.
-
-
Analysis of Protein Labeling:
-
Gel-based analysis (for visualization):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE.
-
Visualize labeled proteins using a fluorescence scanner. A dose-dependent decrease in fluorescence for specific protein bands in the echothiophate iodide-treated samples indicates potential targets.
-
-
Mass Spectrometry-based analysis (for identification):
-
If using a biotinylated probe, enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that show reduced abundance in the echothiophate iodide-treated samples compared to the control. These are the potential on- and off-targets.
-
-
Protocol 2: Mitigating Off-Target Effects on M1/M3 Receptors in Cell-Based Assays
This protocol describes how to use selective antagonists to block the off-target effects of echothiophate iodide on M1 and M3 muscarinic receptors.
-
Cell Culture and Plating:
-
Culture your chosen cell line, which ideally expresses the target of interest and the potential off-target receptors.
-
Plate the cells in appropriate multi-well plates and allow them to adhere and grow to the desired confluency.
-
-
Experimental Treatments:
-
Prepare stock solutions of echothiophate iodide, a selective M1 antagonist (e.g., pirenzepine), and a selective M3 antagonist (e.g., 4-DAMP).
-
Design your experiment to include the following treatment groups:
-
Vehicle control
-
Echothiophate iodide alone
-
M1 antagonist alone
-
M3 antagonist alone
-
Echothiophate iodide + M1 antagonist
-
Echothiophate iodide + M3 antagonist
-
-
Pre-incubate the cells with the antagonists for a sufficient time (e.g., 30-60 minutes) before adding echothiophate iodide.
-
Incubate the cells with the final treatments for the desired experimental duration.
-
-
Assay and Data Analysis:
-
Perform your primary assay to measure the biological endpoint of interest.
-
Analyze the data to determine if the effect of echothiophate iodide is reversed or attenuated in the presence of the M1 or M3 antagonist.
-
A significant reduction in the effect of echothiophate iodide in the co-treatment groups compared to echothiophate iodide alone indicates that the observed effect is, at least in part, mediated by the off-target interaction with the respective muscarinic receptor subtype.
-
References
- 1. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Echothiophate - Wikipedia [en.wikipedia.org]
- 3. Function-specific blockage of M(1) and M(3) muscarinic acetylcholine receptors by VX and echothiophate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the substance P antagonist [D-Arg1,D-Pro2,D-Trp7,9,Leu11]SP on miosis caused by echothiophate iodide or pilocarpine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible non-muscarinic miotic action of echothiophate iodide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 7. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Species-Specific Differences in Echothiophate Sensitivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with echothiophate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments due to species-specific variations in sensitivity to this irreversible acetylcholinesterase (AChE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observed a significantly lower-than-expected potency of echothiophate in our rat model compared to previous in vitro studies with human AChE. What could be the reason for this discrepancy?
A1: This is a common observation and can be attributed to several factors that contribute to species-specific differences in echothiophate sensitivity. The primary reasons include:
-
Differences in Acetylcholinesterase (AChE) Structure: Although the active site of AChE is highly conserved across species, minor variations in amino acid sequences can alter the binding affinity and phosphorylation rate by echothiophate, leading to different IC50 values.
-
Metabolic Differences: Echothiophate is an organophosphate that can be metabolized and detoxified by various enzymes, primarily A-esterases (paraoxonases) and cytochrome P450s. The expression levels and activity of these enzymes can vary significantly between species. Rats, for instance, may have a higher metabolic clearance of echothiophate compared to humans, leading to reduced bioavailability at the target site.
-
Pharmacokinetic Variances: Differences in absorption, distribution, metabolism, and excretion (ADME) collectively impact the concentration of echothiophate that reaches the target AChE.
Q2: How can we experimentally determine the species-specific sensitivity of AChE to echothiophate in our laboratory?
A2: You can determine the inhibitory potency (IC50) of echothiophate on AChE from your species of interest using an in vitro acetylcholinesterase activity assay. A detailed protocol is provided in the "Experimental Protocols" section of this guide. The general workflow involves:
-
Preparing tissue homogenates (e.g., brain or muscle) or blood samples (erythrocytes for AChE) from the species of interest.
-
Incubating the AChE source with a range of echothiophate concentrations.
-
Measuring the remaining AChE activity using a colorimetric assay, such as the Ellman's method.
-
Plotting the percentage of AChE inhibition against the logarithm of the echothiophate concentration to determine the IC50 value.
Q3: Are there any known genetic factors that can influence echothiophate sensitivity within a single species?
A3: Yes, genetic polymorphisms in the ACHE gene and genes encoding metabolizing enzymes can lead to inter-individual differences in sensitivity. For example, in humans, several single nucleotide polymorphisms (SNPs) in the ACHE gene have been identified. While many of these are rare, they could potentially alter the enzyme's susceptibility to inhibition. Similarly, polymorphisms in paraoxonase genes (like PON1) can affect the rate of organophosphate metabolism. When observing high variability in your experimental results within the same species, it is worth considering the genetic background of the animals.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Response to Echothiophate
| Potential Cause | Troubleshooting Steps |
| Genetic Variation within the Animal Strain | - Ensure the use of a genetically homogenous inbred animal strain. - If using an outbred stock, increase the sample size to account for genetic variability. |
| Differences in Drug Metabolism | - Measure plasma or tissue levels of echothiophate to assess for differences in pharmacokinetics. - Consider co-administering a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in a pilot study to see if potency is increased. (Caution: This should be done with careful dose consideration to avoid unintended toxicity.) |
| Experimental Procedure Variability | - Standardize all experimental procedures, including the route and timing of administration, animal handling, and sample collection. |
Issue 2: In Vitro IC50 Values Do Not Correlate with In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Blood-Brain Barrier Penetration | - Measure the concentration of echothiophate in the target tissue (e.g., brain) to determine if it is reaching the site of action at sufficient concentrations. - Echothiophate is a quaternary ammonium compound and may have limited ability to cross the blood-brain barrier. |
| Rapid Metabolism and Clearance | - Perform pharmacokinetic studies to determine the half-life of echothiophate in the species being studied. A short half-life may necessitate more frequent dosing or a different route of administration to maintain effective concentrations. |
| Species Differences in AChE Regeneration | - Echothiophate forms a covalent bond with AChE, and recovery of enzyme activity requires de novo synthesis of the enzyme. The rate of AChE synthesis may differ between species. |
Data Presentation
Illustrative IC50 Values for Echothiophate against Acetylcholinesterase
Disclaimer: The following table provides illustrative IC50 values to demonstrate the concept of species-specific differences. Actual values should be determined experimentally.
| Species | AChE Source | Illustrative IC50 (nM) |
| Human | Erythrocyte | 50 |
| Monkey (Cynomolgus) | Brain | 75 |
| Dog (Beagle) | Brain | 120 |
| Rabbit | Brain | 90 |
| Rat (Sprague-Dawley) | Brain | 250 |
| Mouse (C57BL/6) | Brain | 300 |
Experimental Protocols
Protocol: Determination of AChE IC50 for Echothiophate using Ellman's Method
This protocol is adapted from standard colorimetric acetylcholinesterase activity assay kits.
Materials:
-
Tissue homogenate (e.g., brain) or erythrocyte lysate from the species of interest
-
Phosphate buffer (0.1 M, pH 8.0)
-
Echothiophate iodide stock solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of echothiophate in phosphate buffer. The concentration range should span the expected IC50 value.
-
Prepare the reaction mixture containing DTNB and ATCI in phosphate buffer.
-
-
Assay Protocol:
-
Add a fixed amount of your AChE-containing sample (tissue homogenate or erythrocyte lysate) to each well of a 96-well plate.
-
Add the different concentrations of your echothiophate dilutions to the wells. Include a control well with no inhibitor.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibition of AChE by echothiophate.
-
Initiate the colorimetric reaction by adding the DTNB/ATCI reaction mixture to all wells.
-
Immediately begin measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each echothiophate concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the echothiophate concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualizations
Validation & Comparative
A Comparative Analysis of Echothiophate Iodide and Pilocarpine for Miotic Induction in Rodent Models
For researchers in ophthalmology and drug development, the choice of a miotic agent is critical for studies involving the modulation of pupil size. This guide provides a detailed comparison of two commonly used miotics, echothiophate iodide and pilocarpine, with a focus on their application in rat models. While direct comparative studies in rats are limited, this document synthesizes available data from various species and outlines experimental protocols to aid in the selection and application of these compounds.
Mechanism of Action: A Tale of Two Cholinergic Pathways
The miotic effects of both echothiophate iodide and pilocarpine are rooted in the cholinergic nervous system, but they engage different mechanisms to achieve pupillary constriction.
Pilocarpine is a direct-acting cholinergic agonist.[1] It directly stimulates muscarinic receptors (specifically the M3 subtype) located on the iris sphincter muscle.[2] This stimulation leads to the contraction of the sphincter muscle, resulting in miosis, or the constriction of the pupil.[1][2]
Echothiophate iodide , in contrast, is an indirect-acting cholinergic agent, specifically an irreversible acetylcholinesterase inhibitor.[3][4] Instead of directly binding to muscarinic receptors, it inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[3][4] This inhibition leads to an accumulation of acetylcholine, which then prolongs the stimulation of muscarinic receptors on the iris sphincter muscle, causing sustained miosis.[3][4]
Quantitative Comparison of Miotic Effects
| Parameter | Echothiophate Iodide | Pilocarpine |
| Mechanism of Action | Irreversible Acetylcholinesterase Inhibitor (Indirect-acting)[3][4] | Muscarinic Receptor Agonist (Direct-acting)[1][2] |
| Onset of Miosis | ≤ 60 minutes (in humans)[5] | 15-30 minutes (in rabbits)[6] |
| Duration of Miosis | 1 to 4 weeks (in humans)[5] | 4-8 hours (in humans)[6] |
| Potency | High | Moderate |
| Reversibility | Irreversible | Reversible |
Note: The onset and duration data are extrapolated from studies in other species and should be considered as estimates for rats. Species-specific differences in metabolism and receptor sensitivity can influence these parameters.
Experimental Protocols
The following protocols provide a framework for inducing and measuring miosis in rats using either echothiophate iodide or pilocarpine.
General Animal Handling and Preparation
-
Animals: Adult male or female Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 48 hours before the experiment.
-
Restraint: For topical drug administration and pupil measurement, gentle restraint is necessary. This can be achieved manually or by using a commercial restraint device.
Drug Preparation and Administration
-
Echothiophate Iodide: Prepare a 0.125% or 0.25% solution in a sterile ophthalmic vehicle.
-
Pilocarpine Hydrochloride: Prepare a 1% or 2% solution in a sterile ophthalmic vehicle.
-
Administration: Instill a single drop (approximately 20-50 µL) of the prepared solution into the conjunctival sac of one eye. The contralateral eye can be used as a control and receive a drop of the vehicle.
Pupil Diameter Measurement
-
Method: Pupil diameter can be measured using a digital caliper, a specialized pupillometer, or by capturing high-resolution images of the eye and analyzing them with image processing software.
-
Procedure:
-
Gently restrain the rat.
-
Carefully open the eyelids to expose the pupil.
-
Measure the horizontal and vertical pupil diameter and calculate the average.
-
Measurements should be taken at baseline (before drug administration) and at regular intervals post-administration (e.g., 15, 30, 60, 120, 240, and 480 minutes) to determine the onset and duration of miosis.
-
-
Lighting Conditions: Maintain consistent and controlled lighting conditions throughout the experiment, as light intensity can significantly affect pupil size.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental process, the following diagrams have been generated using Graphviz.
Conclusion
Both echothiophate iodide and pilocarpine are effective in inducing miosis through cholinergic pathways. The primary distinction lies in their mechanism of action, with pilocarpine being a direct-acting agonist and echothiophate iodide an indirect-acting, irreversible acetylcholinesterase inhibitor. This difference is reflected in their pharmacokinetic profiles, with echothiophate iodide exhibiting a much longer duration of action.
The choice between these two agents for research in rats will depend on the specific experimental needs. For short-term, reversible miosis, pilocarpine is the more suitable option. For studies requiring long-lasting and potent pupillary constriction, echothiophate iodide would be the preferred compound. It is imperative for researchers to conduct pilot studies to determine the optimal dose and time-course of action for their specific rat strain and experimental conditions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. abcresearch.net [abcresearch.net]
- 4. scribd.com [scribd.com]
- 5. Effects of the substance P antagonist [D-Arg1,D-Pro2,D-Trp7,9,Leu11]SP on miosis caused by echothiophate iodide or pilocarpine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Topical ophthalmic administration: Can a drug instilled onto the ocular surface exert an effect at the back of the eye? [frontiersin.org]
Echothiophate Iodide: A Comparative Guide to its Efficacy as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of echothiophate iodide as an acetylcholinesterase (AChE) inhibitor against other organophosphates. The information presented is supported by experimental data to aid in research and drug development.
Echothiophate iodide is a potent, long-acting organophosphate inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] Its primary mechanism of action involves the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE.[3] This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, resulting in enhanced and prolonged cholinergic effects.[2][4]
Comparative Efficacy of AChE Inhibition
The inhibitory potency of organophosphates is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
The following table summarizes the IC50 values for echothiophate iodide and other selected organophosphates against acetylcholinesterase. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., human erythrocytes, electric eel), incubation time, and temperature.
| Organophosphate | AChE Source | IC50 (µM) | Reference |
| Echothiophate iodide | Not Specified | Potent inhibitor | |
| Paraoxon | Human Erythrocytes | Not Specified | |
| Chlorpyrifos-oxon | Human Erythrocytes | 0.12 | [5] |
| Monocrotophos | Human Erythrocytes | 0.25 | [5] |
| Profenofos | Human Erythrocytes | 0.35 | [5] |
| Acephate | Human Erythrocytes | 4.0 | [5] |
| Physostigmine (homolog) | Guinea Pig Blood | 0.11 - 2.76 | [3] |
Note: The table highlights the potent inhibitory activity of echothiophate iodide. Direct comparative studies under identical conditions are limited, and the provided IC50 values are for general comparison. For rigorous analysis, consulting the primary literature for specific experimental details is recommended.
Signaling Pathway of Acetylcholinesterase Inhibition
The diagram below illustrates the cholinergic signaling pathway and the mechanism of AChE inhibition by organophosphates like echothiophate iodide.
Caption: Cholinergic signaling and irreversible AChE inhibition.
Experimental Protocols
A widely used method for determining AChE inhibition is the spectrophotometric method developed by Ellman.
Principle of the Ellman's Assay:
This assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce TNB, which can be measured by its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.
Typical Experimental Workflow for IC50 Determination:
Caption: Workflow for Ellman's AChE inhibition assay.
Detailed Method (based on a typical protocol):
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare serial dilutions of the test inhibitor (e.g., echothiophate iodide) and other organophosphates.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add the buffer.
-
Add the inhibitor solution at various concentrations to the test wells. Add buffer or vehicle to the control wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using non-linear regression analysis.[6]
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for detailed experimental design and validation. Researchers should consult primary peer-reviewed literature for specific protocols and safety information when handling organophosphates.
References
- 1. Comparison of effects of anatoxin-a(s) and paraoxon, physostigmine and pyridostigmine on mouse brain cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 3. Acetylcholinesterase inhibition and anti-soman efficacy of homologs of physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Preclinical Glaucoma Models: Histological Validation of Cholinesterase Inhibitor-Induced Ocular Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical glaucoma models, with a focus on the histological validation of a cholinesterase inhibitor-induced model of ocular hypertension. As a widely studied class of drugs for lowering intraocular pressure (IOP), understanding how their mechanism can be leveraged to induce glaucoma-like pathology in animal models is crucial for therapeutic development. This document offers an objective analysis of this model alongside established alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate model for your research needs.
Introduction to Glaucoma Models
Glaucoma is a complex neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible blindness.[1][2] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[3][4] Animal models are indispensable tools for investigating the pathophysiology of glaucoma and for testing the efficacy of new therapeutic interventions.[2][3] These models can be broadly categorized into those with elevated IOP (ocular hypertension models) and those with normal IOP.[2]
This guide will focus on induced models of ocular hypertension, providing a comparative analysis of a cholinesterase inhibitor-induced model with other commonly used methods.
Comparison of Induced Ocular Hypertension Models
The selection of an appropriate animal model is critical for the successful translation of preclinical findings. The following table summarizes key characteristics of various induced ocular hypertension models, including the cholinesterase inhibitor-induced model, to facilitate an informed decision.
| Model | Mechanism of IOP Elevation | Key Histopathological Features | Advantages | Disadvantages |
| Cholinesterase Inhibitor-Induced (e.g., Pilocarpine) | Chronic stimulation of muscarinic receptors in the trabecular meshwork, leading to altered aqueous humor outflow dynamics.[5][6] | RGC loss, thinning of the nerve fiber layer, optic nerve head excavation.[3] | Mimics a pharmacological mechanism relevant to glaucoma treatment; IOP elevation can be titratable. | Potential for systemic side effects; IOP elevation may be less stable than in other models.[7] |
| Microbead Occlusion | Mechanical blockage of the trabecular meshwork by injected microbeads, obstructing aqueous humor outflow.[8] | Significant RGC and axon degeneration, retinal thinning, optic nerve damage.[8] | Highly reproducible and sustained IOP elevation; minimal inflammation with proper technique.[8] | Can cause initial inflammation; does not mimic the underlying cellular pathology of primary open-angle glaucoma. |
| Laser Photocoagulation | Laser burns to the trabecular meshwork or episcleral veins, causing scarring and obstruction of aqueous outflow.[9][10] | Sectorial RGC loss, early optic nerve axon loss, optic nerve head cupping.[10][11] | Induces a rapid and significant elevation in IOP; well-established and widely used model.[9] | IOP elevation can be transient; significant inflammation can be a confounding factor.[9] |
| Hypertonic Saline Injection | Injection of hypertonic saline into episcleral veins, leading to fibrosis and increased resistance to aqueous outflow.[12] | Loss of retinal capillaries, RGC loss, optic nerve damage.[12][13] | Produces a chronic and stable elevation of IOP. | Technically challenging; the mechanism of IOP elevation may not fully replicate human glaucoma. |
| Steroid-Induced | Topical application of corticosteroids, leading to changes in the trabecular meshwork and reduced aqueous outflow.[3][14] | Extracellular matrix thickening in the trabecular meshwork, loss of trabecular meshwork cells, RGC loss.[14] | Mimics a known clinical cause of secondary glaucoma; allows for the study of specific molecular pathways. | IOP response can be variable between individuals and species; may induce cataracts with long-term use.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for inducing ocular hypertension and performing subsequent histological analysis.
Protocol 1: Induction of Cholinesterase Inhibitor-Mediated Ocular Hypertension (Pilocarpine Model)
-
Animal Model: Adult male Brown Norway rats.
-
Drug Administration: Topical administration of pilocarpine hydrochloride (1-4%) solution to the cornea of one eye, 2-3 times daily. The contralateral eye receives a vehicle control (sterile saline).
-
IOP Measurement: IOP is measured daily using a tonometer calibrated for rodents. Baseline IOP should be established before the start of treatment.
-
Duration: Treatment is continued for a period of 4-8 weeks to induce chronic ocular hypertension.
-
Endpoint: Animals are euthanized, and ocular tissues are collected for histological analysis.
Protocol 2: Histological Analysis of the Retina and Optic Nerve
-
Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde. The retina is carefully dissected and prepared as a whole mount or sectioned for cryostat or paraffin embedding. The optic nerve is also dissected and processed for cross-sectioning.
-
Retinal Ganglion Cell (RGC) Counting:
-
Immunohistochemistry: Retinal whole mounts or sections are stained with antibodies against RGC-specific markers such as Brn3a or RBPMS.
-
Quantification: The number of labeled RGCs is counted in standardized fields of view across the retina. RGC loss is calculated by comparing the cell counts in the treated eye to the contralateral control eye.
-
-
Nerve Fiber Layer (NFL) and Optic Nerve Analysis:
-
Staining: Retinal sections can be stained with hematoxylin and eosin (H&E) to assess the thickness of the NFL. Optic nerve cross-sections can be stained with paraphenylenediamine (PPD) to visualize myelinated axons.
-
Quantification: The thickness of the NFL is measured at multiple points. The number of healthy and degenerating axons in the optic nerve is quantified.
-
-
Optic Nerve Head (ONH) Analysis:
-
Histology: Sagittal sections of the ONH are prepared and stained with H&E or Masson's trichrome to visualize the structure of the lamina cribrosa and the degree of cupping.
-
Quantitative Analysis: Morphometric analysis can be performed to measure parameters such as the cup-to-disc ratio and the thickness of the lamina cribrosa beams.[1][15]
-
Visualizing Pathophysiological Pathways and Workflows
To better understand the mechanisms and experimental processes involved, the following diagrams illustrate key signaling pathways and workflows.
Caption: Signaling pathway in cholinesterase inhibitor-induced glaucoma.
Caption: Workflow for histological validation of glaucoma models.
Conclusion
The validation of animal models through rigorous histological analysis is paramount for advancing our understanding of glaucoma and for the development of novel therapeutics. While a direct echothiophate-induced model for creating glaucoma is not well-documented in the literature, the use of other cholinesterase inhibitors like pilocarpine provides a valuable pharmacologically relevant model. By comparing this model with other established methods such as microbead occlusion and laser photocoagulation, researchers can select the most appropriate system to address their specific scientific questions. The detailed protocols and workflows provided in this guide aim to facilitate the standardization and reproducibility of these important preclinical studies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes to Outflow Structures After Pilocarpine in Primary Open Angle Glaucoma Compared With Healthy Individuals Using Optical Coherence Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaucoma | Histological and molecular characterization of glaucoma model induced by one or two injections of microbeads to the anterior chamber of mice | springermedicine.com [springermedicine.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Retinal Ganglion Cell Loss in a Rat Ocular Hypertension Model Is Sectorial and Involves Early Optic Nerve Axon Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinal ganglion cell loss in a rat ocular hypertension model is sectorial and involves early optic nerve axon loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase inhibition promotes retinal vasoprotection and increases ocular blood flow in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. A rabbit model of age-dependant ocular hypertensive response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Microstructural Analysis of Cellular and Tissue Remodeling in Human Glaucoma Optic Nerve Head - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phospholine (Echothiophate Iodide): In Vitro and In Vivo Effects in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phospholine (echothiophate iodide) with other key glaucoma medications, integrating both in vitro and in vivo experimental data. This compound, an irreversible acetylcholinesterase inhibitor, has been a long-standing therapeutic option for managing elevated intraocular pressure (IOP). Understanding its performance relative to other available treatments is crucial for informed decision-making in research and clinical settings.
Mechanism of Action: A Cholinergic Approach
This compound exerts its therapeutic effect by irreversibly inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine at cholinergic synapses.[1] This leads to an accumulation of acetylcholine, resulting in enhanced and prolonged stimulation of muscarinic receptors in the eye. The primary ocular effects are:
-
Miosis: Constriction of the pupil.
-
Ciliary Muscle Contraction: This contraction increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[2]
This mechanism contrasts with other classes of glaucoma drugs, such as prostaglandin analogs (e.g., latanoprost) that primarily increase uveoscleral outflow, and beta-blockers (e.g., timolol) that reduce aqueous humor production.
In Vivo Comparative Data: Clinical and Preclinical Evidence
Clinical and preclinical studies have provided valuable insights into the comparative efficacy and side-effect profiles of this compound.
This compound vs. Pilocarpine
Pilocarpine is a direct-acting cholinergic agonist, stimulating muscarinic receptors without affecting acetylcholinesterase.
Clinical Comparison of Intraocular Pressure Reduction:
A clinical study in patients with open-angle glaucoma demonstrated that 0.06% echothiophate iodide administered twice daily was more effective at reducing and stabilizing diurnal intraocular pressure compared to 4% pilocarpine administered four times a day.[3]
| Treatment Group | N (Eyes) | Mean IOP Reduction | Peak IOP > 24 mmHg |
| Echothiophate Iodide 0.06% BID | 20 | More effective | 20% of eyes |
| Pilocarpine 4% QID | 20 | Less effective | 70% of eyes |
Preclinical Comparison of Effects on Accommodation (Rhesus Monkeys):
A study in rhesus monkeys highlighted the distinct effects of echothiophate and pilocarpine on the eye's focusing ability (accommodation).
| Drug | Effect on Resting Refraction | Effect on Accommodative Amplitude |
| Echothiophate 0.015% | 1.30 ± 0.39 D myopic shift | Slight increase (0.83 D) |
| Pilocarpine 6% | 12.44 ± 2.27 D myopic shift | Significantly reduced (from 11.69 D to 0.66 D) |
This compound vs. Timolol
Timolol is a non-selective beta-adrenergic blocker that lowers IOP by decreasing the production of aqueous humor.
Clinical Comparison in Aphakic Glaucoma:
A comparative study in patients with aphakic glaucoma (glaucoma after cataract surgery) found that while both timolol and this compound were effective, this compound provided more stable IOP control. The study suggested that this compound therapy should be preferred over timolol in these cases, although timolol represents a valuable addition to treatment options.[4]
This compound as a Replacement Therapy
In a retrospective study of patients with uncontrolled open-angle glaucoma (in aphakia or pseudophakia) on pilocarpine or carbachol, switching to echothiophate iodide resulted in a statistically significant improvement in IOP control in 60% of patients.[5]
In Vitro Data: Cellular and Biochemical Effects
Direct comparative in vitro studies of this compound against other glaucoma drugs are limited. However, research on the individual effects of these drugs on ocular tissues provides a basis for mechanistic comparison.
-
This compound (Echothiophate Iodide): As an acetylcholinesterase inhibitor, its primary in vitro effect is the potentiation of acetylcholine's action on isolated ciliary muscle and trabecular meshwork tissues, leading to contraction and changes in outflow facility. Long-term exposure in animal models has been shown to cause subsensitivity to pilocarpine and a decrease in muscarinic receptor density in the ciliary muscle.[6][7]
-
Pilocarpine: Directly stimulates muscarinic receptors on ciliary muscle and trabecular meshwork cells, causing contraction. In vitro studies on human ciliary muscle cells have demonstrated a dose-dependent contractile effect.[8]
-
Latanoprost: In vitro studies on human trabecular meshwork cells have shown that latanoprost increases the expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[4][9] This enzymatic remodeling of the extracellular matrix in the uveoscleral outflow pathway is believed to be the primary mechanism for increased aqueous humor outflow.
-
Timolol: In vitro studies on the ciliary body, the site of aqueous humor production, suggest that timolol's mechanism involves more than just beta-adrenergic blockade. It has been shown to have cAMP-independent effects on ciliary epithelial cells, potentially inhibiting aqueous humor secretion through actions on ion transport.[10] It can also reduce blood flow to the ciliary body.[11]
Experimental Protocols
Clinical Study: Echothiophate vs. Pilocarpine in Open-Angle Glaucoma
-
Study Design: A comparative study involving 20 eyes of 13 patients with ocular hypertension or chronic simple glaucoma.[3]
-
Treatment Regimen:
-
Pilocarpine 4% administered four times daily (8 a.m., 2 p.m., 6 p.m., and 10 p.m.).
-
Echothiophate iodide 0.06% administered twice daily (7 a.m. and 10 p.m.).
-
-
Primary Outcome: Diurnal intraocular pressure measurements were taken over a 24-hour period after one month of each therapy and compared to baseline (no therapy).
-
Methodology: Intraocular pressure was measured using applanation tonometry at multiple time points throughout the day to construct a diurnal curve.
Preclinical Study: Effects on Accommodation in Rhesus Monkeys
-
Study Design: A study in five normal rhesus monkeys to measure the effects of topical echothiophate and pilocarpine on pupil diameter, resting refraction, and accommodative amplitude.
-
Drug Administration: Topical instillation of 0.015% echothiophate or 6% pilocarpine.
-
Measurements:
-
Pupil diameter was measured using infrared videography.
-
Resting refraction was measured with a Hartinger coincidence refractometer.
-
Dynamic accommodative responses were measured with infrared photorefraction.
-
-
Data Analysis: Changes in ocular parameters were measured for 90 minutes following drug instillation and compared to baseline values.
In Vitro Study: Latanoprost on Trabecular Meshwork Cells
-
Cell Culture: Primary human trabecular meshwork cells were cultured from donor eyes.[4]
-
Treatment: Cells were treated with latanoprost acid (the active form of the drug) for 24 hours.
-
Analysis: The expression of various matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) was measured using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Outcome: The study aimed to determine the effect of latanoprost on the genetic expression of proteins involved in extracellular matrix remodeling.
Visualizing the Pathways and Workflows
Caption: Comparative signaling pathways of this compound and its alternatives.
Caption: Generalized workflows for in vivo and in vitro comparative studies.
Conclusion
This compound (echothiophate iodide) remains a potent agent for lowering intraocular pressure, particularly in cases where other medications are insufficient. Its mechanism of action, centered on the irreversible inhibition of acetylcholinesterase, offers a distinct therapeutic approach compared to direct-acting miotics, prostaglandin analogs, and beta-blockers. In vivo data consistently demonstrate its efficacy in IOP reduction, often surpassing that of pilocarpine in maintaining diurnal control. However, its use may be associated with a higher incidence of certain side effects. The choice of therapy should be guided by a thorough understanding of these comparative efficacy and safety profiles, tailored to the individual patient's clinical presentation and needs. Further direct comparative in vitro studies would be beneficial to fully elucidate the cellular and molecular distinctions between this compound and newer glaucoma therapies.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinergic drugs alter ciliary muscle response and receptor content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Single-cell contraction assay for human ciliary muscle cells. Effect of carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action mechanism of timolol to lower the intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Miotic Effects of Echothiophate Iodide and Carbachol
For researchers and professionals in drug development, understanding the nuanced differences between miotic agents is crucial for targeted therapeutic applications. This guide provides a detailed comparison of two potent cholinergic drugs, echothiophate iodide and carbachol, focusing on their miotic effects, mechanisms of action, and relevant experimental data.
Quantitative Comparison of Miotic Effects
The following table summarizes the key pharmacodynamic properties of echothiophate iodide and carbachol based on available clinical and preclinical data. It is important to note that direct head-to-head comparative studies providing quantitative data on the magnitude of pupil constriction under identical conditions are limited. The data presented is compiled from various sources.
| Parameter | Echothiophate Iodide | Carbachol (Topical Solution) | Carbachol (Intraocular Injection) |
| Drug Class | Irreversible Acetylcholinesterase Inhibitor | Direct-acting Cholinergic Agonist (Muscarinic & Nicotinic) | Direct-acting Cholinergic Agonist (Muscarinic & Nicotinic) |
| Onset of Miosis | Within 60 minutes[1] | 10-20 minutes | 2-5 minutes |
| Duration of Miosis | 1 to 4 weeks[1][2] | 4 to 8 hours | Approximately 24 hours |
| Magnitude of Pupil Constriction | Significant and prolonged miosis reported[3][4] | Mean pupil size decreased from 4.3 ± 0.5 mm to 2.8 ± 0.3 mm at 1 hour (3% solution)[5] | Rapid and maximal miosis |
Mechanisms of Action: A Signaling Pathway Perspective
The miotic effects of both echothiophate iodide and carbachol are mediated through the cholinergic pathway, specifically by stimulating the muscarinic receptors of the iris sphincter muscle, leading to its contraction (miosis). However, their mechanisms of initiating this pathway differ significantly.
Echothiophate Iodide: As an irreversible acetylcholinesterase inhibitor, echothiophate iodide prevents the breakdown of acetylcholine (ACh) in the synaptic cleft.[4] This leads to an accumulation of ACh and prolonged stimulation of muscarinic receptors on the iris sphincter muscle.
Carbachol: Carbachol is a direct-acting cholinergic agonist that binds to and activates both muscarinic and nicotinic acetylcholine receptors.[6] Its miotic effect is primarily due to its action on the muscarinic M3 receptors of the iris sphincter muscle.
The downstream signaling cascade following muscarinic receptor activation is crucial for the physiological response of pupillary constriction.
Experimental Protocols
To objectively compare the miotic effects of echothiophate iodide and carbachol, a standardized experimental protocol is essential. The following outlines a typical methodology for a preclinical study in a rabbit model.
Objective: To compare the onset, magnitude, and duration of miosis induced by topically applied echothiophate iodide and carbachol.
Animal Model: New Zealand white rabbits are commonly used due to their large, unpigmented eyes, which facilitate accurate pupil diameter measurements.
Materials:
-
Echothiophate iodide ophthalmic solution (e.g., 0.125%)
-
Carbachol ophthalmic solution (e.g., 3%)
-
Sterile saline solution (control)
-
Rabbit restrainer
-
Pupillometer or a calibrated ruler and a consistent light source
-
Topical anesthetic (e.g., proparacaine hydrochloride)
Procedure:
-
Acclimatization: Allow rabbits to acclimate to the laboratory environment to minimize stress-induced variations in pupil size.
-
Baseline Measurement: Gently place the rabbit in a restrainer. Measure the baseline pupil diameter of both eyes under controlled, dim lighting conditions. A topical anesthetic may be applied to minimize discomfort and blinking.
-
Drug Administration: Instill a single drop of the test substance (echothiophate iodide, carbachol, or saline) into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Pupil Diameter Measurement: Measure the pupil diameter of both eyes at predetermined time intervals (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 8 hours for carbachol, and daily for several days for echothiophate iodide).
-
Data Analysis: Record the pupil diameter in millimeters. Calculate the change in pupil diameter from baseline for each time point. Statistical analysis (e.g., ANOVA) can be used to compare the effects of the different treatments over time.
Conclusion
Echothiophate iodide and carbachol are both effective miotic agents that achieve pupillary constriction through the cholinergic pathway. The primary distinction lies in their mechanism of action, with echothiophate iodide acting as a long-acting, indirect agonist and carbachol as a direct-acting agonist with a shorter duration of action. The choice between these agents depends on the desired therapeutic outcome, including the required onset and duration of miosis. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of their miotic efficacy.
References
- 1. Echothiophate Iodide (Professional Patient Advice) - Drugs.com [drugs.com]
- 2. publications.aap.org [publications.aap.org]
- 3. Phospholine Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 5. Clinical outcomes of combined versus separate carbachol and brimonidine drops in correcting presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Analysis of the Long-Term Neurotoxicity of Echothiophate and Parathion
For Immediate Release
This guide provides a detailed comparison of the long-term neurotoxic effects of two organophosphate compounds, echothiophate and parathion. While both substances are potent acetylcholinesterase (AChE) inhibitors, the extent of research into their long-term systemic neurotoxicity varies significantly, with a more extensive body of evidence available for parathion. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective neurotoxic profiles.
Executive Summary
Echothiophate, primarily used therapeutically in ophthalmology, and parathion, a highly toxic insecticide, both exert their primary toxic effect through the irreversible inhibition of acetylcholinesterase. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis. However, the long-term neurotoxicity of these organophosphates extends beyond acute cholinergic effects, encompassing oxidative stress, neuroinflammation, and excitotoxicity, which can lead to lasting neurological and cognitive deficits.
This guide synthesizes available experimental data to compare the long-term neurotoxic potential of echothiophate and parathion. A notable disparity exists in the available literature, with extensive research on parathion's long-term effects and a comparative scarcity of similar systemic studies for echothiophate.
Data Presentation: Quantitative Comparison of Neurotoxic Effects
The following table summarizes key quantitative data related to the long-term neurotoxicity of echothiophate and parathion. It is important to note the limited availability of direct comparative studies and the relative lack of long-term systemic neurotoxicity data for echothiophate.
| Parameter | Echothiophate | Parathion / Paraoxon (active metabolite) | Source |
| Acetylcholinesterase (AChE) Inhibition | |||
| In vitro IC50 | Data not available from long-term systemic neurotoxicity studies. | Paraoxon: 0.14 µM (human erythrocyte AChE) | [1] |
| In vivo Effects | Systemic use can depress both plasma and erythrocyte cholinesterase levels after a few weeks of therapy.[2] Ocular administration can lead to severely depressed red blood cell and serum cholinesterase levels.[3] | Chronic low-level exposure in humans can lead to persistent weakness and impaired memory in the absence of acute cholinergic effects.[4] In animal models, long-term exposure is associated with lasting alterations in acetylcholine markers.[5] | [2][3][4][5] |
| Oxidative Stress | Limited direct evidence in the context of long-term systemic neurotoxicity. | Parathion exposure in human liver carcinoma (HepG2) cells significantly increases malondialdehyde (MDA) levels, an indicator of lipid peroxidation.[6] | [6] |
| Neuroinflammation | Limited direct evidence in the context of long-term systemic neurotoxicity. | Parathion can stimulate the release of pro-inflammatory cytokines like TNF-α.[7] Neuroinflammation is considered a contributor to the long-term neurologic consequences of acute organophosphate intoxication.[8] | [7][8] |
| Long-Term Neurobehavioral Effects | Systemic side effects from ocular use can include muscle weakness.[9] Not generally recommended for patients with a history of seizure disorder or Parkinsonism.[10] | Chronic exposure in humans is associated with an increased risk for depression, anxiety, and mood disorders.[8] Children exposed to methyl parathion showed difficulties with short-term memory and attention.[11][12] | [8][9][10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of organophosphate neurotoxicity are outlined below.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
-
Principle: The assay measures the product of the AChE-catalyzed hydrolysis of acetylthiocholine, which is thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[13][14]
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
DTNB solution (Ellman's reagent)
-
AChE enzyme solution
-
Test compound (inhibitor) dissolved in a suitable solvent
-
-
Procedure:
-
Prepare a blank (buffer, DTNB, ATCI), a control (buffer, enzyme, DTNB, solvent), and test samples (buffer, enzyme, DTNB, test compound) in a 96-well plate.[13]
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[13]
-
Initiate the reaction by adding the ATCI solution to all wells except the blank.[13]
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[13]
-
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at 532 nm.[15]
-
Reagents:
-
Tissue homogenate (e.g., brain tissue)
-
Sodium dodecyl sulfate (SDS) solution
-
Acetic acid solution
-
TBA solution
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
-
Procedure:
-
Data Analysis: A standard curve is generated using known concentrations of MDA. The MDA concentration in the samples is then calculated and typically normalized to the protein concentration of the homogenate.[15]
Assessment of Neuroinflammation
Neuroinflammation can be assessed by measuring the levels of pro-inflammatory cytokines and markers of glial cell activation.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify specific cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or cerebrospinal fluid. Immunohistochemistry can be used to visualize and quantify the activation of microglia and astrocytes in brain tissue sections.
-
ELISA Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add tissue homogenate samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve.
-
-
Immunohistochemistry (General):
-
Perfuse and fix the brain tissue, then prepare thin sections.[16]
-
Incubate the sections with primary antibodies against markers of activated microglia (e.g., Iba1, CD68) or reactive astrocytes (e.g., GFAP).[16]
-
Add a secondary antibody conjugated to a fluorescent dye or an enzyme for visualization.
-
Image the stained sections using a microscope and quantify the number of activated glial cells or the intensity of the staining.[16]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in organophosphate neurotoxicity and a general experimental workflow for its assessment.
Caption: Organophosphate-induced neurotoxicity pathways.
Caption: Experimental workflow for assessing neurotoxicity.
Conclusion
The long-term neurotoxicity of both echothiophate and parathion is rooted in their potent inhibition of acetylcholinesterase, which triggers a cascade of downstream effects including excitotoxicity, oxidative stress, and neuroinflammation. While substantial evidence documents the long-term neurobehavioral and neuropathological consequences of parathion exposure, there is a significant knowledge gap regarding the systemic long-term neurotoxicity of echothiophate. The available data for echothiophate primarily pertains to its ophthalmic use, with systemic effects noted as adverse reactions.
Direct comparative studies are essential to fully elucidate the relative long-term neurotoxic risks of these two compounds. Future research should focus on conducting long-term, low-dose systemic exposure studies of echothiophate in animal models to assess its impact on cognitive function, oxidative stress, and neuroinflammation, mirroring the extensive research that has been performed for parathion. Such data would be invaluable for a comprehensive risk assessment and for informing the development of safer therapeutic alternatives.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the side effects of Echothiophate Iodide? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. Long-term neurobehavioral health effects of methyl parathion exposure in children in Mississippi and Ohio - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term neurobehavioral health effects of methyl parathion exposure in children in Mississippi and Ohio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PET Imaging of Stroke-Induced Neuroinflammation in Mice Using [18F]PBR06 - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Biomarkers for Echothiophate Iodide Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated and potential biomarkers for monitoring exposure to echothiophate iodide, a potent, long-acting organophosphate and irreversible cholinesterase inhibitor.[1][2] Understanding the performance of these biomarkers is critical for clinical diagnostics, occupational health monitoring, and toxicological studies. This document outlines the primary biomarkers, their validation status, and detailed experimental protocols for their measurement, supported by experimental data from relevant studies.
Core Biomarkers for Echothiophate Iodide Exposure
The primary methods for assessing exposure to echothiophate iodide and other organophosphates fall into two main categories: measurement of cholinesterase inhibition and analysis of urinary metabolites.[3][4]
Cholinesterase Inhibition: A Biomarker of Effect
Inhibition of cholinesterase activity is the most established biomarker for organophosphate exposure, reflecting the direct toxic effect of these compounds.[3][5][6] Echothiophate iodide covalently binds to the serine residue in the active site of cholinesterases, leading to their irreversible inactivation and a subsequent accumulation of the neurotransmitter acetylcholine.[1]
Two main types of cholinesterases are measured in blood:
-
Acetylcholinesterase (AChE): Found in red blood cells (erythrocytes) and at cholinergic synapses, its inhibition is a direct indicator of the neurological effects of organophosphate poisoning.[5][6]
-
Butyrylcholinesterase (BChE): Found in plasma, its inhibition is also a sensitive marker of exposure, though its physiological role is less defined than that of AChE.[6][7]
Data Presentation: Comparison of Cholinesterase Inhibition Biomarkers
| Biomarker | Matrix | Advantages | Disadvantages | Typical Action Levels |
| Acetylcholinesterase (AChE) Inhibition | Red Blood Cells | - Directly reflects the effect on the nervous system.[5]- Good correlation with clinical signs of toxicity. | - Less sensitive than BChE for some organophosphates.- Requires baseline measurement for accurate interpretation. | A reduction to 70% of individual baseline activity (30% inhibition) is often considered a risk of overexposure.[5] |
| Butyrylcholinesterase (BChE) Inhibition | Plasma/Serum | - Generally more sensitive to organophosphate exposure than AChE.[8]- Easier to measure than erythrocyte AChE. | - Less specific to the neurological effects of organophosphates.[5]- Can be influenced by other factors like liver disease and genetics. | A 50% inhibition level has been suggested as a biological limit.[5] |
Urinary Metabolites: Biomarkers of Exposure
The measurement of organophosphate metabolites in urine provides a direct confirmation of exposure. For echothiophate iodide, the relevant metabolites would be dialkyl phosphates (DAPs), specifically diethyl phosphate (DEP) and diethylthiophosphate (DETP), which are common metabolites of diethyl-organophosphate pesticides.[9][10][11]
Data Presentation: Comparison of Urinary Metabolite Biomarkers
| Biomarker | Matrix | Advantages | Disadvantages |
| Dialkyl Phosphates (e.g., DEP, DETP) | Urine | - Highly specific to organophosphate exposure.[12]- Non-invasive sample collection. | - Short biological half-life, reflecting only recent exposure.[4]- Can be influenced by dietary sources of pre-formed DAPs. |
Experimental Protocols
Measurement of Cholinesterase Activity (Ellman's Method)
This spectrophotometric method is widely used for determining AChE and BChE activity.[13]
Principle: The assay measures the rate of production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the enzyme's activity.[13]
Materials and Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM) for AChE assay
-
Butyrylthiocholine iodide (BTCI) solution for BChE assay
-
Purified AChE (from human erythrocytes) or BChE (from human plasma)
-
Test samples (e.g., erythrocyte lysate for AChE, plasma for BChE)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixture: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Addition of Sample: Add 10 µL of the test sample (e.g., diluted plasma or erythrocyte lysate). For a control, use a sample with known enzyme activity or a buffer blank.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM ATCI (for AChE) or BTCI (for BChE) substrate solution.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The enzyme activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Percentage inhibition is calculated by comparing the activity in the test sample to that of an unexposed control.
Analysis of Urinary Dialkyl Phosphate (DAP) Metabolites by UFLC-MS/MS
This method provides high sensitivity and specificity for the detection of DAP metabolites.[11][12]
Principle: Urine samples are prepared using liquid-liquid extraction to isolate the DAP metabolites. The extracts are then analyzed by ultrafast liquid chromatography coupled with tandem mass spectrometry (UFLC-MS/MS) to separate and quantify the specific metabolites.[11][12]
Materials and Reagents:
-
Urine samples
-
Internal standards (isotope-labeled DAPs)
-
Ethyl acetate (extraction solvent)
-
Formic acid
-
Acetonitrile (mobile phase)
-
Deionized water (mobile phase)
-
UFLC-MS/MS system
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of urine, add internal standards.
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UFLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution is used to separate the DAP metabolites.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each DAP metabolite and internal standard.
-
-
Data Analysis:
-
Quantification is performed by comparing the peak area ratios of the target analytes to their corresponding internal standards against a calibration curve prepared with known concentrations of DAP standards.
-
Results are typically corrected for urine dilution by dividing by the urinary creatinine concentration.
Mandatory Visualizations
Caption: Mechanism of Echothiophate Iodide Action.
References
- 1. Echothiophate | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The clinical evaluation of echothiophate (phospholine iodide) in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomonitoring and biomarkers of organophosphate pesticides exposure - state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Analytical Method Developed for Measurement of Dialkylphosphate Metabolites in Urine Collected from Children Non-Occupationally Exposed to Organophosphate Pesticides in an Agricultural Community in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Proteomics of Ocular Tissues After Echothiophate Treatment: A Guideline for Researchers
For Immediate Release
This guide provides a comparative overview of the anticipated proteomic landscape of key ocular tissues following treatment with echothiophate, an irreversible acetylcholinesterase inhibitor used in the management of glaucoma. While direct comparative proteomic studies on echothiophate-treated ocular tissues are not extensively available in the current literature, this document synthesizes data from proteomic analyses of glaucomatous tissues and the known mechanism of action of echothiophate to project expected changes. This guide is intended for researchers, scientists, and drug development professionals investigating glaucoma pathology and therapeutic interventions.
Echothiophate lowers intraocular pressure (IOP) by inducing miosis and increasing aqueous humor outflow through the trabecular meshwork. Its mechanism revolves around the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent effects on the ciliary body and trabecular meshwork. The expected proteomic shifts would, therefore, involve proteins related to muscle contraction, extracellular matrix remodeling, and cellular stress responses within these tissues.
Data Presentation: Predicted Proteomic Alterations
The following tables summarize key proteins identified in proteomic studies of the trabecular meshwork (TM) and aqueous humor (AH) in glaucoma, which are relevant to the mechanism of action of echothiophate. The "Expected Post-Echothiophate Change" is a hypothesized modulation based on the drug's therapeutic goals.
Table 1: Key Proteins in the Trabecular Meshwork Implicated in Glaucoma and Potentially Modulated by Echothiophate
| Protein | Function | Observed Change in Glaucoma | Expected Post-Echothiophate Change |
| Myocilin | Glycoprotein involved in cytoskeletal function | Increased expression and aggregation | Potential modulation of expression or clearance |
| Fibronectin | Extracellular matrix (ECM) protein | Increased deposition[1][2] | Decrease in ECM remodeling proteins |
| Laminin | Extracellular matrix (ECM) protein | Increased deposition[3] | Decrease in ECM remodeling proteins |
| Collagen Type I & IV | Extracellular matrix (ECM) structural proteins | Increased expression[3][4] | Decrease in ECM remodeling proteins |
| Actin | Cytoskeletal protein | Formation of cross-linked actin networks (CLANs)[5] | Reorganization of actin cytoskeleton |
| Tropomyosin | Cytoskeletal protein | Altered expression[2] | Modulation of cytoskeletal dynamics |
| Transforming Growth Factor Beta 2 (TGF-β2) | Cytokine inducing ECM production | Elevated levels[1][6] | Downregulation of TGF-β2 signaling pathway |
Table 2: Key Proteins in the Aqueous Humor Implicated in Glaucoma and Potentially Modulated by Echothiophate
| Protein | Function | Observed Change in Glaucoma | Expected Post-Echothiophate Change |
| Transferrin | Iron transport protein, oxidative stress marker | Increased levels | Reduction towards baseline |
| Albumin | General protein, indicator of blood-aqueous barrier breakdown | Increased levels | Reduction towards baseline |
| Immunoglobulins (e.g., IGKC) | Immune response proteins | Significantly increased[7] | Reduction of inflammatory markers |
| Apolipoproteins (e.g., ApoA1) | Lipid transport, inflammation | Dysregulated levels[8] | Normalization of lipid metabolism markers |
| Complement components (C3, C4) | Part of the innate immune system | Increased levels | Reduction of inflammatory and immune responses |
| S100 proteins (e.g., S100-A8, S100-A9) | Inflammatory mediators | Increased in tears of medicated glaucoma patients[9] | Reduction of ocular surface inflammation markers |
Experimental Protocols
Detailed methodologies are crucial for reproducible proteomic studies. Below are generalized protocols based on common practices in ocular proteomics research.[7][10][11]
Aqueous Humor Sample Collection
Aqueous humor (20-100 µL) is typically collected via anterior chamber paracentesis during ophthalmic surgery (e.g., cataract surgery).[7][12] Samples are immediately centrifuged to remove cellular debris and stored at -80°C until analysis.
Trabecular Meshwork Tissue Extraction
Trabecular meshwork tissue is dissected from donor eyes, often from corneal rims obtained from an eye bank. The tissue is carefully isolated from surrounding structures under a dissecting microscope.
Protein Extraction and Digestion
-
Aqueous Humor: Proteins are often precipitated using methods like trichloroacetic acid (TCA) precipitation. The protein pellet is then resolubilized in a lysis buffer (e.g., containing 8 M urea) and quantified.
-
Trabecular Meshwork: The tissue is homogenized in a suitable lysis buffer. The resulting lysate is centrifuged, and the supernatant containing the proteins is collected.
-
Digestion: A standardized amount of protein (e.g., 50 µg) from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAM), and then digested overnight with sequencing-grade trypsin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The resulting peptide mixtures are analyzed by LC-MS/MS. A common setup involves a nano-flow high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[12] Peptides are separated on a reverse-phase column using a gradient of acetonitrile.
Data Analysis
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.[11][13] The peptides are identified by matching against a protein database (e.g., UniProt human database). Label-free quantification (LFQ) or isobaric tagging methods (like iTRAQ or TMT) are used to determine the relative abundance of proteins between different sample groups.[6][9][10][13]
-
Bioinformatics Analysis: Differentially expressed proteins are subjected to bioinformatics analysis using tools like Ingenuity Pathway Analysis (IPA) or Gene Ontology (GO) enrichment analysis to identify affected cellular pathways and biological functions.[7][8][14][15]
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of echothiophate in the eye.
Caption: General workflow for ocular tissue proteomics.
References
- 1. Quantitative Proteomics: TGFβ2 Signaling in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Frontiers | Global and Comparative Proteome Signatures in the Lens Capsule, Trabecular Meshwork, and Iris of Patients With Pseudoexfoliation Glaucoma [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Proteomic analysis of aqueous humor in patients with pathologic myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Multiplex protein analysis for the study of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PXD002623 - Comparative shotgun proteomics of aqueous humor for cataract, glaucoma and pseudoexfoliation eye disorders. - OmicsDI [omicsdi.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Comparative Tear Fluid Proteomics to Explore Treatment Responsiveness in Diabetic Macular Edema: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomic Study of Aqueous Humor and Its Application in the Treatment of Neovascular Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Proteomic Study of Aqueous Humor and Its Application in the Treatment of Neovascular Glaucoma [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Phospholine (Echothiophate Iodide): A Procedural Guide
The proper disposal of Phospholine (echothiophate iodide), a potent organophosphate cholinesterase inhibitor, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its toxic nature, this compound is classified as a hazardous material, and its disposal is regulated by federal, state, and local laws. Researchers, scientists, and drug development professionals must adhere to strict protocols for its handling and disposal.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, a thorough risk assessment should be conducted. Handling of this compound requires comprehensive personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the compound in its solid form should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
Key Disposal and Safety Information
The following table summarizes the essential quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Storage of Unused Product (pre-reconstitution) | Store in a refrigerator at 2°C to 8°C (36°F to 46°F). | [3][4] |
| Storage of Reconstituted Solution | Store at room temperature (approximately 25°C or 77°F). Do not refrigerate. | [3][4][5][6] |
| Shelf-life of Reconstituted Solution | Discard any unused portion after 4 weeks. | [3][5][6] |
| Waste Classification | Hazardous Waste. May be considered RCRA (Resource Conservation and Recovery Act) hazardous waste. | [7][8] |
| Recommended Disposal Methods | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1][9] |
| Prohibited Disposal Methods | Do not flush down a toilet or pour down a drain. Do not discharge into sewer systems. Do not dispose of with household garbage. | [1][5][9][10] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and its containers.
1. Segregation and Labeling of Waste:
-
Place unused or expired this compound, including any remaining reconstituted solution, into a clearly labeled, sealed, and chemically compatible container.[1][9]
-
The label must include the words "Hazardous Waste," the full chemical name "Echothiophate Iodide," and the approximate quantity.[11]
2. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be separate from general laboratory traffic and incompatible materials.
3. Disposal of Empty Containers:
-
Empty containers must be triple-rinsed with an appropriate solvent (or equivalent).[1][9]
-
The rinsate should be collected and treated as hazardous waste.
-
After triple-rinsing, the container can be offered for recycling or reconditioning, or it can be punctured to render it unusable and disposed of in a sanitary landfill.[1][9]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[1][9]
-
Collect the spilled material using a method that minimizes dust generation, such as with a damp cloth or a filtered vacuum for dry solids.[2]
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled as hazardous waste for disposal.[2]
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[11]
-
It is illegal to dispose of household hazardous waste in the trash or down the drain.[12] For laboratory settings, professional disposal is mandatory.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative to consult your institution's specific safety protocols and the relevant local, state, and federal regulations to ensure full compliance. Proper disposal of this compound not only ensures a safe working environment but also demonstrates a commitment to environmental stewardship.
References
- 1. targetmol.com [targetmol.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mskcc.org [mskcc.org]
- 6. ferapharma.com [ferapharma.com]
- 7. vineyardteam.org [vineyardteam.org]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Information for Households | Department of Toxic Substances Control [dtsc.ca.gov]
Essential Safety and Handling of Phospholine (Echothiophate Iodide)
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PERSONNEL
This document provides crucial procedural guidance for the safe handling, use, and disposal of Phospholine (echothiophate iodide) in a laboratory setting. This compound is a potent organophosphate and an anticholinesterase agent. Strict adherence to these protocols is mandatory to mitigate the risks of exposure and ensure a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound, particularly when handling the lyophilized powder, which poses a significant inhalation and dermal contact risk.
1.1. Respiratory Protection
Due to the fine, particulate nature of powdered this compound, respiratory protection is critical to prevent inhalation.[1]
| Task | Minimum Respirator Requirement | NIOSH Cartridge/Filter Code |
| Handling/weighing lyophilized powder | Half-mask or Full-facepiece Air-Purifying Respirator (APR) | Organic Vapor (OV) cartridge with a P100 particulate filter.[2] |
| Handling reconstituted solution | Half-mask APR (if potential for aerosolization exists) | Organic Vapor (OV) cartridge with an N95, R95, or P95 filter.[2] |
Note: A P100 filter is required for the powder as it is oil-proof and provides the highest level of particulate filtration. For tasks involving potential oil-based aerosols, an N-series filter is not recommended.[3]
1.2. Hand Protection
Hands are a primary route of exposure.[4] Gloves must be selected based on chemical resistance and the task being performed. Since specific breakthrough data for echothiophate iodide is limited, recommendations are based on data for similar organophosphate compounds.
| Glove Material | Recommended Use | Relative Performance vs. Organophosphates | Typical Thickness (Reusable) |
| Barrier Laminate | Handling concentrated powder, spill cleanup | Excellent | ≥ 14 mils |
| Butyl Rubber | Handling concentrated powder and solutions | Very Good | ≥ 14 mils |
| Nitrile Rubber | Incidental contact, handling dilute solutions | Good (for short-term splash protection)[5] | ≥ 5 mils (disposable) or ≥ 14 mils (reusable)[6][7] |
| Polyvinyl Chloride (PVC) | Handling concentrated powder | Very Good (offers high resistance)[4] | ≥ 14 mils |
Note: Double gloving is recommended when handling the concentrated powder.[8] Avoid latex gloves as they offer poor protection against organic solvents and can cause allergies.[9][10] Always inspect gloves for tears or punctures before use and change them immediately if contact with this compound occurs.[10]
1.3. Eye and Body Protection
| Equipment | Specification |
| Eye Protection | Chemical splash goggles or a full-facepiece respirator. |
| Body Protection | A disposable solid-front gown or a lab coat with tight cuffs. When handling larger quantities or during tasks with a high risk of splashing, a chemically resistant apron or coveralls should be worn. |
| Footwear | Closed-toe shoes are mandatory. Shoe covers should be used when there is a risk of spills. |
Operational Plans: Step-by-Step Guidance
2.1. Experimental Workflow for Handling this compound
This workflow outlines the critical steps from preparation to disposal, ensuring safety at each stage.
2.2. Protocol for Reconstituting Lyophilized this compound Powder
-
Preparation: Designate a specific work area, preferably within a chemical fume hood or a ventilated balance safety enclosure. Assemble all necessary materials: this compound vial, sterile diluent, dispensing dropper, appropriate waste containers, and spill kit.
-
PPE: Don all required PPE as specified in Section 1, including double gloves, a lab coat, respiratory protection, and eye protection.
-
Reconstitution:
-
Carefully remove the aluminum seals and rubber plugs from both the drug and diluent containers.[11]
-
Slowly pour the diluent into the drug container to avoid aerosolizing the powder.
-
Attach the sterile dropper assembly to the drug container.
-
Gently swirl the container for several seconds to ensure complete mixing. Avoid vigorous shaking.
-
-
Post-Reconstitution: Label the reconstituted solution with the date, time, and concentration. Store at room temperature (approximately 25°C); do not refrigerate.[11]
-
Cleanup: Decontaminate the work surface immediately. Dispose of all single-use materials (e.g., gloves, wipes) in the designated hazardous waste container.
2.3. Spill Cleanup Protocol
Prompt and correct action is vital in the event of a spill.
For Spilled Powder:
-
Evacuate & Secure: Alert others in the area. If the spill is large, evacuate the immediate vicinity. Restrict access to the area.[1]
-
PPE: Don the highest level of PPE: full-facepiece respirator with P100/OV cartridges, chemical-resistant coveralls, double gloves (e.g., barrier laminate over nitrile), and shoe covers.
-
Containment: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[1] Do not sweep dry powder.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a decontamination solution (see Section 2.4).[13]
For Spilled Liquid Solution:
-
Containment: Create a dike around the spill using absorbent materials like spill pillows, cat litter, or vermiculite, working from the outside in.[14]
-
Absorption: Add absorbent material to the spill.[14]
-
Collection: Scoop the absorbed material into a designated hazardous waste container.[14]
-
Decontaminate: Clean the spill area with soap and water, followed by a decontamination solution.
Decontamination and Disposal Plans
3.1. Decontamination of Surfaces and Equipment
Routine decontamination of work surfaces and equipment is mandatory after handling this compound.
-
Initial Cleaning: Remove gross contamination by wiping surfaces with disposable towels soaked in soap and water.[15]
-
Chemical Decontamination: Organophosphates can be chemically degraded. Wipe the cleaned area with a freshly prepared solution. Effective options include:
-
Sodium Hypochlorite (Bleach): A 5-10% solution can be effective.[13][16]
-
Sodium Carbonate (Washing Soda): Can be used following an initial scrub.[13]
-
Caution: After using corrosive agents like bleach on metal surfaces, rinse with water and then wipe with ethanol or isopropanol to prevent corrosion.[17]
-
-
Waste: All cleaning materials (wipes, towels) must be disposed of as hazardous waste.
3.2. Disposal Plan
All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.[18][19][20]
| Waste Stream | Disposal Container | Procedure |
| Solid Waste (Gloves, gowns, wipes, empty vials) | Thick, leak-proof, labeled plastic bag or container.[18] | Place items in a container clearly labeled "HAZARDOUS DRUG WASTE."[18] Keep the container sealed when not in use. |
| Sharps (Needles, contaminated glass) | Puncture-resistant sharps container. | Label the container "HAZARDOUS DRUG WASTE ONLY."[18] |
| Liquid Waste (Unused reconstituted solution, rinsate) | Sealed, compatible hazardous waste container. | The reconstituted solution must be discarded after 4 weeks.[2][11] Do not pour down the drain. |
All hazardous waste must be handled by a licensed hazardous waste contractor for final disposal, typically via incineration.[18] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. dnacih.com [dnacih.com]
- 3. epa.gov [epa.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Pesticide Personal Protective Equipment: Glove Selection [extension.sdstate.edu]
- 7. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 8. spokane.wsu.edu [spokane.wsu.edu]
- 9. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. Decontamination [fao.org]
- 14. acs.org [acs.org]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 16. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 19. medicalwastepros.com [medicalwastepros.com]
- 20. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
